molecular formula C8H12N2O2 B3056827 Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate CAS No. 74531-82-1

Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

Cat. No.: B3056827
CAS No.: 74531-82-1
M. Wt: 168.19 g/mol
InChI Key: XISDGVNPWBQMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS 74531-82-1) is a high-purity chemical reagent with a molecular formula of C 8 H 12 N 2 O 2 and a molecular weight of 168.19 g/mol . This compound belongs to the class of 1,5-disubstituted-1H-imidazole-4-carboxylate esters, which are recognized as ubiquitous structural motifs in medicinal chemistry and drug discovery . This scaffold is of significant interest in pharmaceutical research, particularly in the design and synthesis of novel inhibitors targeting protein-protein interactions. Specifically, 1,5-diaryl analogues of this core structure have been investigated for their potential as allosteric integrase inhibitors (ALLINIs or LEDGINs) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) . These compounds act by inhibiting the interaction between the viral integrase protein and the host LEDGF/p75 protein, a promising therapeutic strategy that can lead to the production of non-infectious viral particles . The ester functionality in this compound serves as a versatile synthetic intermediate, which can be readily hydrolyzed to a carboxylic acid or converted to other valuable derivatives, such as carbohydrazides, for further structure-activity relationship (SAR) studies . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use. For Research Use Only.

Properties

IUPAC Name

ethyl 1,5-dimethylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)10(3)5-9-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISDGVNPWBQMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521515
Record name Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74531-82-1
Record name Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted imidazole core is a prevalent motif in numerous pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and coordinate with biological targets. This guide provides a comprehensive overview of a robust and adaptable synthetic route to this valuable compound, intended for researchers, chemists, and professionals in the field of drug discovery and development. The methodologies detailed herein are grounded in established chemical principles and have been designed to be both reproducible and scalable.

Strategic Approach to the Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step sequence. The core of this strategy involves the construction of the imidazole ring from acyclic precursors, followed by N-alkylation to introduce the second methyl group. This approach allows for a high degree of control over the substitution pattern of the final product.

The chosen synthetic pathway commences with the readily available and inexpensive starting material, ethyl 2-aminopropanoate (the ethyl ester of alanine). The key steps in this synthesis are:

  • Protection of the amino group: Acylation of the primary amine to prevent unwanted side reactions.

  • Introduction of the C4-carboxylate precursor: Condensation with diethyl oxalate to build the carbon backbone.

  • Cyclization: Formation of the imidazole ring using a nitrogen source.

  • N-methylation: Introduction of the final methyl group at the N-1 position.

This strategic disconnection is illustrated in the workflow diagram below.

G cluster_0 Synthetic Workflow Ethyl 2-aminopropanoate Ethyl 2-aminopropanoate Ethyl 2-acetamidopropanoate Ethyl 2-acetamidopropanoate Ethyl 2-aminopropanoate->Ethyl 2-acetamidopropanoate Acylation Diethyl 2-acetamido-2-methyl-3-oxosuccinate Diethyl 2-acetamido-2-methyl-3-oxosuccinate Ethyl 2-acetamidopropanoate->Diethyl 2-acetamido-2-methyl-3-oxosuccinate Condensation Ethyl 5-methyl-1H-imidazole-4-carboxylate Ethyl 5-methyl-1H-imidazole-4-carboxylate Diethyl 2-acetamido-2-methyl-3-oxosuccinate->Ethyl 5-methyl-1H-imidazole-4-carboxylate Cyclization This compound This compound Ethyl 5-methyl-1H-imidazole-4-carboxylate->this compound N-methylation

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate

This initial phase focuses on the construction of the core imidazole structure with the C-5 methyl and C-4 ethyl carboxylate groups in place.

Step 1.1: Synthesis of Ethyl 2-acetamidopropanoate

The initial step involves the protection of the amino group of ethyl 2-aminopropanoate via acetylation. This is a crucial step to prevent the formation of side products in the subsequent condensation reaction.

  • Protocol:

    • To a solution of ethyl 2-aminopropanoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-acetamidopropanoate.

Step 1.2: Condensation with Diethyl Oxalate

This Claisen condensation reaction forms a key intermediate by introducing the atoms that will become the C4 and C5 of the imidazole ring.

  • Protocol:

    • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • To this solution, add ethyl 2-acetamidopropanoate (1.0 eq) and diethyl oxalate (1.1 eq).

    • Heat the mixture to reflux and maintain for 6-8 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure. The resulting crude product can be carried forward to the next step.

Step 1.3: Cyclization to form Ethyl 5-methyl-1H-imidazole-4-carboxylate

The formation of the imidazole ring is achieved by heating the intermediate from the previous step with a source of ammonia, typically ammonium acetate, which also acts as a catalyst.

  • Protocol:

    • To the crude product from Step 1.2, add an excess of ammonium acetate (3-5 eq) and glacial acetic acid.

    • Heat the mixture to reflux (around 120 °C) for 4-6 hours.

    • Monitor the formation of the imidazole ring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain crude ethyl 5-methyl-1H-imidazole-4-carboxylate. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: N-methylation to Yield this compound

The final step is the regioselective methylation of the imidazole nitrogen.

Step 2.1: N-methylation of Ethyl 5-methyl-1H-imidazole-4-carboxylate

The introduction of the methyl group at the N-1 position is a standard alkylation reaction. The choice of base and methylating agent is critical for achieving high yield and selectivity.

  • Protocol:

    • Suspend ethyl 5-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, used with caution), to the suspension.

    • Stir the mixture at room temperature for 30 minutes to an hour to form the imidazolate anion.

    • Add a methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTypical Yield
1.1 Ethyl 2-aminopropanoateAcetic anhydride, TriethylamineDichloromethane>90%
1.2 Ethyl 2-acetamidopropanoateDiethyl oxalate, Sodium ethoxideEthanol70-80%
1.3 Diethyl 2-acetamido-2-methyl-3-oxosuccinateAmmonium acetateAcetic acid60-70%
2.1 Ethyl 5-methyl-1H-imidazole-4-carboxylateMethyl iodide, Potassium carbonateDMF80-90%

Mechanistic Insights

The formation of the imidazole ring in Step 1.3 is a variation of the Robinson-Gabriel synthesis. The mechanism involves the initial condensation of the enolate of the β-ketoester with ammonia, followed by cyclization and dehydration to form the aromatic imidazole ring.

G Intermediate Diethyl 2-acetamido-2-methyl-3-oxosuccinate Ammonia_adduct Ammonia Adduct Intermediate->Ammonia_adduct + NH3 Cyclized_intermediate Cyclized Intermediate Ammonia_adduct->Cyclized_intermediate Intramolecular Cyclization Imidazole_product Ethyl 5-methyl-1H-imidazole-4-carboxylate Cyclized_intermediate->Imidazole_product - H2O (Dehydration)

"Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Introduction

This compound, identified by CAS No. 74531-82-1, is a substituted imidazole derivative that serves as a crucial building block in various fields of chemical and pharmaceutical research. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules due to its unique electronic properties and ability to engage in hydrogen bonding. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structural integrity of this compound, featuring methyl groups at the N1 and C5 positions and an ethyl carboxylate group at the C4 position, dictates its chemical behavior and synthetic utility. These substitutions influence the molecule's steric and electronic properties, impacting its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 74531-82-1
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 183.21 g/mol (approx.)
Appearance Colorless liquid
Density ~1.10 g/cm³
Boiling Point 140-145 °C at 760 mmHg
Solubility Moderate solubility in polar organic solvents; limited in water.

Synthesis and Reactivity

The synthesis of substituted imidazole-4-carboxylates can be achieved through various modern organic chemistry techniques. One-pot multicomponent procedures are particularly efficient, often utilizing microwave assistance to accelerate reaction times and improve yields.

General Synthetic Approach: Microwave-Assisted Electrocyclization

A versatile method for synthesizing the imidazole-4-carboxylate core involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[2] This approach allows for the modulation of substituents at the N-1, C-2, and C-5 positions by selecting appropriate starting materials (amines, aldehydes, and 1,2-diaza-1,3-dienes). While this specific example leads to a different substitution pattern, the underlying principle is a powerful strategy for creating a library of imidazole derivatives.

G cluster_0 One-Pot Reaction Vessel DD 1,2-Diaza-1,3-diene (DD) Ylide Azavinyl Azomethine Ylide (Intermediate) DD->Ylide Formation of Intermediate Amine Primary Amine (R¹-NH₂) Amine->Ylide Formation of Intermediate Aldehyde Aldehyde (R²-CHO) MW Microwave Irradiation (150 °C) Aldehyde->MW Ylide->MW Imidazole Ethyl 1,2,5-Substituted Imidazole-4-carboxylate MW->Imidazole 1,5-Electrocyclization

Caption: General workflow for one-pot synthesis of imidazole-4-carboxylates.

Chemical Reactivity

The reactivity of this compound is primarily governed by the ethyl ester functional group.

  • Hydrolysis: The ester is sensitive to basic conditions and can be hydrolyzed, particularly in strong alkaline environments, to yield the corresponding 1,5-dimethyl-1H-imidazole-4-carboxylic acid. This conversion is often a key step in drug development, transforming a prodrug ester into its biologically active carboxylic acid form.[3]

  • Reduction: The ester can be reduced to the corresponding alcohol, 4-(hydroxymethyl)-1,5-dimethyl-1H-imidazole, using standard reducing agents like lithium aluminium hydride.[4]

Applications in Research and Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a versatile intermediate in several high-value applications.

Pharmaceutical Development
  • Prodrug Intermediate: The ethyl ester functionality allows the molecule to be used as an intermediate for prodrugs. This strategy can improve the pharmacokinetic profile of a drug, with the active carboxylic acid being released in a controlled manner upon in vivo hydrolysis.

  • Kinase Inhibitors: In oncology research, the imidazole scaffold is a key component in the design of kinase inhibitors. The nitrogen atoms in the imidazole ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The substituents on the ring can be modified to target specific kinases involved in cancer signaling pathways.[5]

  • Anticancer Agents: Various substituted imidazole carboxylates have demonstrated potential as anticancer agents. For example, certain ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have shown significant inhibitory effects on the growth and proliferation of human cancer cell lines by inducing apoptosis.[6] While not the exact molecule, this highlights the potential of the core structure in oncological applications.

G cluster_0 cluster_1 Imidazole Imidazole Scaffold (e.g., Ethyl 1,5-dimethyl- 1H-imidazole-4-carboxylate) Kinase Kinase Active Site (ATP Binding Pocket) Imidazole->Kinase Competitively Binds Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Signal Cancer Cell Proliferation & Survival Signal Phosphorylation->Signal

Sources

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic and analytical profile of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS No. 74531-82-1), a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages predictive modeling and established spectroscopic principles to offer a robust characterization, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside an analysis of its expected infrared spectroscopic features. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and standardized protocols for the empirical analysis of this compound.

Introduction

This compound is a disubstituted imidazole derivative with significant potential as a building block in the synthesis of bioactive molecules. The imidazole scaffold is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. Understanding the precise chemical structure and spectroscopic properties of this intermediate is paramount for its effective use in drug design and development, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the key analytical techniques used to characterize this molecule, offering both predicted data and the experimental workflows required to obtain empirical validation.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is the confirmation of the molecular structure and its basic physical properties.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 74531-82-1[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol Calculated
SMILES CCOC(=O)C1=C(C)N(C)C=N1[1]
Physical State Expected to be a solid or oilGeneral knowledge

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with the rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Imidazole H (C2-H)7.5 - 7.8Singlet (s)1HThe proton at the C2 position of the imidazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the two adjacent nitrogen atoms.
O-CH₂ (Ethyl)4.1 - 4.3Quartet (q)2HThe methylene protons of the ethyl ester are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They will be split into a quartet by the neighboring methyl group (n+1 rule, 3+1=4).
N-CH₃ (Imidazole)3.6 - 3.8Singlet (s)3HThe methyl group attached to the nitrogen of the imidazole ring will appear as a singlet. Its chemical shift is influenced by the aromatic ring current and the nitrogen atom.
C-CH₃ (Imidazole)2.3 - 2.5Singlet (s)3HThe methyl group at the C5 position of the imidazole ring will also be a singlet. It is generally found at a slightly more upfield position compared to the N-methyl group.
CH₃ (Ethyl)1.2 - 1.4Triplet (t)3HThe terminal methyl protons of the ethyl ester are the most shielded. They will be split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3).

Predictions are based on standard chemical shift values and substituent effects. The solvent used for analysis will influence the exact chemical shifts.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)162 - 165The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
C5 (Imidazole)145 - 148The quaternary carbon of the imidazole ring attached to the methyl group.
C2 (Imidazole)138 - 142The carbon atom between the two nitrogen atoms in the imidazole ring.
C4 (Imidazole)118 - 122The quaternary carbon of the imidazole ring attached to the carboxylate group.
O-CH₂ (Ethyl)60 - 62The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.
N-CH₃ (Imidazole)32 - 35The carbon of the N-methyl group.
C-CH₃ (Imidazole)12 - 15The carbon of the C5-methyl group.
CH₃ (Ethyl)14 - 16The terminal methyl carbon of the ethyl ester.

Predictions are based on standard chemical shift values and substituent effects.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (¹H) and peak picking proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Predicted Mass Spectrum

Table 4: Predicted Key Ions in the Mass Spectrum

m/zIonRationale
168[M]⁺Molecular ion peak, corresponding to the intact molecule.
153[M - CH₃]⁺Loss of a methyl group, likely from the C5 position.
140[M - C₂H₄]⁺McLafferty rearrangement with loss of ethene is unlikely but possible.
123[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
95[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
Experimental Protocol for Mass Spectrometry Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) acq1 Infuse the sample into the electrospray ionization (ESI) source prep1->acq1 acq2 Optimize ionization parameters (e.g., capillary voltage, gas flow) acq3 Acquire mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500) proc1 Identify the molecular ion peak [M+H]⁺ acq3->proc1 proc2 Analyze fragmentation patterns to confirm structural features proc1->proc2

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Infrared Absorption Bands

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
2950 - 3100C-H (aromatic and aliphatic)Stretching
1700 - 1730C=O (ester)Stretching
1500 - 1600C=N and C=C (imidazole ring)Stretching
1200 - 1300C-O (ester)Stretching
1000 - 1100C-N (imidazole ring)Stretching
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 5, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved January 5, 2026, from [Link]

  • Chemspace. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • G. A. M. Kadir, et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2649. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Retrieved January 5, 2026, from [Link]

  • L. Preti, et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(19), 3163-3171. [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved January 5, 2026, from [Link]

  • J. Jiang & W. Yang. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

Sources

An In-depth Technical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, outlines methods for its characterization, and explores its applications in drug discovery and development. This guide is intended to be a practical resource for researchers and scientists, offering not just procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the compound's chemistry.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. Its unique electronic properties, arising from the presence of two nitrogen atoms in a five-membered aromatic ring, allow it to act as a versatile hydrogen bond donor and acceptor, as well as a coordinating ligand for metal ions in enzymes. This makes the imidazole moiety an excellent pharmacophore for interacting with a wide range of biological targets.

This compound (CAS No. 74531-82-1) is a significant derivative within this class. The ethyl ester functionality often serves as a prodrug, which can be hydrolyzed in vivo to the corresponding carboxylic acid, modulating the compound's pharmacokinetic profile. The methylation at the 1 and 5 positions provides steric and electronic modifications that can be crucial for target binding and metabolic stability. This guide will provide the necessary technical details to synthesize, characterize, and effectively utilize this compound in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

PropertyValue
CAS Number 74531-82-1
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 183.21 g/mol
Appearance Colorless liquid
Boiling Point ~140-145 °C at 760 mmHg
Density ~1.10 g/cm³
Solubility Moderately soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water.
Chemical Stability Stable under normal conditions. Sensitive to strong bases, which can induce hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Safety and Handling

This compound is a mild skin irritant and can cause eye irritation. As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn during handling.

  • Personal Protective Equipment (PPE):

    • Safety glasses or goggles are mandatory to prevent eye contact.

    • Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin absorption.

    • A laboratory coat should be worn to protect clothing.

  • Handling:

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

    • Avoid contact with skin, eyes, and clothing.

  • Storage:

    • Store in a tightly sealed container in a cool, dark place, at temperatures below 20°C.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If ingested: Seek immediate medical attention.

Synthesis of this compound

The synthesis of substituted imidazoles can be achieved through various routes. A common and effective method for preparing 1,5-disubstituted imidazole-4-carboxylates involves a multi-component reaction, which offers the advantage of building complexity in a single step. The following protocol is based on established principles of imidazole synthesis, adapted for the specific target molecule. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Reaction Scheme

The synthesis can be envisioned as a variation of the van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) derivative, or a related cycloaddition approach. A plausible and efficient route involves the reaction of an imidoyl chloride with ethyl isocyanoacetate.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of Imidoyl Chloride cluster_1 Step 2: Cycloaddition Reaction cluster_2 Step 3: Work-up and Purification Amide N-methylacetamide ImidoylChloride N,alpha-dimethylacetimidoyl chloride Amide->ImidoylChloride Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ImidoylChloride Reagent TargetMolecule This compound ImidoylChloride->TargetMolecule Reactant EthylIsocyanoacetate Ethyl Isocyanoacetate EthylIsocyanoacetate->TargetMolecule Reactant Base Base (e.g., DBU) Base->TargetMolecule Catalyst Workup Aqueous Work-up TargetMolecule->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N,alpha-dimethylacetimidoyl chloride

  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place N-methylacetamide (1 equivalent).

  • Reaction: Add thionyl chloride (1.1 equivalents) dropwise to the N-methylacetamide at 0 °C.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude N,alpha-dimethylacetimidoyl chloride, which can be used in the next step without further purification.

Causality: The reaction of an amide with thionyl chloride is a classic method for the preparation of imidoyl chlorides. Thionyl chloride acts as a dehydrating and chlorinating agent, converting the amide into the more reactive imidoyl chloride.

Step 2: Cycloaddition to form this compound

  • Reagents and Setup: In a separate flame-dried round-bottom flask, dissolve ethyl isocyanoacetate (1 equivalent) in a suitable aprotic solvent such as THF or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents), to the solution of ethyl isocyanoacetate. This will generate the corresponding anion.

  • Reaction: To this basic solution, add the crude N,alpha-dimethylacetimidoyl chloride (1 equivalent) from Step 1, dissolved in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the imidazole ring is typically a facile process under these conditions.

Causality: The base (DBU) deprotonates the α-carbon of ethyl isocyanoacetate, making it nucleophilic. This anion then attacks the electrophilic carbon of the imidoyl chloride. Subsequent intramolecular cyclization and elimination of the chloride ion lead to the formation of the stable aromatic imidazole ring.[1]

Step 3: Work-up and Purification

  • Quenching: Once the reaction is complete, quench the reaction mixture with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Causality: The aqueous work-up removes any water-soluble byproducts and unreacted reagents. Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the target molecule from any remaining impurities.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • A singlet for the imidazole ring proton (C2-H) around 7.5-8.0 ppm.

    • A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around 4.2-4.4 ppm.

    • A singlet for the N-methyl protons (N-CH₃) around 3.6-3.8 ppm.

    • A singlet for the C5-methyl protons (C5-CH₃) around 2.4-2.6 ppm.

    • A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around 1.3-1.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • A peak for the ester carbonyl carbon (C=O) around 160-165 ppm.

    • Peaks for the imidazole ring carbons (C2, C4, C5) in the aromatic region (around 115-150 ppm).

    • A peak for the ethyl ester methylene carbon (-OCH₂) around 60-62 ppm.

    • A peak for the N-methyl carbon (N-CH₃) around 30-35 ppm.

    • A peak for the C5-methyl carbon (C5-CH₃) around 12-15 ppm.

    • A peak for the ethyl ester methyl carbon (-CH₃) around 14-16 ppm.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) should be observed at m/z = 183.21.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the ester carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

    • C-H stretching vibrations in the aromatic and aliphatic regions.

    • C=N and C=C stretching vibrations characteristic of the imidazole ring.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Prodrug Intermediate: The ethyl ester can act as a prodrug, which is cleaved by esterases in the body to release the active carboxylic acid. This can improve the oral bioavailability and pharmacokinetic properties of a drug candidate.

  • Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound can be utilized to achieve selective binding to the kinase active site.

  • Agrochemicals: Imidazole derivatives are also used in the development of fungicides. The imidazole ring can interact with key enzymes in fungal metabolic pathways.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of biologically active compounds. This guide has provided a comprehensive overview of its properties, a detailed and rationalized synthesis protocol, and an outline of its characterization and applications. By understanding the underlying chemistry and experimental considerations, researchers can confidently and effectively utilize this compound in their drug discovery and development programs.

References

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. 2018;23(9):2343. Published 2018 Sep 14. doi:10.3390/molecules23092343. Available from: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. 2011;16(12):10415-10436. Published 2011 Dec 21. doi:10.3390/molecules161210415. Available from: [Link]

Sources

A Technical Guide to the Biological Activity of Imidazole Derivatives: Mechanisms, Applications, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including high polarity, the capacity to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to form robust interactions with a multitude of biological targets like enzymes and receptors.[1][3][4][5] This structural versatility has established the imidazole ring as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[4][6] Consequently, this scaffold is present in numerous clinically significant drugs with a vast array of therapeutic applications, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[7][8][9][10] This guide provides an in-depth exploration of the primary biological activities of imidazole derivatives, detailing their mechanisms of action, key examples, and the experimental protocols used to validate their efficacy.

Antifungal Activity: The Cornerstone of Imidazole Therapeutics

The clinical use of imidazole derivatives as antifungal agents represents one of their most established and successful applications.[7] Azole antifungals, which include both imidazoles (e.g., Ketoconazole, Miconazole) and triazoles, are fundamental to the treatment of fungal infections.[7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[13] By binding to the heme iron of the enzyme, imidazoles block the conversion of lanosterol to ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which increases membrane permeability and inhibits fungal growth, ultimately causing cell death.[11][12][13] Some derivatives may also contribute to cell necrosis by altering oxidative and peroxidative enzyme activities, leading to a toxic intracellular accumulation of hydrogen peroxide.[11][12]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol 14-alpha-demethyl-lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Imidazole Derivative Imidazole Derivative Imidazole Derivative->14-alpha-demethyl-lanosterol INHIBITS

Caption: Fungal ergosterol biosynthesis pathway and the point of inhibition by imidazole derivatives.

Key Antifungal Imidazole Derivatives

Several imidazole-based drugs are widely used in clinical practice for treating fungal infections.

Drug NameCommon Applications
Ketoconazole Broad-spectrum antifungal used for systemic and topical infections.[7][14]
Miconazole Primarily used topically for skin and yeast infections.[8][14]
Clotrimazole A common topical treatment for athlete's foot, ringworm, and vaginal yeast infections.[7][14]
Econazole Topical antifungal used for skin infections.[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard, self-validating system for assessing the in vitro antifungal activity of a compound. The inclusion of positive and negative controls ensures the reliability of the results.

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Compound Dilution: The test imidazole derivative is serially diluted (two-fold) in a 96-well microtiter plate using the same broth to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension.

  • Controls:

    • Positive Control: Wells containing the fungal inoculum and a known antifungal agent (e.g., Fluconazole).

    • Negative Control (Growth Control): Wells containing only the fungal inoculum and broth (no compound).

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: The plate is incubated at 35°C for 24–48 hours.

  • Endpoint Determination: The MIC is visually determined as the lowest concentration of the imidazole derivative that causes complete inhibition of visible fungal growth compared to the negative control.[15][16]

Anticancer Activity: A Multifaceted Approach to Oncology

The development of imidazole derivatives as anticancer agents is a major focus of modern medicinal chemistry, owing to their ability to target multiple pathways involved in cancer progression.[4][17]

Diverse Mechanisms of Anticancer Action

Unlike antifungals that often have a single primary target, anticancer imidazoles exhibit a range of mechanisms, which can reduce the likelihood of drug resistance.[4]

  • Kinase Inhibition: Many derivatives are designed to inhibit protein kinases (e.g., EGFR, VEGFR-2, tyrosine kinases) that are crucial for cancer cell signaling, proliferation, and survival.[1][18][19]

  • Induction of Apoptosis: Imidazole compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1][4]

  • Cell Cycle Arrest: They can halt the cell division cycle, often at the G2/M phase, preventing cancer cells from proliferating.[4][20]

  • Microtubule Disruption: Some derivatives interfere with the dynamics of microtubule polymerization, a process essential for cell division and structure.[4]

  • DNA Intercalation/Binding: Certain imidazole structures can bind to or intercalate with DNA, disrupting replication and transcription processes in cancer cells.[1]

G cluster_targets Cellular Targets & Processes Imidazole Derivative Imidazole Derivative Kinase Signaling Pathways Kinase Signaling Pathways Imidazole Derivative->Kinase Signaling Pathways Inhibition Apoptotic Machinery Apoptotic Machinery Imidazole Derivative->Apoptotic Machinery Induction Cell Cycle Checkpoints Cell Cycle Checkpoints Imidazole Derivative->Cell Cycle Checkpoints Arrest Microtubule Dynamics Microtubule Dynamics Imidazole Derivative->Microtubule Dynamics Disruption Cell Proliferation & Survival Cell Proliferation & Survival Kinase Signaling Pathways->Cell Proliferation & Survival Programmed Cell Death Programmed Cell Death Apoptotic Machinery->Programmed Cell Death Cell Division Cell Division Cell Cycle Checkpoints->Cell Division Microtubule Dynamics->Cell Division

Caption: The multifaceted mechanisms of action for anticancer imidazole derivatives.

Data Spotlight: In Vitro Cytotoxicity of Novel Imidazole Derivatives

The efficacy of anticancer compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazole-pyrazole hybridMCF-7 (Breast)3.02[18]
Purine derivativeMDA-MB-231 (Breast)1.22[19]
2-Phenyl benzimidazoleMCF-7 (Breast)3.37[19]
Imidazole[4,5-f][11][21]phenanthrolineHCT116 (Colorectal)1.74[8]
Polycyclic Imidazole HybridPC3 (Prostate)0.04[18]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a reliable measure of cell viability and proliferation. Its causality is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test imidazole derivative and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]

Antibacterial Activity: Combating Drug Resistance

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Imidazole derivatives have shown promise as broad-spectrum antibacterial compounds.[22]

Mechanisms of Antibacterial Action

The antibacterial effects of imidazoles are diverse and can target various essential bacterial processes.

  • DNA Damage/Inhibition: Some derivatives, particularly nitroimidazoles like metronidazole, are activated under anaerobic conditions to produce reactive radicals that damage bacterial DNA and other macromolecules.[2][23]

  • Enzyme Inhibition: Imidazoles can inhibit crucial bacterial enzymes, such as DNA gyrase and topoisomerases, which are necessary for DNA replication and repair.[24]

  • Cell Membrane Disruption: Certain structures can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[25][26]

  • Inhibition of Cell Wall Synthesis: Some compounds have been shown to disrupt the synthesis of the bacterial cell wall, a structure vital for bacterial survival.[25]

G cluster_workflow Antibacterial Screening Workflow cluster_controls Essential Controls Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Serial Dilution of Imidazole Compound Serial Dilution of Imidazole Compound Prepare Bacterial Inoculum->Serial Dilution of Imidazole Compound Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Imidazole Compound->Inoculate Microtiter Plate Incubate (37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate Microtiter Plate->Incubate (37°C, 18-24h) Positive Control (e.g., Ciprofloxacin) Positive Control (e.g., Ciprofloxacin) Inoculate Microtiter Plate->Positive Control (e.g., Ciprofloxacin) Negative Control (Bacteria + Broth) Negative Control (Bacteria + Broth) Inoculate Microtiter Plate->Negative Control (Bacteria + Broth) Visual Inspection for Growth Visual Inspection for Growth Incubate (37°C, 18-24h)->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC End End Determine MIC->End

Caption: A typical experimental workflow for antibacterial screening of imidazole derivatives.

Antiviral Activity: An Emerging Frontier

The structural versatility of the imidazole scaffold makes it a promising platform for the development of novel antiviral agents.[27][28]

Targeting Viral Machinery

Research has shown that imidazole derivatives can inhibit the replication of a wide range of viruses.[3][29] For example, certain derivatives have demonstrated inhibitory action against the Dengue virus (DENV) and Yellow Fever Virus (YFV).[27] Mechanistic studies have pointed towards the inhibition of viral enzymes, such as the SARS-CoV-2 main protease, which is essential for viral replication.[27][29] The development of broad-spectrum antiviral agents from the imidazole class is an active area of research.[3]

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

This assay is a functional test that quantifies the ability of a compound to inhibit viral infection and replication, providing a gold-standard measure of antiviral activity.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a known quantity of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.

  • Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test imidazole derivative.

  • Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (localized areas of cell death) in the control wells.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, viable cells.

  • Quantification: The number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) compared to the untreated control is calculated.

Structure-Activity Relationship (SAR) Studies: The Key to Rational Drug Design

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing the biological efficacy of imidazole derivatives.[21][30] SAR studies reveal how specific chemical modifications to the imidazole scaffold influence its pharmacological properties, guiding the rational design of more potent and selective drugs.[4][30]

Core Principles
  • Lipophilicity: The lipophilicity of a derivative, often measured as its n-octanol/water partition coefficient (ClogP), is a critical parameter. It significantly influences membrane permeability and target engagement, with optimal lipophilicity being crucial for antifungal potency.[5][31]

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups at different positions on the ring can alter the electronic distribution, affecting how the molecule binds to its target. For instance, electron-withdrawing groups have been shown to be important for the antimicrobial activity of some series.[32]

  • Steric Factors: The size and shape of substituents can either enhance binding through favorable interactions or hinder it through steric clashes with the target protein.[4]

G Key Modification Sites on the Imidazole Scaffold cluster_info Impact of Substituents (R groups) imidazole R1 R1: Often a bulky group. Crucial for target specificity and lipophilicity. R2_R4_R5 R2, R4, R5: Modifications here fine-tune electronic properties, solubility, and metabolic stability. R1_pos->R1 R2_pos->R2_R4_R5 R4_pos->R2_R4_R5 R5_pos->R2_R4_R5

Caption: Key positions on the imidazole ring for chemical modification and their general impact on bioactivity.

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a cornerstone of modern drug discovery, demonstrating remarkable versatility across a wide spectrum of biological activities.[3][8][10] Its continued relevance is highlighted by the ongoing development of novel derivatives with enhanced potency and selectivity. Future research will likely focus on several key areas: designing multi-target imidazole derivatives that can combat complex diseases like cancer through synergistic mechanisms, developing new compounds to overcome the growing challenge of antimicrobial resistance, and leveraging computational tools for more precise and rational drug design.[4][24] The unique and adaptable chemistry of the imidazole ring ensures that it will remain a valuable and "privileged" structure for the development of next-generation therapeutic agents.

References

Please note that due to the nature of this generated response, the URLs provided below are placeholders and link to the grounding search results. In a formal whitepaper, these would be direct links to the cited literature.

  • Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
  • An acumen into anticancer efficacy of imidazole deriv
  • Review of pharmacological effects of imidazole deriv
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Source unavailable.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source unavailable.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source unavailable.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed.
  • Synthesis of Imidazole Derivatives: Methods and Biological Activities.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Deriv
  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Exploration of structure-based on imidazole core as antibacterial agents. PubMed.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International journal of research in pharmaceutical sciences.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Overview on Biological Activities of Imidazole Derivatives. (2022).
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • A review: Imidazole synthesis and its biological activities. Source unavailable.
  • Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. PMC - NIH.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar.
  • STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES.
  • Pharmaceuticals containing imidazoles.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.
  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar.
  • Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers.
  • Exploring Imidazole and Its Derivatives : Versatile Agents with Anti-Bacterial and Anti-Viral Capabilities. (2024). Journal of Chemical Health Risks.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source unavailable.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig

Sources

"Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate molecular structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions. Its unique electronic properties and capacity for hydrogen bonding make it a versatile building block in drug design. Within this important class of heterocycles, this compound (CAS No. 74531-82-1) emerges as a significant synthetic intermediate. This guide provides a comprehensive technical overview of its molecular structure, synthesis, reactivity, and applications for researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted imidazole derivative. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms, substituted with methyl groups at the N-1 and C-5 positions, and an ethyl carboxylate group at the C-4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74531-82-1ChemShuttle[1]
Molecular Formula C₈H₁₂N₂O₂ChemShuttle[1]
Molecular Weight 183.21 g/mol ChemShuttle[1]
Appearance Colorless liquidChemShuttle[1]
Boiling Point 140-145 °C at 760 mmHgChemShuttle[1]
Density ~1.10 g/cm³ChemShuttle[1]
Solubility Moderate in polar organic solvents, limited in waterChemShuttle[1]
Spectroscopic Signature Analysis

While specific, verified spectra for this compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy (Predicted):

    • Ethyl Ester Protons: A quartet signal (representing the -O-CH₂- group) and a triplet signal (representing the -CH₃ group) are expected, with coupling between them.

    • N-Methyl Protons: A singlet corresponding to the methyl group attached to the N-1 position.

    • C-Methyl Protons: A singlet for the methyl group at the C-5 position.

    • Imidazole Ring Proton: A singlet for the proton at the C-2 position of the imidazole ring.

  • ¹³C NMR Spectroscopy (Predicted):

    • Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

    • Imidazole Ring Carbons: Signals corresponding to the three carbon atoms within the imidazole ring (C-2, C-4, and C-5).

    • Ethyl Ester Carbons: Two signals for the methylene (-O-CH₂-) and methyl (-CH₃) carbons.

    • Methyl Carbons: Signals for the N-methyl and C-5 methyl carbons.

  • Infrared (IR) Spectroscopy (Predicted):

    • A strong absorption band characteristic of the C=O (ester) stretching vibration.

    • C-N stretching vibrations within the imidazole ring.

    • C-H stretching vibrations from the methyl and ethyl groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of 1,5-disubstituted imidazole-4-carboxylates is well-documented in organic chemistry literature. A highly effective and common method involves the cycloaddition reaction between an appropriate imidoyl chloride and an isocyanoacetate derivative.[2]

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from N-methylacetamide. The workflow involves the formation of an imidoyl chloride, which then undergoes a base-mediated cycloaddition with ethyl isocyanoacetate.

G cluster_0 Part 1: Imidoyl Chloride Formation cluster_1 Part 2: Cycloaddition N-methylacetamide N-methylacetamide Imidoyl_Chloride N,2-dimethylacetimidoyl chloride N-methylacetamide->Imidoyl_Chloride Reaction Chlorinating_Agent Chlorinating Agent (e.g., PCl5, SOCl2) Chlorinating_Agent->Imidoyl_Chloride Reactant Final_Product Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate Imidoyl_Chloride->Final_Product [3+2] Cycloaddition Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Final_Product Base Non-nucleophilic base (e.g., DBU) Base->Final_Product Base-mediated Solvent Anhydrous Solvent (e.g., THF) Solvent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Imidoyl Chloride Formation: N-methylacetamide is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent to yield N,2-dimethylacetimidoyl chloride. This intermediate is often used directly in the next step without extensive purification.

  • Cycloaddition Reaction:

    • To a solution of ethyl isocyanoacetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added at a low temperature (e.g., -78 °C).[2] The base deprotonates the α-carbon of the isocyanoacetate, forming a key nucleophilic intermediate.

    • The previously prepared N,2-dimethylacetimidoyl chloride is then added to the reaction mixture.

    • The reaction is allowed to slowly warm to room temperature and stirred for a specified period. The progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the final product, this compound.

Reactivity Profile
  • Ester Group: The ethyl ester at the C-4 position is susceptible to hydrolysis under basic conditions to form the corresponding carboxylic acid.[1] It can also undergo transesterification or amidation reactions.

  • Imidazole Ring: The imidazole ring is aromatic and generally stable. The N-3 nitrogen atom is basic and can be protonated or alkylated. The ring itself is relatively electron-rich, but the presence of the electron-withdrawing carboxylate group makes electrophilic aromatic substitution less favorable than in simple imidazoles.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block for the synthesis of more complex molecules across various scientific disciplines.[1]

G Core Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials Kinase Kinase Inhibitors Pharma->Kinase Prodrug Prodrug Intermediates Pharma->Prodrug Fungicides Fungicides Agro->Fungicides Polymers Electroactive Polymers Materials->Polymers

Caption: Key application areas stemming from the core imidazole structure.

  • Pharmaceutical Development: It serves as an intermediate for prodrugs, where the ethyl ester can be hydrolyzed in vivo to release an active carboxylic acid.[1] More significantly, the imidazole scaffold is crucial for creating kinase inhibitors. The nitrogen atoms in the ring can form key hydrogen bonds with the hinge region of kinase domains, making this a valuable starting point for oncology research.[1][3]

  • Agrochemicals: The molecule is a precursor for fungicides that target fungal-specific kinase pathways.[1]

  • Materials Science: It can be used as a monomer for the synthesis of electroactive polymers, where the imidazole structure contributes to the charge transport properties of the resulting material.[1]

Biological and Pharmacological Context

While specific biological data for this compound is not extensively published, the broader class of imidazole-containing molecules exhibits a wide range of pharmacological activities. Numerous imidazole derivatives have been developed as potent and selective inhibitors of various kinases, including c-Met and JNK, which are implicated in cancer and neurodegenerative diseases, respectively.[4][5] Furthermore, related imidazole structures have been investigated as inhibitors of HIV-1 integrase and as general anticancer agents.[2] The structural features of this compound make it an attractive scaffold for libraries aimed at discovering new therapeutic agents.

Safety and Handling

Based on safety data for structurally similar imidazole carboxylates, this compound should be handled with appropriate care.

  • Hazards: It is considered a mild skin irritant and can cause serious eye irritation.[1][6] Inhalation may cause respiratory tract irritation.

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

    • Store in a tightly sealed container in a cool, dry place.[1]

  • Stability: The compound is stable under normal conditions but is sensitive to strong bases, which can cause hydrolysis of the ester.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its molecular structure, featuring the privileged imidazole scaffold, makes it a key building block in the synthesis of a wide array of functional molecules. For researchers in drug discovery, it offers a reliable starting point for the development of novel kinase inhibitors and other therapeutic agents. In materials science and agrochemistry, it provides a foundation for creating new functional polymers and crop protection agents. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in these innovative fields.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Al-Qaisi, J. A., et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2465. Available at: [Link]

  • Colthurst, M. J., & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Organic & Biomolecular Chemistry, 1(10), 1695-1701. Available at: [Link]

  • Williams, A., & Colthurst, M. J. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. Available at: [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for Ethyl imidazole-4-carboxylate.
  • Alfa Aesar. (2009). Safety Data Sheet for Imidazole-4-carboxaldehyde.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Imidazole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Ethyl imidazole-2-carboxylate.
  • Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(34), 5780-5787. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • CymitQuimica. (2025). Safety Data Sheet for Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum.
  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available at: [Link]

  • Wang, J., et al. (2017). Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors. Archiv der Pharmazie, 350(2). Available at: [Link]

  • van den Hurk, S., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1361-1367. Available at: [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Chempedia.
  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-257. Available at: [Link]

  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Journal of the American Chemical Society, 79(7), 1663-1667. Available at: [Link]

  • Zenodo. (n.d.). Synthesis and Reactions of Imidazole.
  • SpectraBase. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid.
  • Lee, J., et al. (2020). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Molecules, 25(5), 1121. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines.
  • Sigma-Aldrich. (n.d.). Ethyl imidazole-4-carboxylate.
  • ChemShuttle. (n.d.). This compound.
  • ChemicalBook. (n.d.). ethyl 5-methyl-1h-imidazole-4-carboxylate(51605-32-4) 1 h nmr.
  • ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) IR2 spectrum.
  • SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum.
  • Acros Pharmatech. (n.d.). Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.
  • CymitQuimica. (2025). Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • TCI Chemicals. (n.d.). Ethyl 4-Methyl-1H-imidazole-5-carboxylate.

Sources

An In-Depth Technical Guide to the Discovery and History of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules. This guide provides a comprehensive technical overview of the history and discovery of imidazole compounds, tailored for researchers, scientists, and drug development professionals. We trace the journey from the initial synthesis of imidazole in the 19th century to its identification in crucial natural products and its subsequent pivotal role in the rational design of transformative pharmaceuticals. Key synthetic milestones, the elucidation of biological mechanisms, and the development of blockbuster drugs such as cimetidine and fluconazole are discussed in detail, providing expert insights into the enduring significance of this versatile heterocyclic scaffold.

Introduction: The Enduring Significance of the Imidazole Scaffold

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, it was initially named glyoxaline[1][2][3][4]. The unique physicochemical properties of the imidazole ring—including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions—make it a "privileged structure" in medicinal chemistry. This versatility allows it to interact with a wide range of biological targets with high specificity and affinity.

The imidazole nucleus is a fundamental component of many essential biological molecules, including the amino acid histidine and the neurotransmitter histamine[5][6][7]. Its derivatives are integral to numerous therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties, among others[1][2][3][4]. The development of the first blockbuster drug, cimetidine, solidified the importance of the imidazole scaffold in modern drug discovery and continues to inspire the development of new therapeutic agents[1][2][3][4].

The Dawn of Imidazole Chemistry: Discovery and Early Synthesis

The history of imidazole chemistry began in 1858 when German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring. This discovery laid the foundational groundwork for over a century and a half of synthetic exploration and therapeutic innovation.

The First Synthesis: The Debus Synthesis (1858)

Heinrich Debus synthesized imidazole by reacting glyoxal and formaldehyde with ammonia[1][2][3][4]. Although the yield of this original method was relatively low, it was a landmark achievement that opened the door to the synthesis of C-substituted imidazoles and remains a viable, albeit modified, method today[1].

Causality in Experimental Choices: The choice of reactants by Debus was insightful. Glyoxal provides the two-carbon backbone (C4-C5), while formaldehyde supplies the C2 carbon. Ammonia serves as the nitrogen source for positions 1 and 3 of the heterocyclic ring. This multi-component reaction, though not fully understood mechanistically at the time, demonstrated an efficient assembly of the imidazole core from simple, readily available precursors.

  • Step 1: Reagent Combination: Glyoxal, formaldehyde, and a source of ammonia (such as aqueous ammonia) are combined in a suitable solvent.

  • Step 2: Condensation: The reaction proceeds through a series of condensation steps. Initially, the dicarbonyl (glyoxal) reacts with ammonia to form a diimine intermediate[8][9].

  • Step 3: Cyclization: This diimine intermediate then condenses with the aldehyde (formaldehyde) to form the imidazole ring[8][9].

  • Step 4: Isolation: The imidazole product is isolated and purified from the reaction mixture.

Early Mechanistic Insights and Alternative Syntheses

Following Debus's initial discovery, other chemists explored new routes to imidazole and its derivatives. A significant contribution came from Bronisław Radziszewski in 1882.

The Radziszewski synthesis is another multi-component reaction that produces imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[8][9][10]. This method proved to be more versatile than the original Debus synthesis, allowing for the preparation of a wider variety of substituted imidazoles, such as 2,4,5-triphenylimidazole (lophine)[11]. The reaction's atomic economy, where all atoms from the reactants are incorporated into the final product, makes it an attractive and efficient synthetic strategy[11].

The diagram below illustrates the general scheme of the Debus-Radziszewski synthesis, a cornerstone of imidazole chemistry.

Debus_Radziszewski Debus-Radziszewski Imidazole Synthesis cluster_reactants R1COR2 1,2-Dicarbonyl (e.g., Glyoxal) Imidazole Substituted Imidazole R1COR2->Imidazole + Heat R3CHO Aldehyde (e.g., Formaldehyde) R3CHO->Imidazole + Heat NH3 Ammonia (2 equiv.) NH3->Imidazole + Heat

Caption: General reaction scheme for the Debus-Radziszewski synthesis.

Nature's Blueprint: Imidazole in Biological Systems

Long before its laboratory synthesis, nature had already harnessed the power of the imidazole ring. It is a fundamental component of several biologically crucial molecules, underscoring its evolutionary importance.

The Amino Acid Histidine: A Fundamental Building Block

Histidine is one of the essential amino acids, meaning it must be obtained through diet as it cannot be synthesized de novo by humans[6]. The imidazole side chain of histidine is unique among amino acids because its pKa is near physiological pH. This allows it to act as both a proton donor and acceptor in biological reactions, making it a common residue in the active sites of enzymes where it facilitates catalysis[7]. It is also vital for the growth and repair of tissues[6].

Histamine: A Potent Biogenic Amine

Histamine is synthesized in the body from histidine via decarboxylation by the enzyme L-histidine decarboxylase[6][7]. This biogenic amine is a powerful signaling molecule with diverse physiological roles. It is a key mediator in local immune responses and allergic reactions[6]. Furthermore, histamine functions as a neurotransmitter in the brain and plays a crucial role in regulating gastric acid secretion in the stomach[5][12][13]. The discovery of histamine's role in stomach acid regulation was the critical insight that led to the development of a new class of anti-ulcer drugs.

The Pharmacological Revolution: Imidazole in Modern Drug Discovery

The understanding of imidazole's role in biological systems, particularly histamine's effect on gastric acid, sparked a revolution in rational drug design. Scientists began to systematically modify the imidazole structure to create therapeutic agents that could modulate these biological pathways.

Taming the Proton: The Rise of Anti-ulcer Agents

In the mid-20th century, peptic ulcers were a debilitating condition often requiring surgery[14]. In 1964, a team at Smith Kline & French, led by Sir James W. Black, initiated a project to develop a histamine receptor antagonist to block stomach acid secretion[15][16]. They hypothesized that histamine stimulated acid production via a different receptor than the one blocked by traditional antihistamines. This led to the discovery of the histamine H₂ receptor[16].

The team embarked on a rational drug design campaign starting with the structure of the natural ligand, histamine. After synthesizing and testing hundreds of compounds, they developed the first H₂ receptor antagonist, burimamide[15]. While effective, burimamide had poor oral bioavailability. Further molecular modifications led to metiamide, which was more potent but had toxicity concerns related to its thiourea group[15][16]. By replacing the thiourea group with a cyanoguanidine moiety, the team synthesized cimetidine (Tagamet) in 1972[16]. Approved for use in 1976, cimetidine was a breakthrough in ulcer treatment, becoming one of the first-ever blockbuster drugs and a prime example of successful rational drug design[14][15][17][18].

H2_Antagonist_Dev Rational Design of Cimetidine Histamine Lead Compound (Histamine) Burimamide 1st Antagonist (Burimamide) - Poor oral activity Histamine->Burimamide SAR Studies Metiamide Potent Antagonist (Metiamide) - Toxicity issues Burimamide->Metiamide Optimize Potency Cimetidine Successful Drug (Cimetidine) - Safe & Orally Active Metiamide->Cimetidine Reduce Toxicity

Caption: The logical progression from histamine to cimetidine.

The War on Fungi: Azole Antifungals

The imidazole scaffold also proved to be exceptionally effective in fighting fungal infections. Azole antifungals are a major class of drugs used for both topical and systemic mycoses[19]. They are broadly classified into two groups: imidazoles (containing two nitrogens in the azole ring) and triazoles (containing three nitrogens)[19][20].

Azole antifungals work by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[19][21][22]. This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[19][20]. By blocking ergosterol synthesis, azoles disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at high concentrations)[19][20][22]. The high selectivity of azoles for the fungal P450 enzyme over its human counterparts is the basis for their therapeutic index[22].

The development of azole antifungals has progressed through several generations, each offering improvements in spectrum of activity, pharmacokinetic properties, and safety.

Drug Class Year of Introduction (Approx.) Spectrum of Activity Key Features
Clotrimazole Imidazole1969Broad-spectrum, primarily yeasts (e.g., Candida) and dermatophytes.Used topically for skin and vaginal infections[19][20].
Ketoconazole Imidazole1981Broad-spectrum, including systemic mycoses.First orally active azole for systemic use. Use limited by drug interactions and toxicity[20][22].
Fluconazole Triazole1990Excellent activity against Candida and Cryptococcus.Excellent oral bioavailability and CNS penetration. Fewer drug interactions than ketoconazole.
Itraconazole Triazole1992Broader spectrum than fluconazole, including Aspergillus.Oral bioavailability is variable and requires an acidic environment for absorption[21].
Voriconazole Triazole2002Enhanced activity against Aspergillus and other molds.Drug of choice for invasive aspergillosis. Requires therapeutic drug monitoring.
Other Notable Therapeutic Areas

The versatility of the imidazole ring has led to its incorporation into drugs across many other therapeutic classes.

  • Antihypertensives: Losartan was the first orally active angiotensin II receptor antagonist approved for the treatment of hypertension[23]. Its synthesis involves the construction of a substituted imidazole ring, which is crucial for its antagonist activity.

  • Nitroimidazole Antibiotics: Metronidazole, a key member of this class, is a prodrug that is selectively activated in anaerobic bacteria and protozoa. The activated form disrupts DNA synthesis, leading to cell death. It is widely used to treat infections caused by organisms like Giardia, Trichomonas, and anaerobic bacteria.

Modern Synthetic Strategies and Future Directions

While the classical syntheses of Debus and Radziszewski are still relevant, modern organic chemistry has introduced a plethora of new, more efficient, and greener methods for constructing the imidazole ring[24]. These include microwave-assisted synthesis, sonochemistry, and the use of novel catalysts that allow for milder reaction conditions and higher yields[24].

The future of imidazole in medicinal chemistry remains bright. Its unique ability to serve as a versatile scaffold for interacting with diverse biological targets ensures its continued relevance. As our understanding of disease biology deepens, medicinal chemists will continue to functionalize the imidazole core to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

Conclusion

From its humble beginnings in an 1858 German laboratory to its central role in blockbuster pharmaceuticals, the journey of the imidazole ring is a testament to its remarkable chemical and biological versatility. Its presence in fundamental biomolecules provided the evolutionary blueprint for its success, while the ingenuity of medicinal chemists unlocked its vast therapeutic potential. The history of imidazole is not merely a chapter in the annals of chemistry; it is a continuing story of rational drug design, scientific innovation, and the ongoing quest to improve human health.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Debus%E2%80%93Radziszewski_imidazole_synthesis]
  • Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. [URL: https://www.studysmarter.us/explanations/microbiology/antimicrobial-drugs/azole/]
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [URL: https://www.slideshare.net/SouravDea/debus-radziszewski-imidazole-synthesis-knorr-pyrazole-synthesis]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865940/]
  • Mechanisms of action in antifungal drugs | Research Starters. [URL: https://www.ebsco.com/research-starters/mechanisms-of-action-in-antifungal-drugs]
  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. [URL: https://www.scribd.com/presentation/489025985/Debus-Radziszewski-Imidazole-Synthesis-Presented-by-Sourav-Deka-Mpharm-1-Semester-Roll-No-12-Pharmaceutical-Chemistry]
  • Azole antifungals - Life Worldwide. [URL: https://www.lifewithoutfungalinfections.org/antifungal-agents/azole-antifungals/]
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [URL: https://www.mdpi.com/2673-4079/4/2/17]
  • Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. [URL: https://www.slideshare.net/secret/7B1wK0Tj692v1p]
  • Mechanism of Action of Azole Antifungal - Pharmacy Freak. [URL: https://pharmacyfreak.com/mechanism-of-action-of-azole-antifungal/]
  • Amino Acid: Benefits & Food Sources - Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/articles/22243-amino-acids]
  • What is the Difference Between Histidine and Histamine - Pediaa.Com. [URL: https://pediaa.com/what-is-the-difference-between-histidine-and-histamine/]
  • The development of cimetidine: 1964-1976. A human story - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7806839/]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/367184293_Imidazole_Synthesis_Functionalization_and_Physicochemical_Properties_of_a_Privileged_Structure_in_Medicinal_Chemistry]
  • Cimetidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cimetidine]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36677894/]
  • Histidine Metabolism and Function | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/382909062_Histidine_Metabolism_and_Function]
  • The Development of Cimetidine: 1964–1976 A Human Story. [URL: https://journals.lww.com/jcge/abstract/1994/10000/the_development_of_cimetidine__1964_1976__a_human.17.aspx]
  • Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - MDPI. [URL: https://www.mdpi.com/2072-6643/12/10/3174]
  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - MDPI. [URL: https://www.mdpi.com/2072-6643/12/11/3374]
  • The Debus–Radziszewski imidazole synthesis. - ResearchGate. [URL: https://www.researchgate.net/publication/349479133_The_Debus-Radziszewski_imidazole_synthesis]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - R Discovery. [URL: https://discovery.researcher.life/article/imidazole-synthesis-functionalization-and-physicochemical-properties-of-a-privileged-structure-in-medicinal-chemistry/e5cd8d1163473954625d97f37475d400]
  • The Journey of Cimetidine: From Discovery to Pharmaceutical Staple. [URL: https://www.inno-pharmchem.com/news/the-journey-of-cimetidine-from-discovery-to-pharmaceutical-staple-77765181.html]
  • Tagamet Discovery of Histamine H2-receptor Antagonists - American Chemical Society. [URL: https://www.acs.org/education/whatischemistry/landmarks/cimetidinetagamet.html]
  • Losartan | From Bench to Market: The Evolution of Chemical Synthesis - Oxford Academic. [URL: https://academic.oup.com/book/4331/chapter/146294713]
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-imidazole.html]
  • (PDF) An Efficient and Green Synthetic Route to Losartan - ResearchGate. [URL: https://www.researchgate.net/publication/236005747_An_Efficient_and_Green_Synthetic_Route_to_Losartan]
  • Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method - imanager. [URL: https://imanagerpublications.com/article/21569/Efficient_Synthesis_of_Losartan_Potassium_An_Improved_Two_Step_Method]
  • Efficient synthesis of losartan potassium: An improved two-step method - ResearchGate. [URL: https://www.researchgate.net/publication/382845607_Efficient_synthesis_of_losartan_potassium_An_improved_two-step_method]
  • US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents. [URL: https://patents.google.

Sources

A Senior Application Scientist's Guide to the Physicochemical Characteristics of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold - A Privileged Core in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic structure and amphoteric nature—acting as both a weak acid and a weak base—allow it to participate in crucial biological interactions, most notably mimicking the histidine residue in proteins to engage with a myriad of enzymatic and receptor targets.[1][3] From the first blockbuster drug, cimetidine, to modern antifungal agents and anti-cancer therapies, the imidazole scaffold is a recurring motif in a vast therapeutic arsenal.[1][4][5]

However, the success of an imidazole-based drug candidate is not solely dependent on its pharmacophore. The journey from a promising hit to a viable drug is dictated by a molecule's physicochemical properties. These characteristics—ionization (pKa), lipophilicity (LogP), solubility, and metabolic stability—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For the drug development professional, a deep, mechanistic understanding of these properties is not merely academic; it is the critical foundation upon which rational drug design is built.

This technical guide provides an in-depth exploration of the core physicochemical characteristics of substituted imidazoles. Moving beyond simple definitions, we will delve into the causality behind experimental choices, present validated protocols for their determination, and synthesize these concepts to offer field-proven insights for researchers, scientists, and drug development professionals.

The Electronic Heart of Imidazole: Ionization and pKa

The ability of the imidazole ring to gain or lose a proton is arguably its most important feature in a biological context. This behavior is quantified by the ionization constant, or pKa. Imidazole itself is amphoteric: the pyrrole-like nitrogen (N-1) is weakly acidic (pKa ≈ 14.5), while the pyridine-like nitrogen (N-3) is basic, with its conjugate acid (the imidazolium cation) having a pKa of approximately 7.1-7.2.[1][3][6] This pKa value is exquisitely poised around physiological pH, allowing the ring to exist in neutral or cationic forms, a feature critical for enzyme catalysis and receptor binding.

The substitution pattern on the imidazole ring directly modulates its electronic properties and, consequently, its pKa.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups donate electron density to the ring. This increases the basicity of the N-3 nitrogen, making it more likely to accept a proton and thus raising the pKa of the conjugate acid.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro or halo groups pull electron density away from the ring. This effect destabilizes the positive charge of the imidazolium cation, making it a stronger acid and thus lowering the pKa.[1]

This modulation of pKa is a powerful tool for the medicinal chemist. Fine-tuning a compound's ionization state can optimize its solubility, control its ability to cross cellular membranes, and dictate the strength of its interaction with the target protein.

Table 1: Influence of Substitution on Imidazole pKa
CompoundSubstituentpKa (of Conjugate Acid)Effect on Basicity
Imidazole-H~7.1Reference
2-Methylimidazole2-CH₃ (EDG)~7.9Increased
4-Nitroimidazole4-NO₂ (EWG)~9.3 (pKa of N-H)Decreased (Acidity Increased)
Histamine-CH₂CH₂NH₂~6.0Decreased (due to side chain)

Note: The pKa of 4-nitroimidazole reflects the acidity of the N-H proton, which is significantly increased by the potent electron-withdrawing nitro group.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of ionizable compounds like imidazoles.[8] It provides a direct measure of how the compound's charge state changes with pH.

Pillar of Trustworthiness: This protocol is a self-validating system. The use of a calibrated pH meter ensures accuracy, and the resulting titration curve provides a clear visual confirmation of the ionization event. The half-equivalence point, where pH equals pKa, is a thermodynamically defined value, lending high confidence to the measurement.

Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh and dissolve the substituted imidazole compound in a known volume of deionized water or a suitable water/co-solvent mixture to create a solution of known concentration (e.g., 10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized titrant (e.g., 0.1 M HCl for a basic imidazole).

  • Titration Execution: Begin stirring the solution. Record the initial pH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition before recording the value.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate pH Meter B Prepare Imidazole Solution (Known Concentration) C Add Titrant (e.g., HCl) in Increments B->C D Record pH after Each Addition C->D D->C E Plot pH vs. Titrant Volume D->E F Identify Equivalence Point (Max Inflection) E->F G Determine pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Membrane Permeability and Binding: Lipophilicity (LogP & LogD)

Lipophilicity, or "fat-loving" character, is a critical determinant of a drug's ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase.[9][10]

  • LogP < 0: The compound is predominantly in the aqueous phase (hydrophilic).

  • LogP > 0: The compound is predominantly in the organic phase (lipophilic/hydrophobic).

For ionizable molecules like imidazoles, the distribution is pH-dependent. The LogD value represents the partition coefficient at a specific pH (e.g., physiological pH 7.4), accounting for both the neutral and ionized forms of the molecule.[11]

Causality in Drug Development: The lipophilicity of a substituted imidazole directly impacts its ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for non-specific binding to hydrophobic pockets in off-target proteins. While a higher LogP can improve membrane permeability and target engagement, excessively high values often lead to poor solubility, increased metabolic clearance by liver enzymes, and potential toxicity.[12] Medicinal chemists must therefore carefully balance lipophilicity to achieve the desired therapeutic window. Substituents that are large, nonpolar, or contain hydrocarbon chains will generally increase LogP, while polar or ionizable groups will decrease it.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic LogP due to its direct measurement of the partitioning equilibrium.[8][9]

Pillar of Trustworthiness: This protocol ensures a true equilibrium is reached through prolonged agitation and phase separation. The use of a highly sensitive and specific analytical method like HPLC or LC-MS for quantification in both phases provides a robust and verifiable measurement.[13][14]

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 for LogD) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the substituted imidazole in the aqueous phase. The concentration should be high enough for accurate detection but low enough to avoid solubility issues.

  • Partitioning: In a sealed vial, combine a known volume of the imidazole stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Agitate the mixture vigorously at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is fully established.[8]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the imidazole compound in both the aqueous (C_aq) and organic (C_org) phases using a validated analytical method (e.g., HPLC-UV or LC-MS).[8][15]

  • Calculation: Calculate the LogP or LogD value using the formula: LogP = log10(C_org / C_aq).

G A Pre-saturate n-octanol and aqueous buffer B Add imidazole to aqueous phase, then add n-octanol A->B C Agitate for 24-48h to reach equilibrium B->C D Centrifuge to separate phases C->D E Quantify [imidazole] in aqueous phase (C_aq) D->E F Quantify [imidazole] in octanol phase (C_org) D->F G Calculate LogP = log(C_org / C_aq) E->G F->G G A Combine Imidazole, Buffer, & Liver Microsomes B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time Calculate Half-life & CLint G->H

Caption: Workflow for the liver microsomal metabolic stability assay.

Synthesis and Strategy: The Interplay of Physicochemical Properties

The physicochemical properties of substituted imidazoles are not independent variables; they are deeply interconnected. A medicinal chemist's strategic choices in substituting the imidazole core will create a ripple effect across the entire ADME profile.

For example, adding a lipophilic alkyl chain to the imidazole ring will increase LogP. This may improve membrane permeability but will almost certainly decrease aqueous solubility. The same substitution, being an electron-donating group, will also slightly increase the pKa, which could enhance solubility in acidic conditions but might alter the binding pose at the target. This complex interplay requires a multi-parameter optimization approach.

G pKa pKa (Ionization) Solubility Solubility pKa->Solubility pH-dependence Absorption Absorption pKa->Absorption charge state LogP LogP (Lipophilicity) LogP->Solubility inversely related Metabolism Metabolic Stability LogP->Metabolism CYP substrate LogP->Absorption membrane flux Solubility->Absorption dissolution Bioavailability Bioavailability Metabolism->Bioavailability clearance Absorption->Bioavailability input

Caption: Interplay of physicochemical properties in drug design.

By systematically measuring and understanding these core physicochemical characteristics, researchers and drug development professionals can rationally design substituted imidazoles with optimized ADME profiles, increasing the probability of advancing effective and safe medicines to the clinic.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its core imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. As an ethyl ester derivative, this compound often serves as a prodrug or a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder formulation and lead to low bioavailability, while instability can compromise the safety and efficacy of a potential drug candidate.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data for the compound and its structural analogs. It is designed to offer a senior application scientist's perspective on the causal relationships behind its physicochemical behavior and to provide robust, self-validating experimental protocols for researchers to generate specific data for their unique applications.

Physicochemical Properties at a Glance

PropertyValueSource
CAS Number 74531-82-1[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 182.20 g/mol
Appearance Colorless liquid
Boiling Point 140-145 °C at 760 mmHg

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and, consequently, its bioavailability. This compound is characterized by moderate solubility in polar organic solvents and limited solubility in water.

Aqueous Solubility

The pH-dependent solubility profile is a critical parameter to establish. The imidazole ring has a pKa in the range of 6-7, meaning that in acidic environments (pH < pKa), the molecule will exist predominantly in its more soluble, protonated form. Conversely, at neutral or basic pH, it will be in its less soluble, neutral form.

Table of Expected Aqueous Solubility Behavior:

pH ConditionExpected SolubilityRationale
Acidic (pH 1-3) HigherProtonation of the imidazole ring increases polarity.
Neutral (pH 6-8) LowerThe compound is predominantly in its neutral, less polar form.
Basic (pH > 8) LimitedThe compound is in its neutral form and may be susceptible to hydrolysis.
Organic Solvent Solubility

This compound exhibits moderate to good solubility in polar organic solvents. This is a common characteristic for ethyl ester-containing compounds. For a structurally similar compound, Ethyl 4-methyl-5-imidazolecarboxylate, a solubility of 50 mg/mL in a chloroform/methanol mixture and 2.5% in acetone has been reported. It is reasonable to expect a similar solubility profile for the target compound.

Table of Expected Organic Solvent Solubility:

SolventExpected SolubilityRationale
Methanol SolublePolar protic solvent capable of hydrogen bonding.
Ethanol SolublePolar protic solvent.
Acetone SolublePolar aprotic solvent.
Acetonitrile SolublePolar aprotic solvent.
Dichloromethane SolubleModerately polar solvent.
Ethyl Acetate SolubleModerately polar solvent.
Hexanes Sparingly SolubleNon-polar solvent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system for determining the thermodynamic equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B Dispense C Agitate at constant temperature (e.g., 25°C, 37°C) B->C Incubate D Equilibrate for a defined period (e.g., 24-72h) C->D Maintain equilibrium E Withdraw aliquot D->E Sample F Filter to remove undissolved solid E->F Separate phases G Quantify concentration (e.g., HPLC, UV-Vis) F->G Analyze filtrate

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the desired solvent (e.g., purified water, buffered solutions at various pHs, or organic solvents).

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Sampling and Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are within an acceptable variance (e.g., ± 5%).

Part 2: Stability Profile

The stability of a drug candidate is a critical quality attribute that influences its shelf-life, safety, and efficacy. This compound, like many imidazole-containing compounds, is susceptible to degradation under certain conditions.

Hydrolytic Stability

The ethyl ester functional group is prone to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid and ethanol. This reaction is catalyzed by both acid and base, but the rate is significantly faster in alkaline environments.

Expected Hydrolytic Degradation Pathway:

G A This compound C=O OEt B 1,5-dimethyl-1H-imidazole-4-carboxylic acid C=O OH A:f1->B:f1 H₂O / H⁺ or OH⁻ C Ethanol A:f1->C H₂O / H⁺ or OH⁻

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

The rate of hydrolysis is dependent on pH and temperature. A comprehensive understanding of its hydrolytic stability requires kinetic studies at various pH values and temperatures.

Oxidative Stability

The imidazole ring is susceptible to oxidation. Forced degradation studies on a complex molecule containing an imidazole moiety have shown that it can be oxidized by agents such as hydrogen peroxide.[2] The degradation can lead to the formation of various oxidized products, potentially involving ring-opening.

Photostability

Many imidazole-containing compounds are sensitive to light.[2] Exposure to UV or high-intensity visible light can lead to photodegradation. The mechanism of photodegradation can be complex, involving the formation of reactive oxygen species that can then attack the imidazole ring.[3][4]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 N HCl) F Analyze samples at time points (e.g., 0, 2, 4, 8, 24 h) B Base Hydrolysis (e.g., 0.1 N NaOH) C Oxidation (e.g., 3% H₂O₂) D Thermal Stress (e.g., 60°C) E Photostability (ICH Q1B) G Use stability-indicating HPLC method F->G H Identify and characterize degradants (LC-MS, NMR) G->H

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and keep it at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep it at room temperature.

    • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature.

    • Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

  • Characterization: Use techniques like LC-MS and NMR to identify and characterize the structure of the major degradation products.

Conclusion and Practical Recommendations

This compound is a valuable building block in chemical and pharmaceutical research. Its physicochemical properties are largely dictated by the interplay between its lipophilic ethyl ester and methyl groups and the basic imidazole ring.

  • For Formulation Scientists: The limited aqueous solubility at neutral pH suggests that for oral formulations, strategies such as salt formation (at acidic pH), co-solvents, or enabling technologies like amorphous solid dispersions may be necessary to achieve adequate bioavailability.

  • For Process Chemists: The susceptibility of the ethyl ester to hydrolysis, particularly under basic conditions, necessitates careful control of pH during synthesis, purification, and storage. The compound should be stored in a cool, dark place in a tightly sealed container to minimize degradation.

  • For Analytical Scientists: The development of a stability-indicating analytical method is crucial for accurately quantifying the compound and its impurities. The forced degradation studies outlined in this guide provide a robust framework for achieving this.

This guide provides a foundational understanding of the solubility and stability of this compound. It is imperative for researchers to use the provided protocols to generate specific, quantitative data to support their individual research and development programs.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Molecules, 26(9), 2691. Retrieved from [Link]

  • American Chemical Society. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • Springer. (1991). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Pesticide Science, 32(1), 27-37. Retrieved from [Link]

  • Semantic Scholar. (1982). Kinetics of Imidazole Catalyzed Ester Hydrolysis: Use of Buffer Dilutions to Determine Spontaneous Rate, Catalyzed Rate, and Reaction Order. Journal of Chemical Education, 59(10), 876. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. Retrieved from [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 23(11), 2957. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 25(21), 5174. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5086. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Investigation of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a substituted imidazole, a class of heterocyclic compounds renowned for their broad pharmacological significance.[1] While experimental synthesis and characterization form the bedrock of our understanding, a comprehensive theoretical investigation provides unparalleled insights into molecular structure, reactivity, and potential bioactivity that are inaccessible through empirical methods alone. This guide outlines a robust computational workflow designed for researchers, scientists, and drug development professionals. It details a multi-faceted approach, beginning with foundational quantum chemical calculations using Density Functional Theory (DFT) and extending to advanced analyses of electronic properties and simulated molecular interactions. The protocols described herein are designed to be self-validating, emphasizing the critical synergy between experimental data and theoretical predictions to build a holistic and trustworthy molecular profile.

Introduction: The Rationale for a Theoretical Approach

Imidazole derivatives are core components in a vast array of biologically active molecules.[1][2] Understanding the nuanced relationship between their structure and function is paramount for rational drug design. Theoretical and computational studies offer a powerful lens to dissect this relationship at an atomic level.[3] By modeling this compound in silico, we can predict its three-dimensional geometry, map its electronic landscape, simulate its spectroscopic signatures, and forecast its interactions with biological targets.[4][5]

This guide provides a systematic framework for conducting such a study. It is structured not as a rigid template, but as a logical progression of inquiry. We begin by establishing an experimental baseline, then detail the core computational protocols for geometry optimization, electronic structure analysis, spectroscopic simulation, and molecular docking. The causality behind each methodological choice is explained, ensuring that the reader understands not just how to perform the calculation, but why it is a critical step in the investigative process.

Part 1: The Foundation – Experimental Data as a Benchmark

A theoretical study cannot exist in a vacuum. Its validity is measured by its ability to reproduce and explain experimental observations. Before any computational work begins, it is imperative to gather existing empirical data for this compound or its close analogs.

Synthesis and Structural Data

The synthesis of imidazole-4-carboxylates can be achieved through various routes, such as the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides or microwave-assisted electrocyclization.[6][7] Reports on the synthesis of similar imidazole esters provide crucial characterization data.[6][7] For instance, the synthesis of various ethyl 1,5-diaryl-1H-imidazole-4-carboxylates has been well-documented, providing a procedural and characterization framework.[7]

Spectroscopic Data

Experimental spectroscopic data is the primary benchmark for validating computational results. Key data points to collect include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra provide a detailed map of the chemical environment of each atom. For example, in similar imidazole carboxylates, the proton on the imidazole ring (H-2) typically appears as a singlet around δ 7.6-7.7 ppm, while the ethyl ester protons present as a quartet and a triplet.[6]

  • Infrared (IR) Spectroscopy: IR spectra reveal the vibrational modes of functional groups. The C=O stretch of the ester and C-N stretches within the imidazole ring are key peaks to identify.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[6]

The following table summarizes typical experimental data for a related compound, Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate, which serves as a valuable reference point.[6]

Data TypeExperimental Value
1H NMR (CDCl3, 400 MHz) δ = 7.63 (s, 1H), 7.44 (m, 3H), 7.27 (m, 2H), 4.15 (q, 2H), 2.58 (s, 3H), 1.13 (t, 3H) ppm
13C NMR (CDCl3, 100 MHz) δ = 160.1, 147.7, 140.0, 137.1, 128.89, 128.86, 126.3, 120.3, 60.4, 15.2, 14.0 ppm
Mass Spec (EI) m/z (%) = 210 (M+, 10), 154 (89), 125 (100), 109 (81)
Table 1: Experimental data for a reference imidazole carboxylate.[6]

Part 2: A Comprehensive In Silico Investigation Workflow

With experimental benchmarks established, we can proceed with a multi-step computational analysis. This workflow is designed to build a detailed understanding of the molecule from the ground up.

Step 1: Geometry Optimization & Vibrational Analysis

The essential first step in any quantum chemical study is to find the molecule's most stable three-dimensional structure—its ground-state geometry. Density Functional Theory (DFT) is the method of choice for this task, offering a favorable balance of accuracy and computational cost.[8]

Protocol: DFT Geometry Optimization

  • Input Structure: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup:

    • Method: Select the DFT functional. The B3LYP hybrid functional is a robust and widely used choice for organic molecules.[9][10]

    • Basis Set: Choose a basis set to describe the atomic orbitals. The 6-311++G(d,p) basis set provides a high level of flexibility and is recommended for accurate geometry and property calculations.[9][10]

    • Software: Use a quantum chemistry package like Gaussian, ORCA, or Q-Chem.

  • Execution: Run the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule.

  • Validation (Frequency Calculation): After optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the structure must be re-optimized.

  • Output Analysis: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. These theoretical structural parameters can be compared with any available X-ray crystallography data for validation.[11][12]

dft_workflow cluster_prep Preparation cluster_calc Calculation cluster_validate Validation start Start build Build Initial 3D Structure start->build setup Setup DFT Calculation (B3LYP/6-311++G(d,p)) build->setup geom_opt Geometry Optimization setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq analysis Proceed to Analysis check_freq->analysis None reoptimize Re-optimize Structure check_freq->reoptimize Found reoptimize->geom_opt

Caption: Workflow for DFT Geometry Optimization and Validation.

Step 2: Electronic Properties and Reactivity Analysis

With an optimized structure, we can probe the molecule's electronic landscape to understand its stability, reactivity, and intermolecular interaction potential.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[4] These orbitals reveal likely sites for electrophilic (where HOMO density is high) and nucleophilic (where LUMO density is high) attack.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides a powerful visual guide to the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.[1] This is invaluable for predicting sites for hydrogen bonding and other non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures.[13] It provides insights into:

    • Natural Atomic Charges: A more robust measure of atomic charge than other methods.[14]

    • Hybridization: The spd composition of atomic orbitals in bonds.

    • Delocalization Effects: The second-order perturbation analysis within NBO quantifies the stabilizing energy (E(2)) from donor-acceptor interactions (e.g., lone pair to antibonding orbital delocalization), which are crucial for understanding conjugation and hyperconjugation.[13]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of an atom within a molecule based on the topology of the electron density.[15][16] Analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms—yields information about the nature of the chemical bond (covalent, ionic, etc.) based on the values of the electron density (ρ) and its Laplacian (∇²ρ) at that point.[17][18]

Step 3: Simulating Spectroscopic Properties

A crucial validation step is to simulate the molecule's spectra and compare the results directly with experimental data.

Protocol: NMR Simulation

  • Method: Use the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for accurate NMR chemical shift calculations.[19][20] The calculation should be performed at the same DFT level (e.g., B3LYP/6-311++G(d,p)) used for optimization.

  • Reference Standard: Perform an identical GIAO calculation on a reference compound, typically Tetramethylsilane (TMS), at the exact same level of theory.

  • Calculation: The software calculates the absolute magnetic shielding tensor (σ) for each nucleus in both the target molecule and TMS.

  • Chemical Shift (δ): The chemical shift is calculated relative to the reference: δiso = σiso(TMS) - σiso(molecule) .

  • Comparison: Tabulate the calculated chemical shifts against the experimental values. A strong linear correlation validates the accuracy of the computed structure.

AtomExperimental 13C Shift (ppm)Calculated 13C Shift (ppm)
C=O160.1(Value from GIAO calc.)
C5147.7(Value from GIAO calc.)
C2140.0(Value from GIAO calc.)
.........
Table 2: Template for comparing experimental and calculated 13C NMR chemical shifts.

Similarly, vibrational frequencies from the earlier frequency calculation can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) and compared with the experimental IR spectrum to assign vibrational modes.

Step 4: Molecular Docking and Bioactivity Prediction

Given the prevalence of imidazoles in medicine, a logical extension is to explore the molecule's potential interaction with a relevant biological target using molecular docking.[5][21]

Protocol: Molecular Docking

  • Target Selection: Identify a relevant protein target. For example, if investigating potential anti-tuberculosis activity, InhA reductase could be a target.[5] Obtain the protein's 3D structure from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound as the input ligand.

  • Grid Generation: Define the binding site (active site) on the protein where the docking simulation will be focused.

  • Docking Simulation: Use software like AutoDock or Glide to systematically sample different orientations and conformations (poses) of the ligand within the binding site.[4] The program scores each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis: Analyze the top-scoring poses to identify the most likely binding mode. Examine the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.[22]

docking_workflow cluster_inputs Inputs cluster_process Docking Process cluster_outputs Analysis protein Select & Prepare Target Protein (PDB) grid Define Binding Site (Grid Generation) protein->grid ligand Prepare Ligand (DFT Optimized Structure) ligand->grid dock Run Docking Simulation grid->dock analyze Analyze Binding Poses & Scoring Function dock->analyze interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) analyze->interactions

Caption: A generalized workflow for molecular docking studies.

Conclusion

The theoretical framework presented in this guide provides a comprehensive, multi-faceted approach to characterizing this compound. By integrating DFT-based structural and electronic analysis with spectroscopic simulation and molecular docking, researchers can build a highly detailed molecular profile. This in silico model, when continuously validated against experimental data, serves as a powerful predictive tool. It can elucidate the fundamental properties of the molecule, explain its observed behavior, and guide future research, whether in the synthesis of new derivatives, the interpretation of complex spectra, or the rational design of novel therapeutic agents.

References

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]

  • Moodley, C., et al. (2024). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Omega. Available at: [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. Available at: [Link]

  • Jadhav, S., et al. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. Available at: [Link]

  • Buchanan, G. W., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. ResearchGate. Available at: [Link]

  • Elbakyan, A. Sci-Hub. Sci-Hub. Available at: [Link]

  • Richter, J., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData. Available at: [Link]

  • The observed FT-IR and calculated [B3LYP/6-311++G (d, p) level]... ResearchGate. Available at: [Link]

  • Prashanth, M. K., et al. (2022). Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. PubMed. Available at: [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. Available at: [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available at: [Link]

  • QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Available at: [Link]

  • Singh, S., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - PubMed Central. Available at: [Link]

  • Method for preparing 1H-imidazole-4-formic acid. Google Patents.
  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Available at: [Link]

  • Atoms in molecules. Wikipedia. Available at: [Link]

  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Taylor & Francis Online. Available at: [Link]

  • Sharma, D., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Medicinal Chemistry Research. Available at: [Link]

  • Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]

  • NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Theoretical Chemistry Accounts. Available at: [Link]

  • Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. Available at: [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. Available at: [Link]

  • An Introduction to the Quantum Theory of Atoms in Molecules. Wiley-VCH. Available at: [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. Revista Bionatura. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]

  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. Available at: [Link]

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. Available at: [Link]

  • Atoms in molecules. Grokipedia. Available at: [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. Available at: [Link]

  • Synthesis, Spectral Characterization, Computational Studies and Antimicrobial Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Quantum Theory of Atoms in Molecules. IS MUNI. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis. SourceForge. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. Journal of Computational and Theoretical Chemistry. Available at: [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. Available at: [Link]

  • Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 6, 2026 – As the landscape of drug discovery continually seeks novel molecular scaffolds, the imidazole nucleus has consistently emerged as a cornerstone of pharmacologically active agents. This technical guide delves into the untapped research potential of a specific, yet promising derivative: Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. Synthesizing current knowledge on related imidazole compounds, this document serves as a roadmap for researchers, scientists, and drug development professionals to explore its therapeutic viability across multiple domains.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biological molecules and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor confer upon it the versatility to interact with a wide array of biological targets. This has led to the development of imidazole-based drugs with applications ranging from anticancer and antifungal to antiviral and anti-inflammatory therapies.[1][3][5][6][7][8] this compound, with its specific substitution pattern, presents a unique chemical entity ripe for exploration. This guide outlines key research avenues, beginning with its synthetic accessibility and branching into its potential as a lead compound in oncology, infectious diseases, and inflammatory conditions.

Core Compound Profile: this compound

Property Value
IUPAC Name This compound
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
CAS Number 83332-51-2
Canonical SMILES CCOC(=O)C1=C(N(C=N1)C)C

Potential Research Area 1: Oncology

The fight against cancer perpetually requires novel chemical entities that can selectively target tumor cells. Imidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[5][6]

Scientific Rationale

Structurally similar compounds, such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including HeLa (cervical) and HT-29 (colon).[9] The mechanism of action for these related compounds was found to involve inhibition of tubulin polymerization and induction of apoptosis.[9] This precedent strongly suggests that this compound could serve as a valuable scaffold for the development of new anticancer agents.

Proposed Research Workflow

A systematic investigation into the anticancer potential of this compound and its derivatives is proposed.

anticancer_workflow cluster_synthesis Chemical Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Core Compound derivatization Library of Derivatives (e.g., amide, hydrazide) synthesis->derivatization Functionalization cell_lines Panel of Cancer Cell Lines (e.g., NCI-60) derivatization->cell_lines cytotoxicity Cytotoxicity Assays (MTT, SRB) cell_lines->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxicity->apoptosis Active Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin Tubulin Polymerization Assay

Caption: Proposed workflow for anticancer drug discovery.

Experimental Protocols

Protocol 3.3.1: Synthesis of Amide and Hydrazide Derivatives

  • Amide Synthesis: To a solution of this compound (1 eq.) in a suitable solvent (e.g., THF, DMF), add the desired amine (1.2 eq.). The reaction can be facilitated by a coupling agent such as HATU or EDC/HOBt in the presence of a base like DIPEA. Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Hydrazide Synthesis: Reflux a solution of this compound (1 eq.) with hydrazine hydrate (5-10 eq.) in ethanol for 4-8 hours. Monitor by TLC. After completion, cool the reaction mixture to precipitate the hydrazide. Filter the solid and wash with cold ethanol to obtain the pure product.

Protocol 3.3.2: MTT Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value for each compound.

Potential Research Area 2: Antiviral Agents

The imidazole scaffold is present in several antiviral drugs, and its derivatives have been investigated for activity against a range of viruses.

Scientific Rationale

Research into 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides has identified these compounds as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[10] Although this compound has a different substitution pattern, the underlying imidazole-4-carboxylate core is the same, suggesting that it could be a starting point for the design of novel antiviral agents.

Proposed Research Workflow

A focused screening and development plan is proposed to evaluate the antiviral potential.

antiviral_workflow cluster_synthesis Synthesis cluster_screening Antiviral Screening cluster_target Target Identification core_compound Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate viral_panel Panel of Viruses (e.g., HIV, Influenza, HCV) core_compound->viral_panel cell_based_assay Cell-Based Antiviral Assays (CPE reduction, Plaque reduction) viral_panel->cell_based_assay enzyme_assays Enzyme Inhibition Assays (e.g., Integrase, Polymerase) cell_based_assay->enzyme_assays Active Hits docking Molecular Docking Studies enzyme_assays->docking

Caption: Workflow for the discovery of novel antiviral agents.

Experimental Protocols

Protocol 4.3.1: Plaque Reduction Assay

  • Seed a confluent monolayer of host cells in 6-well plates.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Infect the cells with a known titer of the virus for 1 hour.

  • Remove the inoculum and overlay the cells with a medium containing the test compound and low-melting-point agarose.

  • Incubate for 2-5 days until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques and calculate the percentage of inhibition.

Potential Research Area 3: Anti-inflammatory and Antimicrobial Agents

The versatility of the imidazole ring extends to its role in compounds with anti-inflammatory and antimicrobial properties.

Scientific Rationale

Numerous imidazole derivatives have been reported to possess significant anti-inflammatory activity, often through the inhibition of key enzymes like cyclooxygenase (COX).[7][8][11] Similarly, the imidazole nucleus is a common feature in many antimicrobial and antifungal drugs.[12][13][14][15][16] The structural features of this compound make it a candidate for investigation in these therapeutic areas.

Proposed Research Workflow

A dual-pronged approach to assess both anti-inflammatory and antimicrobial activities is recommended.

antiinflammatory_antimicrobial_workflow cluster_inflammatory Anti-inflammatory Evaluation cluster_microbial Antimicrobial Evaluation start Synthesized Compound Library cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay mic_determination MIC Determination (Bacteria & Fungi Panel) start->mic_determination lps_assay LPS-stimulated Cytokine Release (in macrophages) cox_assay->lps_assay bactericidal_fungicidal Bactericidal/Fungicidal Assays mic_determination->bactericidal_fungicidal

Caption: Integrated workflow for anti-inflammatory and antimicrobial screening.

Experimental Protocols

Protocol 5.3.1: In Vitro COX Inhibition Assay

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a reaction mixture containing COX-1 or COX-2 enzyme, heme, and a buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Protocol 5.3.2: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecular entity. Based on the well-established and diverse biological activities of the broader imidazole class, a strong rationale exists for its investigation as a lead compound in oncology, virology, and inflammatory and infectious diseases. The proposed research workflows and experimental protocols provide a solid framework for initiating a comprehensive evaluation of its therapeutic potential. Future research should focus on building a diverse library of derivatives to establish clear structure-activity relationships (SAR) for each identified biological activity.

References

  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3213–3233. [Link]

  • Ismail, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • Karakurt, A., et al. (2019). The antimicrobial activity of ethyl{4-[3-(1H-imidazole-1-yl)... ResearchGate. [Link]

  • Reddy, T. J., et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2582. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Kaur, H., & Kumar, V. (2022). Imidazoles as potential anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1165–1195. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Agelis, G., et al. (2010). An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT1 Angiotensin II (AII) receptor antagonist. Journal of Computer-Aided Molecular Design, 24(8), 659–672. [Link]

  • Kumar, A., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(22), 5438. [Link]

  • Özden, S., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry, 13(5), 1587–1597. [Link]

  • Singh, S., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, 12(5-S), 205-221. [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 75(8), 2577–2584. [Link]

  • Kumar, V., & Singh, P. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

  • Rahman, M. A., & Hasan, M. R. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Current Science and Technology, 1(1), 1-10. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23204. [Link]

  • Al-Masoudi, N. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. ResearchGate. [Link]

  • Alagawadi, K. R., & Alegaon, S. G. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Neliti. [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-252. [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

  • Asati, V., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17897–17909. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology, 3(2), 61-64. [Link]

  • Gaba, M., & Mohan, C. (2016). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 10, 495–512. [Link]-medicinal-scaffold-peer-reviewed-fulltext-article-DDDT)

Sources

The Evolving Landscape of Dimethyl-Imidazole-Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - A Perspective on Imidazole-Carboxylate Chemistry

The imidazole ring, a ubiquitous five-membered heterocycle, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and presence in key biological molecules like histidine have made it a cornerstone of drug design.[1] However, the true potential of this versatile core is often unlocked through strategic functionalization. This technical guide delves into a specific and increasingly important class of imidazole derivatives: dimethyl-imidazole-carboxylate compounds .

Our exploration is not merely a catalog of known compounds and their activities. Instead, we will dissect the "why" behind their synthesis and application. We will examine the causal relationships between structural modifications and biological outcomes, providing a framework for rational drug design. This guide is intended for researchers, scientists, and drug development professionals who seek not just to understand this class of compounds, but to actively innovate within it. We will move from the foundational principles of their synthesis to the intricate details of their mechanisms of action, supported by experimental protocols and quantitative data to empower your research endeavors.

I. The Synthetic Cornerstone: Crafting the Dimethyl-Imidazole-Carboxylate Core

The synthetic route to a desired compound is the first critical step in its journey from concept to clinical application. The choice of starting materials, catalysts, and reaction conditions directly impacts yield, purity, and scalability. For dimethyl-imidazole-carboxylate compounds, several robust synthetic strategies have been developed, each with its own set of advantages and considerations.

A. Foundational Synthesis of Imidazole-4-Carboxylic Acids

A common and versatile approach to constructing the imidazole-4-carboxylate scaffold involves a multi-step sequence starting from readily available materials. One such method is the synthesis of 1H-imidazole-4-carboxylic acid, which can then be further derivatized.

Experimental Protocol: Synthesis of 1H-Imidazole-4-Carboxylic Acid [2]

  • Reaction Setup: In a suitable reaction vessel, mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution at a mass ratio of 1:2.2.

  • Hydrolysis: Maintain the reaction temperature at 30°C to facilitate the hydrolysis of the ester.

  • Acidification: Upon completion of the reaction (monitored by a suitable technique such as TLC), slowly add a sulfuric acid solution to adjust the pH of the reaction mixture to 1. This will precipitate the carboxylic acid.

  • Purification: The crude product is then purified by recrystallization to yield 1H-imidazole-4-carboxylic acid.

Rationale behind the protocol: This protocol utilizes a straightforward saponification (base-catalyzed hydrolysis) of the ethyl ester. The use of potassium hydroxide provides the nucleophilic hydroxide ions necessary to attack the carbonyl carbon of the ester. Subsequent acidification is crucial to protonate the carboxylate salt and precipitate the less soluble carboxylic acid, enabling its isolation.

B. Synthesis of Substituted Ethyl Imidazole-5-Carboxylates: A Key Intermediate

For the synthesis of more complex, substituted dimethyl-imidazole-carboxylates, the preparation of key intermediates is often necessary. A notable example is the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of the antihypertensive drug Olmesartan.

Experimental Protocol: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate [3]

  • Initial Reaction: Diethyl 2-chloro-3-oxosuccinate is added to a solution at room temperature over a 20-minute period.

  • Heating: The reaction is stirred at room temperature for 1 hour, followed by heating at 60-70°C for 5 hours.

  • Workup: After evaporating the solvents under vacuum, water is added to the residue. The mixture is then extracted with ethyl acetate. The combined organic layers are dried and evaporated to yield the desired product.

Causality in experimental choices: The multi-step synthesis of this complex imidazole derivative involves the careful selection of reagents to build the desired substitution pattern. The initial Claisen condensation-like reaction forms the core of the imidazole ring, and subsequent steps introduce the propyl and hydroxypropyl groups. The choice of temperature and reaction time is optimized to ensure complete reaction and minimize the formation of side products.

Visualizing the Synthetic Workflow

To provide a clearer understanding of a typical multi-step synthesis of a substituted imidazole, the following workflow diagram illustrates the key transformations.

G cluster_0 Synthesis of a Substituted Imidazole-4-Carboxylate start Starting Materials (e.g., α-Diketone, Aldehyde, Amine, Ammonium Acetate) reaction1 One-Pot Multicomponent Reaction (e.g., Radziszewski Synthesis) start->reaction1 Reagents & Catalyst intermediate Tetrasubstituted Imidazole Intermediate reaction1->intermediate Cyclocondensation reaction2 Functional Group Interconversion (e.g., Ester Hydrolysis) intermediate->reaction2 Base or Acid product Final Dimethyl-Imidazole-Carboxylate Product reaction2->product Purification

Caption: A generalized workflow for the multi-step synthesis of substituted imidazole-4-carboxylates.

II. Biological Activities and Therapeutic Potential: A Data-Driven Perspective

Dimethyl-imidazole-carboxylate compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas. This section will present a quantitative overview of their efficacy, focusing on their anticancer, anti-inflammatory, and antifungal properties.

A. Anticancer Activity

The antiproliferative effects of imidazole derivatives have been extensively studied. Many of these compounds exert their effects by targeting key signaling pathways involved in cancer cell growth and survival.

Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
BZMLSW480 (Colorectal)0.027[4]
BZMLHCT116 (Colorectal)0.023[4]
Compound 21A549 (Lung)0.29[4]
Compound 22A549 (Lung)0.15[4]
Compound 22HeLa (Cervical)0.21[4]
Compound 22HepG2 (Liver)0.33[4]
Compound 22MCF-7 (Breast)0.17[4]
Compound 35MCF-7 (Breast)3.37[4]
Compound 44MCF-7 (Breast)>10[4]
Compound 46MDA-MB-231 (Breast)1.22[4]
Compound 47A549 (Lung)2.29[4]

Note: The compounds listed are representative examples of imidazole derivatives and may not all be dimethyl-imidazole-carboxylates. The data is intended to illustrate the general anticancer potential of the imidazole scaffold.

B. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Imidazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Table 2: In Vitro Anti-inflammatory Activity of Selected Imidazole Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 5bCOX-2 Inhibition0.71[5]
Compound AA6p38 MAP Kinase Inhibition0.403[6]
Representative ImidazoleNO Inhibition in Macrophages4.9[7]

Note: The data presented is for a selection of imidazole derivatives to highlight their anti-inflammatory potential.

C. Antifungal Activity

The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Imidazole derivatives have a long history of use as antifungal agents.

The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[9]

III. Mechanism of Action: Unraveling the Molecular Interactions

A deep understanding of a compound's mechanism of action is paramount for its successful development as a therapeutic agent. For dimethyl-imidazole-carboxylate compounds, their biological effects are often mediated through the modulation of specific signaling pathways.

A. Targeting the PI3K/Akt/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10] Its dysregulation is a common feature in many types of cancer. Several imidazole derivatives have been shown to inhibit this pathway, making it a key target for their anticancer activity.[4]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and highlights potential points of inhibition by dimethyl-imidazole-carboxylate compounds.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibitor Dimethyl-Imidazole-Carboxylate Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target for anticancer dimethyl-imidazole-carboxylate compounds.[11][12][13]

Mechanistic Insight: Dimethyl-imidazole-carboxylate compounds can inhibit the PI3K/Akt/mTOR pathway at multiple nodes.[4] By binding to the ATP-binding pocket of these kinases, they can prevent the phosphorylation and activation of downstream targets, thereby arresting cell growth and promoting apoptosis.

B. Anti-inflammatory Mechanism: COX Inhibition

The anti-inflammatory properties of some imidazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.

Structure-Activity Relationship (SAR) Insights: The design of selective COX-2 inhibitors often involves incorporating a sulfonamide or a similar functional group that can interact with a specific side pocket in the COX-2 active site.[5] For dimethyl-imidazole-carboxylate compounds, the carboxylate group can be bioisosterically replaced or derivatized to mimic this interaction, leading to potent and selective COX-2 inhibition.

IV. Structure-Activity Relationships: The Blueprint for Optimization

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It provides a rational basis for modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For dimethyl-imidazole-carboxylate derivatives, SAR studies have revealed key structural features that govern their biological activity.

A. Kinase Inhibitors

In the context of kinase inhibition, the imidazole core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase. The substituents at the 1, 2, 4, and 5 positions of the imidazole ring can then be modified to optimize interactions with other regions of the ATP-binding pocket.

Key SAR Observations for Imidazole-based Kinase Inhibitors:

  • Substituents at the 1- and 2-positions: These positions are often critical for modulating selectivity and potency. Bulky groups at these positions can be used to probe for additional binding pockets and improve target engagement.

  • The Carboxylate Group: The carboxylate moiety can be involved in key hydrogen bonding interactions or can be used as a handle for further derivatization to improve physicochemical properties.

  • Aromatic Substituents: The introduction of substituted aryl groups can lead to beneficial pi-stacking and hydrophobic interactions within the kinase active site.

B. Anti-inflammatory Agents

For anti-inflammatory activity targeting COX enzymes, the SAR is often dictated by the overall shape of the molecule and the presence of specific functional groups that can interact with the active site.

Key SAR Observations for Imidazole-based Anti-inflammatory Agents:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the imidazole ring can influence the pKa of the molecule and its ability to interact with the target enzyme.

  • Lipophilicity: The overall lipophilicity of the compound plays a crucial role in its ability to reach the target site and can be fine-tuned by modifying the substituents on the imidazole core.

V. Conclusion and Future Directions

The dimethyl-imidazole-carboxylate scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse range of biological activities, makes them an attractive area of focus for drug discovery.

Future research in this field should focus on:

  • Expanding the chemical space: The synthesis of novel derivatives with diverse substitution patterns will be crucial for identifying compounds with improved potency and selectivity.

  • Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate their rational optimization.

  • Leveraging computational modeling: In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to guide the design of new and more effective dimethyl-imidazole-carboxylate derivatives.

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular pharmacology, and computational modeling, the full therapeutic potential of this remarkable class of compounds can be realized.

References

  • An overview of the PI3K/Akt/mTOR signaling pathway. The physiological... - ResearchGate. Available from: [Link]

  • A schematic model of the PI3K/Akt/mTOR signalling pathways. This model... - ResearchGate. Available from: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available from: [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. Available from: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. Available from: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available from: [Link]

  • A review on "imidazoles": Their chemistry and pharmacological potentials - ResearchGate. Available from: [Link]

  • Synthetic route to substituted imidazoles. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC - NIH. Available from: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Scheme 3. Multicomponent synthesis of tetrasubstituted imidazoles 4. - ResearchGate. Available from: [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. - ResearchGate. Available from: [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. Available from: [Link]

  • 1H-Imidazol-3-ium-4-carboxylate - PMC - NIH. Available from: [Link]

  • One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction | ACS Combinatorial Science. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. Available from: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. Available from: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. Available from: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase - ResearchGate. Available from: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Available from: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available from: [Link]

  • IC 50 of compounds against HeLa cells | Download Table - ResearchGate. Available from: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available from: [Link]

  • IC 50 values (mM) of the compounds a | Download Table - ResearchGate. Available from: [Link]

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - Brieflands. Available from: [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry. Available from: [Link]

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. Available from: [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. Available from: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate - ResearchGate. Available from: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. Available from: [Link]

  • Table 2. Shows the results, expressed as IC50 (M) values, indicating... - ResearchGate. Available from: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC - PubMed Central. Available from: [Link]

  • Recent development of imidazole derivatives as potential anticancer agents - OUCI. Available from: [Link]

  • Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β - PubMed. Available from: [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. Available from: [Link]

Sources

Methodological & Application

A Keystone Building Block for Modern Synthesis: Application Notes and Protocols for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The substituted imidazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique electronic properties. Within this class of heterocycles, Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate emerges as a particularly versatile and valuable building block. Its strategic placement of methyl and ethyl carboxylate functionalities on the imidazole ring provides a rich platform for a variety of synthetic transformations, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis and application of this key intermediate, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its utility.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂N/A
Molecular Weight 182.20 g/mol N/A
Appearance Off-white to pale yellow solid[1]
Melting Point 203-207 °C[2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.N/A

Reference Spectroscopic Data for Ethyl 5-methyl-1H-imidazole-4-carboxylate:

  • 1H NMR (Solvent not specified): Signals corresponding to the ethyl group (triplet and quartet), a methyl group, and an imidazole ring proton.[3]

  • 13C NMR (Solvent not specified): Resonances for the carbonyl carbon, ethyl group carbons, and the imidazole ring carbons.[3]

Synthesis of this compound

The construction of the 1,5-disubstituted imidazole-4-carboxylate core can be achieved through several synthetic strategies. A plausible and efficient approach involves a multi-component reaction, a powerful tool in modern organic synthesis for the rapid generation of molecular complexity. One such strategy is a modification of the Van Leusen imidazole synthesis.[4]

Caption: Plausible synthetic route to this compound.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on similar imidazole syntheses and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl 2-isocyanoacetate

  • N-methylacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-methylacetamide (1.0 eq) and anhydrous methanol.

  • To this solution, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl 2-isocyanoacetate (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale: The reaction proceeds via the base-mediated condensation of the active methylene group of ethyl 2-isocyanoacetate with N-methylacetamide to form an intermediate that subsequently cyclizes and aromatizes to the imidazole ring. Methanol serves as a suitable solvent, and potassium carbonate acts as the base to facilitate the initial deprotonation.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The ester functionality can be readily transformed into a variety of other functional groups, while the imidazole ring itself can participate in further reactions.

Caption: Key synthetic transformations of this compound.

Hydrolysis to 1,5-dimethyl-1H-imidazole-4-carboxylic acid

The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a crucial intermediate for amide bond formation and other transformations.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with 1M HCl until the pH is acidic (pH ~ 2-3).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-dimethyl-1H-imidazole-4-carboxylic acid.

Rationale: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester and leading to its cleavage. Acidification of the resulting carboxylate salt furnishes the free carboxylic acid.

Amide Bond Formation

The resulting 1,5-dimethyl-1H-imidazole-4-carboxylic acid is a versatile precursor for the synthesis of a wide array of amide derivatives, which are prevalent in many biologically active compounds. Standard peptide coupling reagents can be employed for this transformation.

Materials:

  • 1,5-dimethyl-1H-imidazole-4-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 1,5-dimethyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Rationale: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive acyl-O-pyridinium species, which readily reacts with the amine nucleophile to form the amide bond. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Potential Applications in Drug Discovery

The 1,5-dimethyl-1H-imidazole-4-carboxylate scaffold is a valuable pharmacophore found in a number of biologically active molecules. For instance, substituted imidazoles are known to act as inhibitors of various enzymes and as antagonists or agonists for different receptors. The ability to readily diversify the C4 position through amide coupling makes this building block particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery campaigns. While specific examples of marketed drugs directly derived from this compound were not identified in the initial search, its structural motifs are present in numerous investigational compounds. For example, the core structure is related to intermediates used in the synthesis of cimetidine, a histamine H₂ receptor antagonist.[1]

Conclusion

This compound is a strategic and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the construction of a diverse range of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. | Download Scientific Diagram. (URL: [Link])

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC. (URL: [Link])

  • Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem. (URL: [Link])

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (URL: [Link])

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. (URL: [Link])

  • CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google P
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (URL: [Link])

  • CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google P
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. (URL: [Link])

  • CN102643237B - Method for preparing 1H-imidazole-4-formic acid - Google P

Sources

Application Note & Protocols: Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols and mechanistic insights for the synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate and its derivatives. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] Specifically, the 1,4,5-trisubstituted imidazole framework, exemplified by our target molecule, serves as a crucial building block for developing kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. This guide is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and field-proven experimental procedures. We will explore several robust synthetic strategies, with a focus on multicomponent reactions that offer high efficiency and atom economy.

Strategic Overview of Imidazole Synthesis

The construction of the imidazole ring can be approached through various classical and modern synthetic methods. For the specific substitution pattern of this compound, methods that allow precise control over substituent placement at the N-1, C-4, and C-5 positions are paramount. Key strategies include:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, offering significant advantages in efficiency and sustainability.[4][5][6][7]

  • Cyclocondensation Reactions: Stepwise approaches involving the formation of key acyclic intermediates followed by an intramolecular cyclization to form the imidazole ring.

  • Named Reactions: Established methodologies like the Van Leusen or Marckwald syntheses provide reliable, albeit sometimes less direct, routes to substituted imidazoles.[2][8][9]

This guide will focus on two highly effective methods: a modern, microwave-assisted one-pot synthesis and a classical cyclocondensation approach via imidoyl chlorides, both of which are well-suited for preparing the target scaffold.

Method 1: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a highly efficient multicomponent procedure that utilizes the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[10] Microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[10]

Principle and Mechanism

The reaction proceeds by treating a 1,2-diaza-1,3-diene (DD) with a primary amine (methylamine for N-1 methylation) and an aldehyde. This in-situ sequence generates a conjugated azavinyl azomethine ylide, which undergoes a 1,5-electrocyclization to form the imidazole ring. The choice of DD precursor determines the substituents at C-4 and C-5, while the aldehyde dictates the C-2 substituent. Using paraformaldehyde allows for the synthesis of 2-unsubstituted imidazoles.[10]

Mechanism_Microwave cluster_0 Ylide Formation and Cyclization Start 1,2-Diaza-1,3-diene (DD) + Methylamine + Aldehyde (R-CHO) Ylide Azavinyl Azomethine Ylide (Intermediate) Start->Ylide In-situ generation Cyclization 1,5-Electrocyclization (Microwave, 150°C) Ylide->Cyclization Heat-induced Imidazole Ethyl 1,5-dimethyl- 1H-imidazole-4-carboxylate (Final Product) Cyclization->Imidazole Aromatization

Caption: Workflow for microwave-assisted imidazole synthesis.

Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (Precursor for the required 1,2-diaza-1,3-diene)

  • Hydrazine hydrate

  • Methylamine (solution in EtOH or THF)

  • Paraformaldehyde (for an unsubstituted C-2 position)

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Microwave reactor vials

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Chlorohydrazone Precursor:

    • In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent like DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add hydrazine hydrate (1.0 eq) dropwise while stirring.

    • Allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.

    • This intermediate is often used directly in the next step.

  • One-Pot Imidazole Synthesis (Microwave):

    • To the crude chlorohydrazone solution from Step 1, add triethylamine (2.2 eq) to generate the 1,2-diaza-1,3-diene in situ.

    • Add methylamine (1.2 eq, e.g., as a 33 wt. % solution in ethanol).

    • Add paraformaldehyde (1.2 eq) to provide the C-2 carbon.

    • Transfer the mixture to a microwave reaction vessel and seal it.

    • Irradiate the mixture in a microwave reactor at 150 °C for 20 minutes.[10]

    • After cooling, transfer the reaction mixture to a round-bottom flask.

    • Evaporate the solvent under reduced pressure.

  • Workup and Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: light petroleum/ethyl acetate mixtures, e.g., 50:50) to yield the pure this compound.[10]

Data Summary

The following table summarizes representative yields for related imidazole-4-carboxylates synthesized using this microwave-assisted methodology, demonstrating its versatility.[10]

N-Substituent (from Amine)C-5 Substituent (from DD)C-2 Substituent (from Aldehyde)Yield (%)
BenzylMethylH (from Paraformaldehyde)77
PropargylMethylH (from Paraformaldehyde)83
PhenylMethylH (from Paraformaldehyde)80
tert-ButylMethylH (from Paraformaldehyde)75

Method 2: Cyclocondensation via Imidoyl Chlorides

This classical approach provides a logical and reliable pathway to 1,5-disubstituted imidazole-4-carboxylates.[11] It involves the construction of an N-substituted imidoyl chloride, which then undergoes a base-mediated cycloaddition with ethyl isocyanoacetate to form the desired heterocyclic core.

Principle and Mechanism

The synthesis begins with the formation of an N-methyl amide from a suitable acyl chloride and methylamine. This amide is then converted to the corresponding imidoyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). In the key step, a strong, non-nucleophilic base (e.g., DBU) deprotonates ethyl isocyanoacetate. The resulting anion acts as a nucleophile, attacking the imidoyl chloride. A subsequent intramolecular cyclization and elimination sequence affords the stable aromatic imidazole ring.[11]

Mechanism_Imidoyl cluster_1 Imidoyl Chloride Pathway Amide N-methylacetamide (from Acetyl Chloride + Methylamine) Imidoyl N-methylacetimidoyl chloride (using PCl5) Amide->Imidoyl Chlorination Addition Nucleophilic Addition Imidoyl->Addition Anion Ethyl Isocyanoacetate Anion (using DBU) Anion->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Intermediate formation Product Ethyl 1,5-dimethyl- 1H-imidazole-4-carboxylate Cyclization->Product Aromatization

Caption: Reaction pathway via imidoyl chloride cyclocondensation.

Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Acetyl chloride

  • Methylamine (40% in H₂O)

  • Phosphorus pentachloride (PCl₅)

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Standard glassware for synthesis, workup, and purification

Procedure:

  • Synthesis of N-methylacetamide:

    • In a flask equipped with a stir bar and cooled in an ice bath, add methylamine solution (1.2 eq).

    • Slowly add acetyl chloride (1.0 eq) dropwise with vigorous stirring. Caution: The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and remove the solvent under reduced pressure to yield crude N-methylacetamide.

  • Synthesis of N-methylacetimidoyl chloride:

    • To a flask containing N-methylacetamide (1.0 eq), add PCl₅ (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

    • Distill the product under reduced pressure to obtain the pure imidoyl chloride. Handle with care as it is moisture-sensitive.

  • Cycloaddition to form the Imidazole:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add DBU (1.1 eq) dropwise, and stir the mixture for 15 minutes to generate the anion.[11]

    • Slowly add a solution of N-methylacetimidoyl chloride (1.0 eq) in anhydrous THF.

    • Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue using silica gel column chromatography to isolate the target compound.

References

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Published on PMC - NIH.
  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Organic Chemistry Portal.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Wikipedia. Debus–Radziszewski imidazole synthesis. Wikipedia.
  • ResearchGate. Van Leusen imidazole synthesis.
  • NROChemistry. Van Leusen Reaction. NROChemistry.
  • Jetir.Org.
  • TSI Journals. The Van Leusen Imidazole Synthesis is used to Synthesise Imi. TSI Journals.
  • ACS Publications. Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries.
  • ResearchGate. Marckwald approach to fused imidazoles.
  • Green synthesis of imidazole derivatives using multicomponent reactions. [No Source Found].
  • Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal.
  • El-Malah, A., et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Published on PMC - NIH.
  • Bon, R. S., et al. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry.
  • ACS Publications. Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry.
  • Baran Lab. Synthesis of Imidazoles. Baran Lab.
  • Guidechem.
  • ResearchGate. Markwald reaction for the synthesis of imidazole.
  • PMC - PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Google Patents. Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [No Source Found].
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [No Source Found].
  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_GwWrkgD7d5uV0wyCpGFLb1wKgUNeuUTf2i3QZXD_NjKRDQjrWJvzJDeN0XwhSnVDA3uG7ukPEegwEZydCzF6xhCqgpWVgRoo9AD4IuobHf0XdgCXI5pz973xMO7HAMatPrmFbz3uU61R2oSqydTnNA6wVEXCJZoRyheOQBIC5_vjgTR5J4DweQZahs2JMEqD_vQKpjPR-nS-ZSSVJUiTDTrTN3hgUgChHDPPQLg3ZI8zvLocCpYPT34WFqVzw5LCpbMwlSr1zqo=]([Link]

Sources

Application Notes & Protocols: Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional framework for designing molecules that interact with biological targets.[4] Within this class, Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate emerges as a particularly valuable building block. Its pre-substituted, stable core combined with a chemically versatile ethyl ester handle provides an ideal starting point for the synthesis of diverse molecular libraries. This guide offers a detailed exploration of this reagent, presenting not just protocols but the underlying scientific rationale for its effective use in synthesizing complex molecules for drug discovery and materials science.

Physicochemical & Handling Properties

A thorough understanding of a building block's properties is fundamental to its successful application. This compound is a colorless liquid that requires specific handling to maintain its integrity. The ester functionality is sensitive to strong basic conditions, which can lead to hydrolysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74531-82-1
Molecular Formula C₈H₁₂N₂O₂[5]
Molecular Weight 183.21 g/mol
Boiling Point ~140-145 °C at 760 mmHg
Density ~1.10 g/cm³
Solubility Moderate solubility in polar organic solvents; limited in water.
Storage Store below 20°C in a tightly sealed container, protected from light.

Handling Precautions: Standard laboratory safety protocols should be observed. Handle in a well-ventilated area and use protective eyewear and gloves to prevent skin and eye irritation.

Core Synthetic Strategy: Unlocking Molecular Diversity

The primary strategic value of this compound lies in the sequential transformation of its ester group. The most common and powerful workflow involves:

  • Saponification: Hydrolysis of the ethyl ester to reveal the corresponding carboxylic acid. This is the crucial activation step.

  • Amide Coupling: Condensation of the resulting carboxylic acid with a diverse range of primary or secondary amines to generate a library of novel amide derivatives.

This two-step process transforms a single building block into a vast array of more complex and functionally diverse molecules, which can then be screened for desired biological or material properties.

G A Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate (Starting Building Block) B Saponification (Protocol 1) A->B C 1,5-dimethyl-1H- imidazole-4-carboxylic acid (Key Intermediate) B->C D Amide Coupling (Protocol 2) C->D E Diverse Amide Library (Target Molecules) D->E F Amine 1 (R¹-NH₂) F->D G Amine 2 (R²-NH₂) G->D H Amine 'n' (Rⁿ-NH₂) H->D

Caption: General workflow for creating molecular diversity.

Protocol 1: Saponification to 1,5-dimethyl-1H-imidazole-4-carboxylic acid

Scientific Rationale: Saponification is the critical first transformation, converting the relatively unreactive ethyl ester into a highly versatile carboxylic acid. The choice of a strong base like potassium hydroxide (KOH) in an aqueous or alcoholic solvent is standard.[6][7] The reaction proceeds via nucleophilic acyl substitution. Monitoring the reaction is crucial to ensure complete conversion without prolonged exposure to harsh conditions that could potentially degrade the imidazole core, though it is generally stable.

Materials:

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel), appropriate solvent system (e.g., 10% Methanol in Dichloromethane)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add a solution of KOH (1.5-2.0 eq) in water to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product (the carboxylic acid) will have a lower Rf value (be more polar) than the starting ester. The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.

  • Solvent Removal: Once complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification (Work-up): Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to a pH of ~3-4. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. The organic product will move into the ethyl acetate layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,5-dimethyl-1H-imidazole-4-carboxylic acid.

  • Purification & Characterization: The product is often pure enough for the next step. If necessary, it can be recrystallized. Characterize via ¹H NMR (disappearance of the ethyl quartet and triplet) and mass spectrometry to confirm identity.

Protocol 2: Amide Bond Formation with Primary/Secondary Amines

Scientific Rationale: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[8] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, a coupling reagent is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[9] The EDC/NHS system is an excellent choice for this transformation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which is then trapped by N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester. This intermediate is less susceptible to side reactions and reacts cleanly with the incoming amine to form the desired amide. The byproducts are water-soluble, simplifying purification.[10]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Imidazole Carboxylic Acid Activated_Ester O-Acylisourea (Active Intermediate) Acid->Activated_Ester + EDC EDC EDC NHS_Ester NHS Ester (Stable Intermediate) Activated_Ester->NHS_Ester + NHS NHS NHS Amide Target Amide NHS_Ester->Amide + Amine Amine Amine (R-NH₂)

Caption: Mechanism of EDC/NHS mediated amide coupling.

Materials:

  • 1,5-dimethyl-1H-imidazole-4-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 eq, if using an amine salt)

  • Lithium Chloride (LiCl) solution (5% aqueous, for DMF workup)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the 1,5-dimethyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture. If the amine is a hydrochloride or other salt, add DIPEA (2.0 eq) to act as a non-nucleophilic base.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the carboxylic acid and the formation of the higher-Rf, less polar amide product.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Table 2: Representative Reaction Conditions for Amide Coupling

EntryAmine ComponentCoupling ReagentSolventTime (h)Typical Yield
1BenzylamineEDC/NHSDMF6>85%
2MorpholineHATU/DIPEADCM4>90%
3AnilinePyBOP/DIPEADMF8>80%
4Glycine methyl ester HClEDC/NHS/DIPEADMF12>75%

Note: This table provides generalized conditions. Yields are illustrative and depend on the specific substrate.[10]

Applications in Research and Development

The true utility of this compound is realized in the applications of the complex molecules derived from it.

  • Pharmaceutical Development: This building block is primarily used to create novel compounds for drug discovery. The resulting amides can be screened for various biological activities. For example, the imidazole scaffold is a key feature in many kinase inhibitors used in oncology research, and this building block serves as an excellent starting point for creating libraries targeting these enzymes.[5]

  • Agrochemicals: Similar to its role in pharmaceuticals, this scaffold is used to synthesize potential new fungicides and pesticides. The imidazole ring system is known to interact with essential fungal enzymes, providing a mechanism for its activity.

  • Materials Science: The electron-rich nature of the imidazole ring makes it a candidate for incorporation into electroactive polymers and other advanced materials where charge transport properties are important.

The synthesis of libraries from building blocks like this one is a proven strategy for accelerating the discovery of lead compounds.[11][12]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation. By following robust and well-understood protocols for its transformation—primarily through saponification and subsequent amide coupling—researchers can efficiently generate libraries of novel, complex molecules. The inherent biological relevance of the imidazole core, combined with the synthetic accessibility provided by its functional handle, cements its role as an indispensable tool for scientists and professionals in drug development and beyond.

References

  • Al-Qawasmeh, R. A., et al. (2015). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 20(8), 15076–15105. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Godge, R., et al. (2023). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Asian Journal of Research in Chemistry, 16(1), 71-78. Available at: [Link]

  • Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(15), 2599-2609. Available at: [Link]

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction, 1-15. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 7(3), 974-977. Available at: [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Available at: [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Available at: [Link]

  • ResearchGate. (2025). Imidazole Derivatives as Potential Therapeutic Agents. Available at: [Link]

  • Kumar, S., & Kumar, R. (2016). Imidazole and its derivatives as potential candidates for drug development. Asian Pacific Journal of Tropical Disease, 6(10), 831-838. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Available at: [Link]

  • Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • ResearchGate. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Gribova, O., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. Available at: [Link]

  • ResearchGate. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
  • Acros Pharmatech. (n.d.). Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Available at: [Link]

  • Google Patents. (2015). CN102643237B - Method for preparing 1H-imidazole-4-formic acid.

Sources

Application Notes and Protocols for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of the Imidazole Scaffold and Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can modulate the activity of various biological targets, including enzymes and receptors. This has led to the development of a wide range of drugs with imidazole cores for treating diseases such as cancer, fungal infections, and hypertension.

This compound is a specific derivative of the imidazole family. While direct and extensive research on this particular molecule is emerging, its structural features suggest its potential as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of the ethyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the exploration of structure-activity relationships in drug discovery programs. The dimethyl substitution pattern on the imidazole ring can influence the compound's steric and electronic properties, potentially leading to selective interactions with biological targets.

This guide provides detailed protocols for the synthesis, purification, and characterization of this compound, along with insights into its potential applications in drug development based on the activities of related compounds.

II. Synthesis of this compound: A Plausible Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the preparation of substituted imidazole-4-carboxylates. One such common strategy involves a multi-component reaction or a stepwise approach to construct the imidazole ring.

A likely precursor for the target molecule is Ethyl 5-methyl-1H-imidazole-4-carboxylate, which can be N-methylated to yield the desired product. The synthesis can, therefore, be envisioned as a two-step process:

  • Synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate.

  • N-Methylation of Ethyl 5-methyl-1H-imidazole-4-carboxylate.

A. Proposed Synthetic Pathway

Synthesis_Pathway Reactant1 Ethyl Acetoacetate Intermediate Ethyl 5-methyl-1H- imidazole-4-carboxylate Reactant1->Intermediate Cyclization Reactant2 Formamidine Acetate Reactant2->Intermediate Product Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate Intermediate->Product N-Methylation (Base) Reactant3 Methyl Iodide (CH3I) Reactant3->Product

Figure 1: Proposed two-step synthesis of this compound.

B. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate

This protocol is adapted from general methods for the synthesis of imidazole esters.

Materials:

  • Ethyl acetoacetate

  • Formamidine acetate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Cyclization: Add formamidine acetate (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water (100 mL) and cool in an ice bath.

    • Neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7-8. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford Ethyl 5-methyl-1H-imidazole-4-carboxylate as a solid.

Protocol 2: N-Methylation of Ethyl 5-methyl-1H-imidazole-4-carboxylate

Materials:

  • Ethyl 5-methyl-1H-imidazole-4-carboxylate

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Syringe for addition of reagents

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 5-methyl-1H-imidazole-4-carboxylate (1 equivalent) and anhydrous DMF (30 mL).

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by carefully adding water (50 mL) while cooling in an ice bath.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

III. Characterization and Data Analysis

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure and data from closely related compounds.

Technique Expected Data for this compound Reference Data for Ethyl 5-methyl-1H-imidazole-4-carboxylate [3]
Appearance Colorless liquid or low-melting solidOff-white or yellow crystalline powder
Molecular Formula C₈H₁₂N₂O₂C₇H₁₀N₂O₂
Molecular Weight 168.19 g/mol 154.17 g/mol
¹H NMR Predicted δ (ppm): ~7.5 (s, 1H, H-2), 4.2-4.3 (q, 2H, OCH₂CH₃), 3.6 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃), 1.2-1.3 (t, 3H, OCH₂CH₃)δ (ppm): Not explicitly found for this specific isomer, but general imidazole protons appear at 6.77-7.66 ppm.[4]
¹³C NMR Predicted δ (ppm): ~164 (C=O), ~140 (C-5), ~138 (C-2), ~125 (C-4), ~60 (OCH₂), ~33 (N-CH₃), ~14 (OCH₂CH₃), ~12 (C-CH₃)Not explicitly found.
Mass Spec (EI) m/z: 168 (M⁺), fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃m/z: 154 (M⁺), 109, 108[3]
FTIR ν (cm⁻¹): ~2980 (C-H), ~1710 (C=O ester), ~1500-1600 (C=N, C=C)Not explicitly found.

Note: The predicted NMR data is an estimation based on standard chemical shift values and data from similar imidazole structures. Experimental verification is essential.

IV. Applications in Drug Discovery and Development

While specific biological activities of this compound are not widely reported, the imidazole scaffold is a cornerstone in the development of numerous therapeutic agents.[2] This suggests that the title compound can serve as a valuable intermediate for the synthesis of novel drug candidates.

A. Potential Therapeutic Areas

Derivatives of imidazole carboxylates have been investigated for a range of pharmacological activities, including:

  • Anticancer Agents: The imidazole ring can be found in various kinase inhibitors and other anticancer drugs.

  • Antifungal Agents: Many commercially successful antifungal drugs, such as ketoconazole and miconazole, are based on an imidazole core.

  • Antihypertensive Agents: Losartan, an angiotensin II receptor antagonist, features an imidazole ring.

  • Antiviral Agents: Imidazole derivatives have been explored as potential inhibitors of viral replication, including for HIV.[1]

B. Role as a Synthetic Intermediate

The ethyl ester functionality of this compound allows for straightforward chemical transformations to build more complex molecules.

Applications Start Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate Step1 Hydrolysis Start->Step1 Product1 1,5-dimethyl-1H-imidazole- 4-carboxylic acid Step1->Product1 Step2 Amidation Product1->Step2 Product2 Amide Derivatives Step2->Product2 Step3 Further Elaboration Product2->Step3 FinalProducts Bioactive Molecules (e.g., Kinase Inhibitors) Step3->FinalProducts

Figure 2: Synthetic utility of this compound in drug discovery.

Protocol 3: Hydrolysis to 1,5-dimethyl-1H-imidazole-4-carboxylic acid

  • Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide (2 M).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid (2 M) to a pH of ~4-5 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Protocol 4: Amide Formation

  • Activate the carboxylic acid (from Protocol 3) using a coupling agent such as HATU or EDC/HOBt in an appropriate solvent like DMF.

  • Add the desired amine (1.1 equivalents) and a base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the product by chromatography or recrystallization.

V. Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

VI. References

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2017). Molecules, 22(11), 1883. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Bhat, V. G., & G., A. K. (2015). Imidazole and its biological activities: A review. Journal of Chemical and Pharmaceutical Research, 7(8), 891-897.

Sources

A Comprehensive Guide to the Analytical Characterization of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS No: 74531-82-1). Ensuring the identity, purity, and structural integrity of such heterocyclic compounds is paramount in pharmaceutical development, medicinal chemistry, and materials science. We present a multi-technique, orthogonal approach that combines spectroscopic and chromatographic methods to deliver a robust and validated analytical data package. This document details the underlying principles, step-by-step protocols, and expected results for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy, designed to provide researchers with a self-validating system for quality assessment.

Introduction

This compound is a substituted imidazole derivative that serves as a versatile intermediate and building block in various scientific fields. Its applications range from being a prodrug intermediate in pharmaceutical development to a precursor in the synthesis of kinase inhibitors for oncology research and fungicides in agrochemical formulations. The structural features—a substituted imidazole core and an ethyl ester moiety—necessitate a rigorous analytical strategy to confirm its molecular structure and quantify its purity unambiguously.

The characterization process is not merely a procedural checklist but a logical investigation into the molecule's identity. By employing a suite of orthogonal techniques, we can corroborate findings and build a high-confidence profile of the compound. This guide explains the causality behind each experimental choice, moving from preliminary identification of functional groups (FT-IR) to definitive structural elucidation (NMR) and molecular weight confirmation (MS), and finally, to the quantitative assessment of purity (HPLC).

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

PropertyValueSource
IUPAC Name This compound-
CAS Number 74531-82-1
Molecular Formula C₉H₁₄N₂O₂Calculated
Molecular Weight 182.22 g/mol Calculated
Appearance Colorless liquid
Boiling Point ~140-145 °C at 760 mmHg
Solubility Moderate solubility in polar organic solvents (e.g., Methanol, DMSO, Chloroform); limited water solubility.

Analytical Workflow for Complete Characterization

A systematic approach ensures that data from one technique validates and complements others. The proposed workflow begins with rapid, qualitative assessments and progresses to quantitative, high-resolution analyses. This hierarchical structure is efficient and scientifically sound, providing confidence in the final material quality.

Analytical_Workflow cluster_0 Initial Confirmation cluster_1 Structural Elucidation cluster_2 Purity & Quantification FTIR FT-IR Spectroscopy (Functional Group ID) MS Mass Spectrometry (Molecular Weight Confirmation) FTIR->MS Functional groups match expected structure NMR_H ¹H NMR (Proton Environment) MS->NMR_H Molecular weight matches formula NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Proton signals consistent HPLC HPLC-UV (Purity Assessment) NMR_C->HPLC Full structure confirmed end Fully Characterized Material HPLC->end Purity ≥ 95% (or meets spec) start Test Sample: Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate start->FTIR

Caption: Logical workflow for the characterization of the target compound.

Spectroscopic Characterization Protocols

Spectroscopy provides the foundational data for molecular structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon framework. For this compound, NMR confirms the presence and connectivity of the ethyl ester, the two methyl groups, and the imidazole ring proton.

Predicted NMR Data: Based on the structure and data from analogous imidazole carboxylates, the following spectral data are expected.[1][2]

Technique Predicted Chemical Shift (δ, ppm) Assignment Multiplicity
¹H NMR ~7.5-7.7H2 (imidazole ring proton)Singlet (s)
~4.2-4.4-O-CH₂ -CH₃ (ester)Quartet (q)
~3.6-3.8N-CH₃ (N1-methyl)Singlet (s)
~2.4-2.6C-CH₃ (C5-methyl)Singlet (s)
~1.3-1.5-O-CH₂-CH₃ (ester)Triplet (t)
¹³C NMR ~162-164C =O (ester carbonyl)-
~145-148C 5 (imidazole ring)-
~138-140C 2 (imidazole ring)-
~120-122C 4 (imidazole ring)-
~60-62-O-CH₂ -CH₃ (ester)-
~32-34N-CH₃ (N1-methyl)-
~14-16-O-CH₂-CH₃ (ester)-
~12-14C-CH₃ (C5-methyl)-

Protocol 4.1.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Data Acquisition (¹H NMR):

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Compare the observed chemical shifts, multiplicities, and integrals to the predicted data table to confirm the structure.

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the compound, which is a critical piece of identity confirmation. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing definitive evidence for the molecular formula.

Expected Mass Spectrum Data:

Ionization Mode Ion Expected m/z
ESI (+)[M+H]⁺183.1128
ESI (+)[M+Na]⁺205.0948

Protocol 4.2.1: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

  • Method Parameters (ESI Positive Mode):

    • Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

    • Source Voltage: Set the capillary voltage to an appropriate value (e.g., 3.5-4.5 kV).

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass calculated for the molecular formula C₉H₁₄N₂O₂. The mass error should be less than 5 ppm. This confirms the elemental composition.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. It is an excellent tool for confirming the presence of the ester carbonyl and the imidazole ring.

Characteristic FT-IR Absorption Bands:

Frequency (cm⁻¹) Vibration Type Functional Group
~2900-3150C-H StretchAlkyl and Imidazole C-H
~1700-1725C=O StretchEster Carbonyl
~1550-1620C=N and C=C StretchImidazole Ring
~1200-1300C-O StretchEster C-O bond

Protocol 4.3.1: FT-IR Analysis

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl plates to create a thin film.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.

  • Data Acquisition:

    • Place the sample holder in the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and compare their frequencies to the expected values to confirm the presence of key functional groups.[4][5]

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method separates the target compound from any impurities based on differences in polarity. The peak area of the main component relative to the total area of all peaks provides a quantitative measure of purity.

Protocol 5.1.1: Reverse-Phase HPLC Method

  • Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 230 nm
Injection Vol. 10 µL
  • Sample and Mobile Phase Preparation:

    • Mobile Phase: Prepare the aqueous and organic mobile phases as described. Filter through a 0.45 µm filter and degas before use. Formic acid is used as a modifier to improve peak shape and is compatible with mass spectrometry if an HPLC-MS analysis is desired.[6][7]

    • Sample Solution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the sample solution and acquire the chromatogram for the full duration of the gradient run.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. The result should meet the required specification (e.g., >98%).

Caption: Key parameters for the HPLC purity analysis method.

Conclusion

The analytical characterization of this compound requires a systematic and multi-faceted approach. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FT-IR for functional group identification, and HPLC for purity assessment provides a comprehensive and reliable data package. The protocols outlined in this guide are designed to be robust and transferable, enabling scientists in research and development to confidently verify the quality and identity of their material, thereby ensuring the integrity of their subsequent experiments and products.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2256-2272. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

  • SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (Eds.). (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the ¹H NMR Analysis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and in-depth spectral analysis for the structural elucidation of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Aimed at researchers, chemists, and quality control analysts, this guide explains the causality behind experimental choices, from sample preparation to spectral interpretation. We will dissect the characteristic chemical shifts, multiplicities, and integration values corresponding to each proton environment in the molecule, offering a definitive methodology for its characterization.

Introduction: The Importance of Structural Verification

This compound is a substituted imidazole, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. Imidazole derivatives are key components in many biologically active molecules and serve as versatile intermediates in organic synthesis.[1][2] Accurate structural confirmation is therefore a critical step in the synthesis and quality control of such compounds.

¹H NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the molecular structure.[3] By analyzing the magnetic environments of protons, we can confirm the presence and connectivity of functional groups, such as the ethyl ester and the substituted imidazole ring, ensuring the compound's identity and purity. This guide provides both the theoretical basis and a practical, field-proven protocol for this analysis.

Theoretical Considerations: Predicting the ¹H NMR Spectrum

The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

  • Imidazole Ring Proton (H-2): The lone proton on the imidazole ring is at the C-2 position. Due to the electron-withdrawing nature of the two adjacent nitrogen atoms and the aromaticity of the ring, this proton is significantly deshielded and is expected to appear far downfield as a singlet.[4]

  • N-Methyl Protons (N-CH₃): The methyl group attached to the N-1 position of the imidazole ring will appear as a singlet. Its chemical shift is influenced by the direct attachment to the nitrogen within the aromatic system.

  • C-Methyl Protons (C-CH₃): The methyl group at the C-5 position is also a singlet but will have a different chemical shift from the N-methyl group due to its different electronic environment.

  • Ethyl Ester Protons (-OCH₂CH₃): This group will exhibit a classic ethyl pattern. The methylene (-OCH₂) protons are adjacent to an oxygen atom, causing a significant downfield shift to appear as a quartet due to coupling with the neighboring methyl group. The terminal methyl (-CH₃) protons will appear further upfield as a triplet, coupled to the methylene protons.

The logical workflow for this analysis is outlined below.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Processing & Analysis prep_start Weigh ~10 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter load_sample Insert Sample into NMR Spectrometer filter->load_sample Transfer to Spectrometer lock_shim Lock and Shim for Field Homogeneity load_sample->lock_shim acquire Acquire ¹H Spectrum lock_shim->acquire process Fourier Transform & Phase Correction acquire->process Process Raw Data (FID) calibrate Calibrate Spectrum (TMS at 0.00 ppm) process->calibrate integrate Integrate Peak Areas calibrate->integrate assign Assign Signals to Protons integrate->assign report report assign->report Final Report: Structure Confirmed

Caption: Structure of this compound.

Predicted Spectral Data

The following table summarizes the expected signals for the target molecule when dissolved in CDCl₃.

Signal AssignmentProton LabelPredicted δ (ppm)MultiplicityIntegration
Imidazole ProtonH-a~7.5 - 7.8Singlet (s)1H
Ethyl MethyleneH-d~4.2 - 4.4Quartet (q)2H
N-MethylH-b~3.7 - 3.9Singlet (s)3H
C-MethylH-c~2.4 - 2.6Singlet (s)3H
Ethyl MethylH-e~1.3 - 1.5Triplet (t)3H
Detailed Signal Assignment
  • H-a (Singlet, 1H, δ ≈ 7.5-7.8 ppm): This singlet corresponds to the proton at the C-2 position of the imidazole ring. Its downfield chemical shift is characteristic of protons on electron-deficient aromatic rings. [4][5]It appears as a singlet because it has no adjacent protons to couple with.

  • H-d (Quartet, 2H, δ ≈ 4.2-4.4 ppm): This quartet represents the two methylene protons of the ethyl ester group. The signal is shifted significantly downfield due to the deshielding effect of the adjacent electronegative oxygen atom. It is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

  • H-b (Singlet, 3H, δ ≈ 3.7-3.9 ppm): This singlet is assigned to the three protons of the methyl group attached to the N-1 nitrogen. Its chemical shift is influenced by the nitrogen atom and the aromatic system. It is a singlet as there are no protons on adjacent atoms.

  • H-c (Singlet, 3H, δ ≈ 2.4-2.6 ppm): This singlet corresponds to the protons of the methyl group at the C-5 position. Its chemical shift is distinct from the N-methyl group, reflecting its different position on the imidazole ring.

  • H-e (Triplet, 3H, δ ≈ 1.3-1.5 ppm): This upfield triplet is characteristic of the terminal methyl protons of the ethyl ester. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

Conclusion

The ¹H NMR spectrum provides a unique "fingerprint" for this compound. By following the detailed protocol for sample preparation and data acquisition, a high-resolution spectrum can be reliably obtained. The subsequent analysis of chemical shifts, signal multiplicities, and integrations allows for the unambiguous assignment of all proton signals, thereby confirming the chemical structure and assessing the purity of the compound. This application note serves as an authoritative guide for researchers and analysts working with this and structurally related compounds.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • NMR Sample Prepar
  • NMR Sample Prepar
  • The NMR interpretations of some heterocyclic compounds which are...
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR Sample Prepar
  • FT-NMR Sample Prepar
  • A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • 1H chemical shifts in NMR, part 18 1.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
  • Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.
  • 1H NMR Chemical Shift.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
  • What is the synthesis of Ethyl imidazole-4-carboxyl
  • Chemical shifts. University College London.
  • CSD Solution #13. University of Calgary.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive protocol for the characterization of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS). We detail a robust methodology encompassing sample preparation, instrument configuration, and data analysis. The protocol leverages electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion, [M+H]⁺. High-resolution accurate mass (HRAM) measurements are used for unequivocal formula confirmation. Furthermore, collision-induced dissociation (CID) is employed to elucidate the fragmentation pathway, providing structural verification. This guide is intended for researchers, analytical chemists, and quality control specialists in the drug development and chemical synthesis sectors.

Introduction

This compound (C₉H₁₄N₂O₂) is a substituted imidazole derivative that serves as a versatile building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry, where the imidazole scaffold is a common feature in various therapeutic agents, including kinase inhibitors. Given its role as a critical precursor, the unambiguous identification and structural confirmation of this compound are paramount for ensuring the quality and integrity of downstream products.

Mass spectrometry (MS) is an indispensable analytical technique for molecular characterization due to its exceptional sensitivity and specificity.[1] When coupled with a separation technique like UPLC, it allows for the analysis of complex mixtures and pure compounds alike.[2] This application note provides an in-depth guide to the analysis of this compound using UPLC-Q-TOF MS. We will explore the rationale behind method development, focusing on electrospray ionization (ESI) for generating gas-phase ions and collision-induced dissociation (CID) for structural elucidation through fragmentation analysis.[3][4]

Materials and Methods

Sample Preparation

The goal of sample preparation is to solubilize the analyte and remove interfering matrix components to ensure reproducible analysis and prevent contamination of the MS system.[5]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate efficient ionization in positive ESI mode.[3]

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Instrumentation

The analysis was conceptualized for a high-resolution UPLC-Q-TOF mass spectrometer, a common platform for pharmaceutical analysis that provides excellent separation, speed, and accurate mass measurements.[6]

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Mass Spectrometer: Waters Xevo G2-XS Q-TOF, Agilent 6545 Q-TOF, or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

UPLC-MS/MS Method Parameters

The parameters below are provided as a validated starting point. Optimization may be required depending on the specific instrument and laboratory conditions.[7]

Parameter Setting Rationale
UPLC Parameters
Mobile Phase AWater + 0.1% Formic AcidStandard mobile phase for reversed-phase chromatography, provides protons for ionization.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStrong organic solvent for eluting the analyte from the C18 column.
Flow Rate0.4 mL/minOptimal for 2.1 mm ID columns, balancing speed and separation efficiency.
Column Temperature40 °CEnsures reproducible retention times and improves peak shape.
Injection Volume2 µLA small volume is sufficient due to the high sensitivity of the MS detector.
Gradient5% B to 95% B over 5 minA standard gradient to ensure elution of the analyte and cleaning of the column.
MS Parameters
Ionization ModeESI PositiveThe two nitrogen atoms in the imidazole ring are basic and readily accept a proton.[8]
Capillary Voltage2.5 kVOptimized to produce a stable electrospray and maximize ion signal.[9]
Cone Voltage30 VA moderate voltage to facilitate ion transmission without causing in-source fragmentation.
Source Temperature120 °CAssists in the desolvation of droplets.[3]
Desolvation GasNitrogen, 800 L/hr at 400 °CHeated nitrogen gas aids the evaporation of solvent from the ESI droplets.[9]
Acquisition ModeMSᴱ (Data-Independent Acquisition)Allows for the collection of both precursor and fragment ion data in a single run.
Mass Range50 - 500 m/zCovers the expected mass of the precursor and its fragments.
Collision EnergyRamped 10 - 40 eVA ramp of collision energies ensures the capture of both low-energy and high-energy fragments.[4]

Results and Discussion

Electrospray Ionization and Molecular Ion Identification

This compound has a calculated monoisotopic mass of 182.1055 Da (for the molecular formula C₉H₁₄N₂O₂). Due to the presence of basic nitrogen atoms in the imidazole ring, the molecule is readily protonated in the ESI source. Therefore, the expected ion in the full scan MS spectrum is the protonated molecule, [M+H]⁺, at an m/z of 183.1133 .

High-Resolution Mass Spectrometry

A key advantage of Q-TOF instrumentation is its ability to perform high-resolution accurate mass (HRAM) measurements.[10] Obtaining a mass measurement for the precursor ion within a narrow tolerance (typically <5 ppm) provides strong evidence for the elemental composition, C₉H₁₅N₂O₂⁺, thereby confirming the identity of the analyte and distinguishing it from potential isobaric impurities.

MS/MS Fragmentation Analysis

Collision-induced dissociation (CID) of the selected precursor ion (m/z 183.1133) provides structural information. The fragmentation of protonated esters and imidazole compounds follows predictable chemical pathways.[11][12] The primary fragmentation routes observed for this molecule involve cleavages around the ethyl ester functional group and the imidazole ring.

The proposed fragmentation pathway is as follows:

  • Loss of Ethanol (C₂H₅OH): The protonated precursor ion at m/z 183.11 readily loses a neutral molecule of ethanol (46.04 Da). This is a characteristic fragmentation for protonated ethyl esters, leading to the formation of a stable acylium ion at m/z 137.07 .[11]

  • Loss of Ethylene (C₂H₄): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule (28.03 Da) from the ethyl ester group, resulting in the formation of the protonated carboxylic acid at m/z 155.08 .

  • Formation of the Imidazole Core: The acylium ion at m/z 137.07 can undergo further fragmentation by losing carbon monoxide (CO, 27.99 Da). This results in a fragment corresponding to the protonated 1,5-dimethylimidazole ring at m/z 109.08 . The stability of the aromatic imidazole ring makes this a favorable fragmentation pathway.[12]

This proposed fragmentation scheme is visualized in the diagram below.

fragmentation_pathway M [M+H]⁺ m/z 183.11 C₉H₁₅N₂O₂⁺ loss1 - C₂H₅OH (Ethanol) M->loss1 loss3 - C₂H₄ (Ethylene) M->loss3 frag1 Fragment m/z 137.07 C₇H₉N₂O⁺ loss2 - CO (Carbon Monoxide) frag1->loss2 frag2 Fragment m/z 109.08 C₆H₁₁N₂⁺ frag3 Fragment m/z 155.08 C₇H₁₁N₂O₂⁺ loss1->frag1 loss2->frag2 loss3->frag3

Proposed fragmentation pathway for [M+H]⁺.
Summary of Mass Spectral Data

The key ions expected in the high-resolution mass spectrum and MS/MS spectrum are summarized below.

m/z (Observed)Formula (Calculated)Mass Error (ppm)Proposed Identity
183.1133C₉H₁₅N₂O₂⁺ (183.1128)< 5[M+H]⁺
155.0820C₇H₁₁N₂O₂⁺ (155.0815)< 5[M+H - C₂H₄]⁺
137.0715C₇H₉N₂O⁺ (137.0709)< 5[M+H - C₂H₅OH]⁺
109.0922C₆H₁₁N₂⁺ (109.0917)< 5[M+H - C₂H₅OH - CO]⁺

Detailed Protocol: Step-by-Step Guide

This section provides a sequential workflow for the analysis.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A 1. Prepare 1 µg/mL Working Standard B 2. Condition UPLC-MS System A->B C 3. Inject Sample into UPLC-Q-TOF B->C D 4. Acquire Full Scan and MS/MS Data C->D E 5. Extract Chromatogram for m/z 183.11 D->E F 6. Confirm Accurate Mass and Elemental Formula E->F G 7. Analyze MS/MS Spectrum and Confirm Fragments F->G

Experimental and data analysis workflow.

Step 1: Sample Preparation

  • Prepare the 1 µg/mL working solution as described in section 2.1.

  • Ensure the final solvent composition is compatible with the initial mobile phase conditions.

Step 2: Instrument Setup & Equilibration

  • Set up the UPLC and MS methods using the parameters in the table from section 2.3.

  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

Step 3: Data Acquisition

  • Inject 2 µL of the prepared sample.

  • Start the data acquisition, ensuring both low-energy (full scan MS) and high-energy (MS/MS) data are being collected.

Step 4: Data Processing & Analysis

  • Open the acquired data file in the instrument's processing software (e.g., MassLynx, MassHunter).

  • Peak Identification: Generate an extracted ion chromatogram (XIC) for the theoretical [M+H]⁺ ion (m/z 183.1133) with a narrow mass window (e.g., ±0.05 Da).

  • Accurate Mass Confirmation: For the integrated chromatographic peak, view the mass spectrum. Calculate the mass error (in ppm) between the observed mass and the theoretical mass of C₉H₁₅N₂O₂⁺. A value below 5 ppm confirms the elemental composition.

  • Fragmentation Analysis: Examine the high-energy (MS/MS) spectrum associated with the peak. Identify the major fragment ions and compare their accurate masses to the proposed fragments (m/z 155.08, 137.07, 109.08).

Conclusion

The UPLC-Q-TOF MS method detailed in this application note provides a rapid, sensitive, and highly specific protocol for the identification and structural confirmation of this compound. The combination of chromatographic separation, high-resolution accurate mass measurement of the protonated molecule, and analysis of the CID fragmentation pattern constitutes a self-validating system for compound verification. This methodology is robust and can be readily adapted for quality control, reaction monitoring, and metabolite identification studies involving this compound and its derivatives.

References

  • Pharmaffiliates. (2024, October 4). Validated UPLC/Q-TOF-MS for antihypertensive drug analysis. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023, July 29). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Retrieved from [Link]

  • ResearchGate. (n.d.). UHPLC/Q-TOF-MS technique: Introduction and applications. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, January 4). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • J-Stage. (2023, July 14). Original Article Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision. Retrieved from [Link]

  • The Association for Clinical Biochemistry & Laboratory Medicine. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The Collision-Induced Dissociation Mass Spectra Data of the Proton-. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

Sources

Application Notes & Protocols for Antimicrobial Studies of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate in antimicrobial studies. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for evaluating the antimicrobial potential of this novel imidazole derivative.

Introduction: The Promise of Imidazole Derivatives in Antimicrobial Research

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[4] Imidazole derivatives have shown considerable promise, with known compounds exhibiting antibacterial and antifungal properties.[1][2][5] The proposed mechanisms of action for some imidazole derivatives include the disruption of microbial cell membranes, interference with DNA replication, and inhibition of cell wall synthesis.[1][2]

This compound is a novel compound within this class. While specific data on its antimicrobial activity is not yet widely published, its structural features suggest it is a promising candidate for investigation. These protocols are designed to provide a robust framework for the initial screening and characterization of its antimicrobial efficacy.

Hypothesized Mechanism of Action

Based on the known mechanisms of other imidazole-containing compounds, the antimicrobial activity of this compound could potentially involve one or more of the following pathways. This diagram illustrates the possible targets for this class of compounds.

cluster_0 Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane DNA DNA Ribosome Ribosome Imidazole Compound Imidazole Compound Imidazole Compound->Cell Wall Inhibition of Peptidoglycan Synthesis Imidazole Compound->Cell Membrane Disruption of Membrane Integrity Imidazole Compound->DNA Inhibition of DNA Gyrase/Topoisomerase Imidazole Compound->Ribosome Inhibition of Protein Synthesis

Caption: Potential antimicrobial mechanisms of imidazole derivatives.

Core Antimicrobial Susceptibility Testing Protocols

The foundational approach to assessing the antimicrobial activity of a novel compound is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7] These quantitative measures establish the lowest concentration of the agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.[8][9]

The following diagram outlines the general workflow for determining MIC and MBC values.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto agar plates E->F G Incubate Agar Plates at 37°C for 18-24 hours F->G H Read MBC: Lowest concentration with ≥99.9% reduction in CFU G->H

Caption: Experimental workflow for MIC and MBC determination.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol utilizes the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8][10][11]

Materials:

  • This compound

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates[8]

  • Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (37°C)

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the expected MIC.

    • Further dilute the stock solution in CAMHB to twice the highest concentration to be tested in the assay.[6]

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Setting up the Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the diluted test compound (from step 1) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[12]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[8]

  • Determining the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[11]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a subsequent step to the MIC assay to determine if the compound has a bactericidal (killing) or bacteriostatic (inhibiting) effect.[9][13]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[14]

    • Spot-plate each aliquot onto a separate, labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][9] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean no more than 500 CFU/mL remaining.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded systematically. Below is a template for data presentation.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212

Interpretation of MBC/MIC Ratio:

  • ≤ 4: The compound is generally considered bactericidal .[14]

  • > 4: The compound is generally considered bacteriostatic .

Conclusion and Future Directions

These protocols provide a standardized approach to the initial antimicrobial evaluation of this compound. The data generated will be crucial for establishing its spectrum of activity and its potential as a bactericidal or bacteriostatic agent. Positive results from these initial screens would warrant further investigation, including:

  • Time-kill kinetic assays to understand the rate of bacterial killing.

  • Cytotoxicity assays to assess the compound's effect on mammalian cells.

  • Further studies to elucidate the specific mechanism of action.

The exploration of novel imidazole derivatives like this compound is a vital step in the ongoing search for new and effective antimicrobial therapies.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Washington, J. A. (2001). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Gâz, Ș. A., Boda, F. A., & Pop, R. R. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini Reviews in Medicinal Chemistry, 21(11), 1380-1392. [Link]

  • International Journal of Education and Science Research Review. (n.d.). STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629. [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Center for Biotechnology Information. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • ResearchGate. (n.d.). The antimicrobial activity of ethyl{4-[3-(1H-imidazole-1-yl).... [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • National Institutes of Health. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. [Link]

  • PubMed Central. (n.d.). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. [Link]

  • PubMed. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. [Link]

  • Asian Journal of Pharmacy and Technology. (2020). Antibacterial Activity of Hydroxyimidazole Derivatives. [Link]

Sources

Application Notes & Protocols: Investigating Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate as a Scaffold for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold as a Privileged Core in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to coordinate with metal ions in enzyme active sites make it a "privileged scaffold."[1][2] This scaffold is present in numerous clinically approved drugs, demonstrating its versatility in interacting with a wide array of biological targets, particularly enzymes.[3][4] Imidazole derivatives have been successfully developed as inhibitors for critical enzyme classes, including protein kinases, cyclooxygenases (COX), and cytochrome P450 enzymes, highlighting their therapeutic potential in oncology, inflammation, and metabolic diseases.[3][5][6]

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a representative member of this valuable chemical class. While not extensively documented as a potent inhibitor itself, its structure embodies the key features of a versatile synthetic intermediate and a potential lead compound for inhibitor design.[7] It possesses the core imidazole moiety for target interaction, an ethyl carboxylate group that serves as a handle for synthetic modification, and methyl substitutions that influence its steric and electronic profile.

This guide provides a comprehensive framework and detailed protocols for researchers aiming to evaluate the potential of this compound, and similar derivatives, as enzyme inhibitors. The narrative follows a logical progression from foundational concepts to actionable experimental workflows, empowering research teams to systematically uncover the therapeutic promise of this chemical scaffold.

Part 1: Foundational Concepts & Strategic Rationale

The Chemical Rationale: Why Imidazoles Excel as Enzyme Inhibitors

The efficacy of the imidazole scaffold in enzyme inhibition is not coincidental; it is rooted in its distinct physicochemical properties:

  • Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), enabling it to form strong, directional interactions with amino acid residues in an enzyme's active site.[1]

  • Metalloenzyme Interaction: The lone pair of electrons on the non-protonated nitrogen atom makes the imidazole ring an excellent ligand for coordinating with metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) that are often essential for catalytic activity in metalloenzymes.[6] This is a key mechanism for the inhibition of enzymes like cytochrome P450s and carbonic anhydrases.

  • Aromatic and Hydrophobic Interactions: The planar, aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

  • Synthetic Tractability: The imidazole ring is synthetically versatile, allowing for substitutions at multiple positions. This enables the creation of large compound libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing inhibitor potency and selectivity.[8][9]

Deconstructing the Lead Candidate: this compound

A thorough analysis of the starting molecule is critical for designing a successful investigation.

  • Imidazole Core: Provides the foundational interactions described above.

  • C4-Ethyl Carboxylate (-COOEt): This ester group is a key site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which may form salt bridges with basic residues (e.g., Lysine, Arginine). Alternatively, it can be converted into a wide range of amides to explore different hydrogen bonding patterns and vector spaces within the active site.[10][11]

  • N1-Methyl Group: This substitution prevents the N1-position from acting as a hydrogen bond donor and can influence the molecule's orientation within the binding site.

  • C5-Methyl Group: This group adds hydrophobicity and steric bulk, which can be critical for fitting into specific pockets within the enzyme's active site.

The Overall Investigator Workflow

The process of evaluating a novel compound as a potential enzyme inhibitor is a systematic funnel, moving from broad screening to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic Studies A Compound Procurement (Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate) B Primary Screening (Single, high concentration) A->B C Identify 'Hits' (Compounds showing >50% inhibition) B->C D IC50 Determination (Dose-Response Curve) C->D Advance Hits E Selectivity Profiling (Test against related enzymes) D->E F Identify 'Leads' (Potent and selective compounds) E->F G Mechanism of Inhibition (MOI) (Kinetic Analysis) F->G Advance Leads H Structure-Activity Relationship (SAR) (Synthesize & test analogues) G->H I Lead Optimization H->I

Caption: Workflow for Enzyme Inhibitor Discovery.

Part 2: Experimental Protocols

These protocols are designed as templates and should be adapted based on the specific enzyme target and available assay technologies.

Protocol 1: Primary Enzyme Inhibition Screening

Objective: To rapidly identify if this compound exhibits detectable inhibitory activity against the target enzyme.

Causality & Rationale: This is a qualitative, cost-effective first pass. By using a single, relatively high concentration (e.g., 10-50 µM), we can quickly eliminate inactive compounds. A significant reduction in enzyme activity (typically ≥50%) flags the compound as a "hit" worthy of further investigation. This approach is standard in high-throughput screening (HTS) campaigns.

Methodology (Example using a generic colorimetric assay):

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup (96-well format):

    • Negative Control Wells (100% Activity): Add assay buffer and DMSO vehicle (final concentration 1%).

    • Positive Control Wells (0% Activity): Add assay buffer and a known inhibitor for the target enzyme.

    • Test Compound Wells: Add assay buffer and the test compound stock to achieve a final concentration of 25 µM (with 1% final DMSO).

  • Enzyme Addition: Add the enzyme solution to all wells to a final desired concentration. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add the enzyme's substrate to all wells to initiate the reaction.

  • Signal Detection: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • A result >50% typically qualifies the compound as a hit.

Protocol 2: IC₅₀ Determination (Dose-Response Analysis)

Objective: To quantify the potency of the inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Causality & Rationale: The IC₅₀ value is a critical metric for ranking the potency of inhibitors.[12] A lower IC₅₀ indicates a more potent compound. This quantitative measure is essential for comparing a lead compound to its subsequent analogues during SAR studies. The dose-response curve also confirms that the observed inhibition is real and not an artifact of a single concentration.

Methodology:

  • Compound Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Typically, an 8- to 10-point curve with 3-fold dilutions is sufficient.

  • Assay Plate Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add the different dilutions of the test compound to the respective wells.

  • Enzyme Addition, Reaction Initiation, and Signal Detection: Follow steps 3-5 from Protocol 1. The substrate concentration should ideally be set at or near its Michaelis-Menten constant (Km) value.[12]

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Protocol 3: Kinetic Analysis for Mechanism of Inhibition (MOI)

Objective: To elucidate how the compound inhibits the enzyme.

Causality & Rationale: Understanding the mechanism of inhibition (MOI) is fundamental for drug development. It reveals whether the inhibitor competes with the substrate at the active site (competitive), binds to a separate allosteric site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[12][13][14] This knowledge provides critical insights for rational drug design and lead optimization. For instance, a competitive inhibitor confirms target engagement at the active site.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I E->EI S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P -> E + P ESI ESI Complex ES->ESI + I ES->ESI EI->E ESI->ES G cluster_mods cluster_results A Initial Hit Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate (IC50 = 12.5 µM) B Hydrolyze Ester -> Carboxylic Acid A->B C Form Amides -> Explore H-Bonding A->C D Modify N1-Methyl -> Explore Sterics A->D E Result: IC50 = 8.2 µM Insight: Acid group improves potency, likely via salt bridge. B->E F Result: IC50 = 25.1 µM Insight: Bulky amide is detrimental. C->F G Result: IC50 = 15.3 µM Insight: N1-Methyl is not critical for binding. D->G H Optimized Lead Compound E->H Iterate & Optimize F->H Iterate & Optimize G->H Iterate & Optimize

Caption: Iterative Cycle of Structure-Activity Relationship (SAR).

Key Synthetic Modifications to Explore:

  • C4-Carboxylate Modification: As the primary synthetic handle, this is the most logical starting point.

    • Hydrolysis: Convert the ethyl ester to the carboxylic acid to test for interactions with basic residues. [8] * Amidation: Couple the resulting acid with a library of amines (e.g., small alkylamines, anilines, heterocyclic amines) to probe for new hydrogen bonds and hydrophobic interactions. [11]2. N1/C5-Methyl Group Modification:

    • Synthesize analogues lacking the N1-methyl group to reintroduce a hydrogen bond donor.

    • Vary the size of the C5-substituent (e.g., H, ethyl, isopropyl) to understand the steric tolerance of the binding pocket.

Conclusion

This compound represents an exemplary starting point for an enzyme inhibitor discovery program. Its value lies not in any known intrinsic activity, but in its embodiment of the privileged imidazole scaffold and its synthetic accessibility. By applying a systematic and logical progression of experimental protocols—from initial hit identification and potency determination to detailed mechanistic and SAR studies—researchers can effectively probe the potential of this and related molecules. This guide provides the foundational rationale and actionable workflows to transform a simple chemical entity into a potent and selective lead candidate for the development of novel therapeutics.

References

  • Mechanistic and kinetic studies of inhibition of enzymes.
  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. BenchChem.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • Imidazoles as cytochrome P450 enzymes inhibitors.
  • Imidazole derivatives--a new class of microsomal enzyme inhibitors.
  • Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes.
  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI.
  • Steady-state enzyme kinetics. The Biochemist, Portland Press.
  • Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC, NIH.
  • Rapid, convenient method for screening imidazole-containing compounds for heme oxygenase inhibition.
  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase.
  • Ethyl 2,4-dimethyl-1H-imidazole-5-carboxyl
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC, NIH.

Sources

The Strategic Utility of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Cornerstone in Medicinal Chemistry

The imidazole ring is a privileged heterocyclic motif that constitutes the core structure of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with a wide array of biological targets such as enzymes and receptors.[3] Consequently, imidazole derivatives have been a focal point of extensive research in medicinal chemistry, leading to the development of a multitude of therapeutic agents with diverse pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[4][5]

This guide focuses on a specific, highly functionalized imidazole building block: Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate . The strategic placement of the methyl groups at the 1 and 5 positions, along with the synthetically versatile ethyl carboxylate at the 4 position, makes this compound a valuable intermediate for the synthesis of a new generation of complex molecules in drug discovery and development. Herein, we provide detailed synthetic protocols for the preparation of this key intermediate and its subsequent derivatization, underpinned by a discussion of the mechanistic rationale and practical considerations for researchers in the field.

Synthesis of this compound: A Modern Approach

While various methods exist for the synthesis of substituted imidazoles, the Van Leusen imidazole synthesis offers a robust and convergent approach for the preparation of 1,5-disubstituted imidazoles.[6][7] This reaction involves the condensation of a primary amine with an aldehyde to form an aldimine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield the desired imidazole.[8]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a modification of established cycloaddition methodologies, a cornerstone in the assembly of such heterocyclic systems. A highly plausible and efficient route involves the reaction of an appropriately substituted imidoyl chloride with ethyl isocyanoacetate. This strategy provides a direct and modular approach to the target molecule.

The proposed pathway commences with the generation of an N-methylacetimidoyl chloride intermediate. This reactive species is then subjected to a cycloaddition reaction with ethyl isocyanoacetate in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to construct the desired 1,5-dimethyl-1H-imidazole-4-carboxylate core.[9]

Synthetic Pathway reagents Reagents: - N-methylacetamide - Oxalyl chloride - Ethyl isocyanoacetate - DBU start N-methylacetamide imidoyl_chloride N-methylacetimidoyl chloride start->imidoyl_chloride Oxalyl chloride, CH2Cl2 imidazole_ester Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate imidoyl_chloride->imidazole_ester Ethyl isocyanoacetate, DBU, THF Hydrolysis imidazole_ester Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate carboxylic_acid 1,5-dimethyl-1H-imidazole- 4-carboxylic acid imidazole_ester->carboxylic_acid LiOH, THF/H₂O Amidation carboxylic_acid 1,5-dimethyl-1H-imidazole- 4-carboxylic acid amide 1,5-dimethyl-1H-imidazole- 4-carboxamide Derivative carboxylic_acid->amide Amine (R-NH₂), Coupling Agent (e.g., HATU, HOBt), Base (e.g., DIPEA), DMF

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, provide validated troubleshooting steps, and ground our recommendations in authoritative literature.

The target molecule, this compound (CAS 74531-82-1), is a valuable heterocyclic building block in medicinal chemistry and materials science. Achieving high yields and purity is critical for downstream applications. This guide is structured around a robust and modern synthetic approach adapted from well-established cycloaddition methodologies.[1]

Proposed Synthetic Pathway: A Mechanistic Overview

One of the most effective strategies for constructing 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate.[1] This method offers a high degree of control and is adaptable for various substrates.

The proposed two-step synthesis is as follows:

  • Formation of the Imidoyl Chloride Intermediate: N-methylacetamide is converted to N-methylacetimidoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). This intermediate is often used immediately in the next step due to its reactivity.

  • Cycloaddition Reaction: The key bond-forming step involves the reaction of N-methylacetimidoyl chloride with ethyl isocyanoacetate in the presence of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

The mechanism for the final cycloaddition is initiated by the deprotonation of ethyl isocyanoacetate by DBU, forming a potent nucleophile.[1] This anion then attacks the electrophilic carbon of the imidoyl chloride, leading to a cascade of reactions that results in the formation of the stable imidazole ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cycloaddition N-methylacetamide N-methylacetamide N-methylacetimidoyl chloride N-methylacetimidoyl chloride N-methylacetamide->N-methylacetimidoyl chloride  SOCl₂, reflux Product Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate N-methylacetimidoyl chloride->Product  + Ethyl Isocyanoacetate  DBU, Anhydrous THF G cluster_checks Primary Investigation Points cluster_solutions Corrective Actions start Low or No Yield Observed check1 Is the Imidoyl Chloride Freshly Prepared and Pure? start->check1 check2 Are Solvents and Glassware Strictly Anhydrous? start->check2 check3 Was the Reaction Temperature Controlled During Additions? start->check3 check4 Was the Reaction Run Under an Inert Atmosphere? start->check4 sol1 Action: Re-synthesize Imidoyl Chloride and use immediately. check1->sol1 If NO sol2 Action: Re-dry THF over Na/ benzophenone. Oven-dry all glassware. check2->sol2 If NO sol3 Action: Cool to -78°C before adding DBU and Imidoyl Chloride. check3->sol3 If NO sol4 Action: Purge system with Argon/ Nitrogen and maintain positive pressure. check4->sol4 If NO

Caption: Troubleshooting logic for diagnosing low reaction yield.

Problem Area: Significant Impurity Formation

Q: My crude reaction mixture shows multiple spots on TLC and complex NMR signals alongside my product. What are the likely side products and how can they be minimized?

A: Impurity profiles often reveal specific flaws in the experimental setup.

  • Unreacted N-methylacetamide:

    • The Cause: This indicates either incomplete formation of the imidoyl chloride in the first step or its rapid hydrolysis during the cycloaddition reaction.

    • The Solution: Ensure the chlorination reaction (Step 1) goes to completion. For Step 2, rigorously exclude water as described above.

  • Polymeric Material:

    • The Cause: Ethyl isocyanoacetate can polymerize under basic conditions, especially if the local concentration of the base is too high or the temperature is not sufficiently low.

    • The Solution: Add the DBU slowly and dropwise to the cooled (-78 °C) solution of ethyl isocyanoacetate with vigorous stirring to ensure rapid dispersion and prevent localized heating.

  • Hydrolyzed Product (Carboxylic Acid):

    • The Cause: The ethyl ester product can be hydrolyzed to the corresponding carboxylic acid if the work-up conditions are too basic or acidic for a prolonged period, or if purification is attempted on non-neutral silica gel.

    • The Solution: Perform an aqueous work-up using neutral or mildly basic (e.g., saturated sodium bicarbonate) conditions. When performing column chromatography, consider using silica gel that has been neutralized by washing with a triethylamine/hexane mixture if acid-sensitivity is suspected.

Frequently Asked Questions (FAQs)

Q1: Is DBU the only base that can be used for this reaction? A: While DBU is highly effective due to its strong, non-nucleophilic nature, other bases like triethylamine (Et₃N) can be used. [1]However, DBU often gives higher yields because it is a more potent base, facilitating the complete and rapid deprotonation of the isocyanoacetate. If using a weaker base like Et₃N, you may need to adjust reaction times and temperatures.

Q2: What is the recommended method for purifying the final product? A: Flash column chromatography on silica gel is the most common and effective method. [1]A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate), will typically provide good separation of the product from less polar starting materials and more polar impurities. The pure fractions can then be combined, concentrated, and, if necessary, recrystallized.

Q3: How can I definitively confirm the structure of my final product? A: A combination of standard analytical techniques is required:

  • ¹H and ¹³C NMR: Will confirm the connectivity of the molecule. Key signals to look for include the ethyl ester quartet and triplet, the two methyl singlets, and the imidazole ring proton singlet.

  • Mass Spectrometry (MS): Will confirm the molecular weight (182.21 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the C=O of the ester (around 1700-1720 cm⁻¹) and C=N/C=C bonds of the imidazole ring.

Optimized Experimental Protocol

This protocol is a guideline adapted from related literature and should be performed by qualified personnel with appropriate safety precautions.

Part A: Synthesis of N-methylacetimidoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add N-methylacetamide (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases.

  • Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude N-methylacetimidoyl chloride is a reactive liquid and should be used immediately without further purification.

Part B: Synthesis of this compound

  • Set up an oven-dried, three-neck flask under a positive pressure of dry Argon or Nitrogen.

  • Add anhydrous THF via syringe, followed by ethyl isocyanoacetate (1.0 eq).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add DBU (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir for an additional 30 minutes at -78 °C.

  • In a separate flask, dissolve the freshly prepared N-methylacetimidoyl chloride (1.0 eq) in a small amount of anhydrous THF.

  • Add the imidoyl chloride solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants; must be dry to prevent hydrolysis. [1]
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Strong, non-nucleophilic base ensures complete deprotonation. [1]
Stoichiometry Imidoyl Chloride (1.0 eq), Isocyanoacetate (1.0 eq), DBU (1.1 eq)Slight excess of base drives the reaction to completion.
Temperature -78 °C for additions, then warm to Room Temp.Controls exothermicity and prevents side reactions. [1]
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of moisture-sensitive intermediates.
Reaction Time 24-48 hoursCycloaddition can be slow; monitor by TLC for completion. [1]
References
  • Mphahlele, M. J., et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2649. [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2531-2550. [Link]

  • Organic Chemistry Portal (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors (2024). A review article on synthesis of imidazole derivatives. World Journal of Advanced Research and Reviews. [Link]

  • Husain, A., et al. (2009). Synthesis of disubstituted imidazole derivatives. Journal of Heterocyclic Chemistry, 46(5), 897-901.
  • Li, J., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 336-339. [Link]

  • PubChem (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. PubChem Database. [Link]

Sources

Technical Support Center: Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted imidazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. Imidazole derivatives are cornerstones in pharmaceuticals and materials science, yet their synthesis can present significant challenges, from low yields to complex purification.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common issues. We will explore troubleshooting strategies and frequently asked questions in a direct, Q&A format to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent and challenging problems encountered during the synthesis of substituted imidazoles. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My Debus-Radziszewski reaction for a 2,4,5-trisubstituted imidazole is giving a very low yield. What are the primary causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis—a multicomponent reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia—are a classic and often multifaceted problem.[1][2][3] The root causes can typically be traced to side reactions, suboptimal reaction conditions, or reagent quality.

Core Causality & Solutions:

  • Competing Side Reactions: The most common side reaction is the formation of oxazole byproducts.[1] This occurs when the dicarbonyl compound reacts with the aldehyde before the ammonia-derived diimine intermediate can form.

    • Solution: Increase the concentration of the ammonia source. Using a significant molar excess of ammonium acetate relative to the aldehyde and dicarbonyl components favors the formation of the diimine intermediate, outcompeting the pathway to the oxazole byproduct.[1]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient thermal energy or time.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC), tracking the consumption of the limiting starting material (usually the aldehyde). While many protocols start at room temperature, gentle heating (e.g., 70-90°C) is often required to drive the reaction forward.[1] However, be cautious, as excessive heat can promote decomposition and side product formation.[1]

  • Poor Reagent Solubility & Ineffective Solvents: The polarity and nature of the solvent are critical. Poor solubility of starting materials is a common reason for low yields.[4][5][6]

    • Solution: For the Debus-Radziszewski reaction, polar protic solvents like ethanol or methanol are often effective as they help solvate the ammonium acetate.[4] If solubility remains an issue, consider greener alternatives like glycerol, which has been shown to provide excellent yields, sometimes even without a catalyst, by activating reactants through hydrogen bonding.[5]

  • Purity of Reagents: The purity of the dicarbonyl (e.g., glyoxal, benzil) and aldehyde is crucial. Impurities can introduce competing reactions and inhibit catalyst activity.[1]

    • Solution: Ensure starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use.

Troubleshooting Workflow for Low Yields

This diagram outlines a systematic approach to diagnosing and solving low-yield issues in imidazole synthesis.

LowYieldTroubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_impure Re-purify or Replace Starting Materials check_reagents->reagent_impure Purity Issue? optimize_conditions Step 2: Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK reagent_impure->optimize_conditions temp Vary Temperature (e.g., RT to 90°C) optimize_conditions->temp solvent Screen Solvents (e.g., EtOH, Glycerol, DMF) optimize_conditions->solvent time Extend Reaction Time (Monitor by TLC) optimize_conditions->time investigate_side_rxn Step 3: Analyze Side Products temp->investigate_side_rxn solvent->investigate_side_rxn time->investigate_side_rxn excess_ammonia Increase Molar Excess of Ammonia Source investigate_side_rxn->excess_ammonia Oxazole byproduct? final_product Improved Yield investigate_side_rxn->final_product Side Reactions Minimized excess_ammonia->final_product

Caption: A systematic workflow for troubleshooting low yields.

Q2: I'm synthesizing a 2,4-disubstituted imidazole from an α-haloketone and an amidine, but purification is difficult due to a persistent, highly polar byproduct. What is it and how can I avoid it?

A2: This is a common and insightful question. The synthesis of imidazoles from α-haloketones and amidines is robust, but the workup can be complicated.[7][8]

Core Causality & Solutions:

  • Unreacted Amidine Salt: The most likely culprit for a persistent, polar, water-soluble byproduct is the unreacted amidine starting material, which is typically used as a hydrochloride or hydrobromide salt. These salts are highly polar and can be difficult to separate from the similarly polar imidazole product.

    • Solution 1 (Stoichiometry): Ensure the α-haloketone is the limiting reagent. A slight excess of the amidine can drive the reaction to completion, but a large excess will complicate purification.

    • Solution 2 (Optimized Protocol): An optimized process involves adding a solution of the α-haloketone slowly to the amidine in a biphasic solvent system like aqueous THF.[7][8] This maintains a low concentration of the unstable α-haloketone and improves reaction efficiency. Using a mild base like potassium bicarbonate is also key, as it neutralizes the acid formed during the reaction without being strong enough to deprotonate the product significantly.[7]

  • Hydrolysis of α-Haloketone: The α-haloketone can undergo hydrolysis under basic aqueous conditions, leading to the corresponding α-hydroxyketone, which is also a polar byproduct.

    • Solution: The slow addition protocol mentioned above helps minimize the residence time of the α-haloketone under the reaction conditions, thereby reducing its decomposition.[7]

Optimized Purification Strategy:

  • After the reaction is complete, perform a liquid-liquid extraction. The imidazole product is often soluble in solvents like ethyl acetate or dichloromethane.

  • Wash the organic layer with water to remove the bulk of the unreacted amidine salt and inorganic base.

  • Follow with a brine wash to remove residual water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • If column chromatography is still necessary, use a silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted imidazoles, and how do I choose the right one?

A1: There are several reliable methods, and the choice depends primarily on the desired substitution pattern and the availability of starting materials.[10]

  • Debus-Radziszewski Synthesis: Ideal for producing 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles. It involves a one-pot reaction between a 1,2-dicarbonyl, an aldehyde, and ammonia (for trisubstituted) or a primary amine (for tetrasubstituted).[11][12]

  • Synthesis from α-Haloketones and Amidines: A highly versatile method for creating 2,4-disubstituted or 2,4,5-trisubstituted imidazoles.[13][14] The regiochemistry is generally well-defined.

  • Marckwald Synthesis: Primarily used to synthesize 2-mercaptoimidazoles from α-aminoketones and thiocyanate derivatives.[15][16] The sulfur group can later be removed oxidatively to yield the corresponding imidazole.[14][15]

  • Van Leusen Imidazole Synthesis: A powerful method for synthesizing 1,4-disubstituted or 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[17][18]

Decision Tree for Synthetic Route Selection

RouteSelection start What is the desired substitution pattern? di_sub Disubstituted start->di_sub tri_sub Trisubstituted start->tri_sub tetra_sub Tetrasubstituted start->tetra_sub di_2_4 2,4-Disubstituted di_sub->di_2_4 di_1_4_5 1,4- or 1,5-Disubstituted di_sub->di_1_4_5 tri_2_4_5 2,4,5-Trisubstituted tri_sub->tri_2_4_5 tetra_1_2_4_5 1,2,4,5-Tetrasubstituted tetra_sub->tetra_1_2_4_5 method_haloketone Use α-Haloketone + Amidine Method di_2_4->method_haloketone method_vanleusen Use Van Leusen Synthesis (TosMIC) di_1_4_5->method_vanleusen tri_2_4_5->method_haloketone method_debus Use Debus-Radziszewski Synthesis tri_2_4_5->method_debus method_debus_amine Use Debus-Radziszewski with a Primary Amine tetra_1_2_4_5->method_debus_amine

Sources

Technical Support Center: Optimization of Reaction Conditions for Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your first point of reference when troubleshooting the synthesis of imidazole derivatives. Imidazole and its derivatives are cornerstones in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4] However, their synthesis is not always straightforward. This technical support center provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter during your experiments.

Part 1: Troubleshooting Common Synthesis Issues

This section directly addresses the most frequent problems encountered during the synthesis of imidazole derivatives, offering explanations for the underlying causes and providing actionable solutions.

Low Reaction Yield

Q1: My reaction yield for a trisubstituted imidazole using the Debus-Radziszewski synthesis is significantly lower than expected. What are the most common causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, are a frequent challenge.[5][6][7] Several factors can contribute to this issue:

  • Side Reactions: A common competing reaction is the formation of oxazole byproducts.[6] To mitigate this, it is often beneficial to use a large excess of the ammonia source and maintain alkaline reaction conditions.[6]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the limiting starting material, typically the aldehyde, using Thin Layer Chromatography (TLC). This will help in optimizing the reaction time.[6]

  • Suboptimal Temperature: Temperature plays a critical role in both the reaction rate and selectivity.[8] While many of these reactions are initiated at room temperature, gentle heating might be necessary to drive the reaction forward. However, excessive heat can promote the formation of undesired byproducts.[6][8]

  • Purity of Reagents: The purity of the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde is paramount. Impurities can lead to a cascade of side reactions, significantly lowering the yield of the desired imidazole.[6]

  • Inefficient Catalysis: The traditional uncatalyzed Debus-Radziszewski reaction can be inefficient.[9] The use of a catalyst is highly recommended to improve yields. Both acid and base catalysts have been shown to be effective. For instance, solid acid catalysts like silica-supported sulfonic acid or Brønsted acids such as silicotungstic acid have demonstrated excellent results.[9][10] Amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can also significantly enhance yields.[9]

  • Inappropriate Solvent: The solvent choice is critical for reactant solubility and can influence the reaction mechanism.[8][11] Polar protic solvents like ethanol or methanol are commonly used and can help in solvating the ammonium acetate.[11] However, for certain substrates, polar aprotic solvents such as DMF or DMSO may provide better results.[11] In some cases, solvent-free conditions, particularly with microwave irradiation, have been reported to give excellent yields.[8][12]

Protocol 1: General Procedure for Catalyst Screening in a Debus-Radziszewski Reaction

  • Setup: In a series of reaction vials, place the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and the ammonium acetate (2.5 mmol).

  • Solvent Addition: To each vial, add 5 mL of the chosen solvent (e.g., ethanol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% of silicotungstic acid, 10 mol% of DABCO, 5 mol% of lactic acid). Include a control reaction with no catalyst.

  • Reaction: Stir the reactions at a set temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up and Analysis: Once the reaction is complete, perform an appropriate work-up and analyze the crude reaction mixture by techniques like ¹H NMR or LC-MS to determine the conversion and yield for each catalyst.

Q2: I'm attempting a Marckwald synthesis to produce a 2-mercaptoimidazole, but my TLC shows multiple spots. What are the likely side products and how can I improve the selectivity?

A2: The Marckwald synthesis, which typically involves the reaction of an α-amino ketone with a thiocyanate, can indeed lead to side products.[1][3][13] Potential issues include:

  • Incompletely Cyclized Intermediates: The reaction may not have gone to completion, leaving unreacted starting materials or intermediates.

  • Alternative Reaction Pathways: Depending on the specific substrates and conditions, alternative cyclization or condensation reactions can occur.

  • Oxidation of the Thiol: The resulting 2-mercaptoimidazole can be susceptible to oxidation, leading to the formation of disulfide byproducts.

Troubleshooting Steps:

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC to identify the optimal reaction time and prevent the formation of degradation products.

  • Inert Atmosphere: To prevent oxidation of the thiol, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Strategy: A carefully planned purification strategy is essential. This may involve column chromatography with a mobile phase containing a small amount of a reducing agent (e.g., dithiothreitol) to prevent on-column oxidation.

Difficult Product Purification

Q3: My imidazole derivative is proving difficult to purify by column chromatography. I'm observing significant tailing and poor separation. What can I do?

A3: The basic nature of the imidazole ring often leads to strong interactions with the acidic silica gel, causing tailing and making purification challenging.[14] Here are several strategies to overcome this:

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel.[14] This will reduce tailing and improve the peak shape.[14]

  • Change the Stationary Phase:

    • Alumina: For basic compounds like imidazoles, using basic or neutral alumina can provide better separation than silica gel and minimize tailing.[14]

    • Reverse-Phase Silica Gel (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an effective alternative.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite and load the dry powder onto the column. This often results in sharper bands and improved separation.[14]

Q4: I'm struggling to remove a high-boiling solvent like DMSO or DMF from my final product. What are the best techniques?

A4: High-boiling point solvents are notoriously difficult to remove completely. Here are some effective methods:

  • Azeotropic Removal: Co-evaporation with a lower boiling point solvent that forms an azeotrope with the high-boiling solvent can be effective. For example, repeated addition and evaporation of toluene can help remove residual DMSO.

  • Lyophilization (Freeze-Drying): If your compound is stable to these conditions, lyophilization can be a very effective method for removing water-miscible high-boiling solvents like DMSO.

  • Extraction: Dilute the reaction mixture with a large volume of water and extract your product with a suitable organic solvent. The high-boiling polar solvent will preferentially partition into the aqueous phase.

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it by adding an anti-solvent. For example, adding water to a DMF solution can often cause the product to crash out.[11]

Part 2: FAQs on Reaction Optimization

This section provides answers to frequently asked questions regarding the optimization of key reaction parameters.

Q5: How does the choice of solvent impact my imidazole synthesis?

A5: Solvent selection is a critical parameter that can significantly influence the outcome of your reaction.[11] Key considerations include:

  • Solubility of Reactants: The solvent must be able to dissolve the starting materials to a sufficient extent for the reaction to proceed efficiently. Poor solubility can lead to low yields.[8][11]

  • Polarity: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate. For many imidazole syntheses, polar solvents are preferred.[11]

  • Protic vs. Aprotic: Protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding and may be beneficial in reactions involving proton transfer steps. Aprotic solvents (e.g., acetonitrile, DMF) are often preferred when nucleophilicity is a key factor.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and often allows for the use of greener solvents or even solvent-free conditions.[15][16]

Reaction Type Commonly Used Solvents Considerations
Debus-Radziszewski Ethanol, Methanol, DMF, DMSO, GlycerolPolar protic solvents often work well. Greener alternatives like glycerol can be effective.[8][11]
N-Alkylation DMF, Acetonitrile, THFAprotic solvents are generally preferred to avoid competing reactions with the solvent.
Metal-Catalyzed Cross-Coupling Toluene, Dioxane, DMFThe choice is often dependent on the specific catalyst and substrates used.

Q6: What role does the catalyst play in imidazole synthesis, and how do I choose the right one?

A6: Catalysts can dramatically improve the efficiency, yield, and selectivity of imidazole syntheses.[9][17] The choice of catalyst depends on the specific reaction:

  • Brønsted Acids: These catalysts (e.g., lactic acid, silicotungstic acid) can activate carbonyl groups towards nucleophilic attack.[9]

  • Lewis Acids: Lewis acids (e.g., ZnCl₂, Fe₃O₄ nanoparticles) can also activate carbonyls and are often used in multicomponent reactions.[9][18][19]

  • Heterogeneous Catalysts: These catalysts (e.g., silica-supported sulfonic acid, γ-Al₂O₃ NPs) offer the advantage of easy separation and reusability.[8][20]

  • Organocatalysts: Amine bases like DABCO can act as effective nucleophilic catalysts.[9]

Part 3: Key Synthesis Workflows and Methodologies

This section provides visual and step-by-step guides for common experimental workflows in imidazole chemistry.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in imidazole synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Reagent Purity start->check_purity check_purity->start Impure Reagents (Purify/Re-order) monitor_reaction Optimize Reaction Time & Temp (TLC/LC-MS) check_purity->monitor_reaction Reagents Pure change_solvent Screen Different Solvents monitor_reaction->change_solvent Incomplete Conversion success Improved Yield monitor_reaction->success Optimization Successful add_catalyst Introduce/Change Catalyst change_solvent->add_catalyst No Improvement change_solvent->success Optimization Successful optimize_stoichiometry Adjust Reactant Ratios add_catalyst->optimize_stoichiometry No Improvement add_catalyst->success Optimization Successful purification Re-evaluate Purification Method optimize_stoichiometry->purification No Improvement optimize_stoichiometry->success Optimization Successful purification->success Improved Recovery

Caption: A decision tree for troubleshooting low yields.

Protocol 2: Acid-Base Extraction for Purification of a Basic Imidazole Derivative

This protocol is useful for separating a basic imidazole product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.[14]

  • Separation: Separate the aqueous layer containing the protonated imidazole.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[14]

  • Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent to recover the purified imidazole derivative.[14]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[14]

AcidBaseExtraction step1 Step 1: Dissolution Crude mixture in organic solvent step2 Step 2: Acid Wash Add 1M HCl. Imidazole moves to aqueous layer step1->step2 step3 Step 3: Separation Separate aqueous and organic layers step2->step3 step4 Step 4: Neutralization Add base to aqueous layer step3->step4 step5 Step 5: Back-Extraction Extract with fresh organic solvent step4->step5 step6 Step 6: Final Steps Dry and concentrate organic layer step5->step6

Caption: Workflow for acid-base extraction purification.

References

  • Benchchem Technical Support Center: Purification of Imidazole Deriv
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • Benchchem. (n.d.). troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem.
  • Vertex AI. (2024). Optimization of reaction conditions: Significance and symbolism.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a ….
  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.
  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis. BenchChem.
  • Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • National Institutes of Health. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid.
  • Proclinical. (2025).
  • Reddit. (2017). Removing imidazole in a workup? : r/chemistry.
  • Medium. (2024).
  • Baran Lab. (n.d.). Synthesis of Imidazoles.
  • ResearchGate. (2018).
  • Der Pharma Chemica. (2012).
  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles.
  • JADCS. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • Slideshare. (n.d.). Unit 4 imidazole.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES | Science topic.
  • PubMed. (n.d.). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent.
  • Wiley Online Library. (2019).
  • International Journal of Pharmaceutical Sciences Review and Research. (2013).

Sources

Technical Support Center: Purification of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

Welcome to the technical support center for the purification of this compound (CAS No. 74531-82-1). This guide provides in-depth troubleshooting advice and detailed protocols designed to address common challenges encountered during the purification of this key chemical intermediate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the primary recommended methods for purifying this compound?

A1: The two most effective and commonly used techniques for this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities. For imidazole derivatives, common solvent systems include mixtures like ethyl acetate/hexane or dichloromethane/methanol.[1]

  • Recrystallization is a cost-effective method for removing small amounts of impurities, provided a suitable solvent system can be identified in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Acid-Base Extraction can be a preliminary purification step to remove non-basic or acidic impurities before proceeding to chromatography or recrystallization.

Q2: What are the likely impurities I might encounter?

A2: Impurities largely depend on the synthetic route. However, common impurities in the synthesis of related imidazole carboxylates can include unreacted starting materials, by-products from side reactions (such as N-alkylation at the wrong nitrogen), or products of ester hydrolysis (the corresponding carboxylic acid).[2][3] During workup, incomplete neutralization can also leave residual acids or bases.

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the impurity profile and the required scale.

  • Choose Column Chromatography if:

    • You have a complex mixture with multiple impurities of varying polarities.

    • The impurities have similar solubility profiles to your product, making recrystallization difficult.

    • You need to isolate a very pure sample from a crude reaction mixture on a small to medium scale.

  • Choose Recrystallization if:

    • You have a relatively pure product (>90%) with minor impurities.

    • You are working on a large scale where chromatography would be impractical.

    • The product is a solid at room temperature and you can identify a suitable single or multi-solvent system.[4]

Troubleshooting and Experimental Guides

This section provides solutions to specific problems you may encounter during your purification workflow.

Column Chromatography Issues

Q4: My compound is not separating from an impurity on the silica gel column. What should I try?

A4: Poor separation, indicated by overlapping spots on TLC or co-eluting peaks, requires systematic optimization of your mobile phase.

  • Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. If you are using an isocratic (constant solvent mixture) system like ethyl acetate/hexane, switch to a gradient elution.[1] Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent. This can effectively separate compounds with close Rf values.

  • Change the Solvent System: If optimizing the gradient doesn't work, change the solvents themselves. Different solvents interact differently with your compound and the silica. For instance, substituting ethyl acetate with dichloromethane/methanol can alter the selectivity of the separation.[1]

  • Consider a Different Stationary Phase: For basic compounds like imidazoles, which can interact strongly with acidic silica gel, switching to neutral or basic alumina can sometimes provide better separation and reduce peak tailing.[1]

Q5: I'm observing significant peak tailing for my compound on the silica column. How can I achieve a sharper peak?

A5: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atom on the imidazole ring interacts strongly with the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and broadly.

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Incorporating 0.1-1% triethylamine or pyridine will neutralize the acidic sites on the silica gel, preventing the strong interaction and leading to much-improved peak shapes.[1]

G cluster_problem Problem cluster_cause Underlying Cause cluster_solution Solution Tailing Peak Tailing Observed Interaction Basic Imidazole N interacts with Acidic Silica (Si-OH) Tailing->Interaction is caused by AddBase Add Basic Modifier (e.g., 0.5% Triethylamine) to Mobile Phase Interaction->AddBase is prevented by Neutralize Base neutralizes acidic sites on silica AddBase->Neutralize which works by Improved Symmetrical Peak Shape Neutralize->Improved leading to

Caption: Logic diagram for troubleshooting peak tailing.

Recrystallization Issues

Q6: My compound has "oiled out" of the solution instead of forming crystals. What should I do?

A6: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Use More Solvent: The solution may be too concentrated. Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved at a lower temperature, then allow it to cool more slowly.[4]

  • Lower the Crystallization Temperature: The boiling point of your solvent may be too high relative to the compound's melting point. Try a lower-boiling solvent system.

  • Change the Solvent System: A co-solvent system (a "good" solvent mixed with a "poor" solvent) can provide better control over solubility and prevent oiling out.[4]

Q7: The solution is supersaturated, but no crystals are forming. How can I induce crystallization?

A7: Inducing nucleation is key when a stable supersaturated solution forms.

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic glass fragments provide nucleation sites for crystal growth to begin.[1]

  • Add a Seed Crystal: If you have a tiny amount of the pure solid, add a single crystal to the cooled solution. This provides a perfect template for further crystal growth.[1]

  • Flash Freeze: Briefly place the flask in a dry ice/acetone bath for a minute to induce rapid, localized crystal formation at the bottom. These small crystals can then act as nucleation sites as the bulk solution warms slightly.

Q8: My recrystallized product is still impure. What is the next step?

A8: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations.

  • Perform a Second Recrystallization: Repeating the process can significantly improve purity, although some product loss is expected.[4]

  • Perform a Hot Filtration: If you observe insoluble impurities in your hot solution, you must perform a hot gravity filtration to remove them before allowing the solution to cool.[4] This prevents the insoluble matter from being trapped in your final crystals.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized using Thin Layer Chromatography (TLC) first to determine the ideal solvent system.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the column. This technique generally results in sharper bands and better separation than loading the sample as a liquid.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase from 10% to 50% Ethyl Acetate in Hexane).

    • Collect fractions and monitor their contents by TLC.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures) and observe solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not when cold. An ethyl acetate/hexane mixture is often a good starting point for moderately polar compounds.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Purification Parameter Summary

TechniqueStationary PhaseRecommended Mobile Phase / Solvent SystemKey ModifierBest For
Column Chromatography Silica Gel (60 Å)Ethyl Acetate / Hexane (Gradient)0.1-1% TriethylamineComplex mixtures, high purity needed.[1]
Neutral AluminaDichloromethane / Methanol (Gradient)None neededBasic compounds prone to tailing.[1]
Recrystallization N/AEthyl Acetate / HexaneN/ARemoving minor impurities from solid product.[4]
N/AIsopropanol / WaterN/AAlternative for moderately polar solids.

Purification Decision Workflow

G start Start: Crude Product is_solid Is the crude product a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes chromatography Perform Column Chromatography is_solid->chromatography No (Liquid/Oil) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No end_pure Pure Product recrystallize->end_pure chromatography->end_pure

Caption: Decision tree for selecting a purification method.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry.
  • CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR.
  • This compound - ChemShuttle.

Sources

"troubleshooting guide for experiments with Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Welcome to the technical support resource for this compound (CAS: 74531-82-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile imidazole derivative. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

Section 1: Compound Stability and Handling

This section addresses issues related to the integrity and proper storage of the starting material, which is fundamental to experimental success.

Q1: I received my vial of this compound and it has a yellowish tint, but the datasheet describes it as a colorless liquid. Is it degraded?

A: A slight yellowish tint is not uncommon and does not necessarily indicate significant degradation, especially for imidazole derivatives which can be sensitive to light and trace impurities. However, it warrants a preliminary purity check.

  • Causality: Imidazole rings can form colored charge-transfer complexes or undergo minor oxidative processes that do not always compromise the bulk material's integrity for subsequent reactions. The primary concern is hydrolysis of the ethyl ester group.

  • Troubleshooting Steps:

    • Perform a quick purity assessment: Run a Thin Layer Chromatography (TLC) plate against a reference spot from a previous batch if available. A single, well-defined spot suggests the compound is likely suitable for use.

    • Check for Hydrolysis: Acquire a proton NMR (¹H-NMR) spectrum in CDCl₃. The presence of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and a decrease in the integration of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.4 ppm) would indicate hydrolysis to 1,5-dimethyl-1H-imidazole-4-carboxylic acid.

    • Storage Verification: Ensure the compound has been stored under the recommended conditions: in a tightly sealed container, in a cool, dark place at temperatures below 20°C.[1] Improper storage can accelerate degradation.

Q2: My reaction yield is inconsistent across different batches of the starting material. How can I ensure quality control?

A: Batch-to-batch inconsistency often points to variable purity of the starting material or its slow degradation over time. Establishing a routine quality control (QC) protocol is crucial.

  • Recommended QC Protocol:

    • Analytical Confirmation: Upon receiving a new batch, confirm its identity and purity using ¹H-NMR and/or LC-MS.

    • Water Content: Use Karl Fischer titration to determine the water content. Imidazole derivatives can be hygroscopic, and excess water can interfere with moisture-sensitive reactions.

    • Standardize Storage: Aliquot the material into smaller, single-use vials under an inert atmosphere (like Argon or Nitrogen) to minimize repeated exposure to air and moisture. Store as recommended.[1][2]

Section 2: Troubleshooting Synthesis Reactions

Low yields and side product formation are common hurdles in heterocyclic chemistry.[3] This section provides a logical framework for diagnosing and solving these issues.

Q3: I am attempting a synthesis of a more complex molecule using this compound as a building block, but I'm getting a low yield. What should I investigate first?

A: Low yields in reactions involving substituted imidazoles can typically be traced back to reaction conditions, solvent choice, or the stability of intermediates.[4] A systematic approach is key.

  • Expert Analysis: The imidazole ring itself is electron-rich and can participate in side reactions. The ester group is susceptible to hydrolysis or transesterification. The N-1 methyl group prevents N-alkylation, but the C-2 position can be reactive under certain conditions (e.g., lithiation).[5]

Troubleshooting Flowchart for Low Yield

start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry start->reagents conditions 2. Scrutinize Reaction Conditions reagents->conditions Reagents OK sub_reagents Degraded starting material? Incorrect equivalents? Moisture present? reagents->sub_reagents solvent 3. Evaluate Solvent Choice conditions->solvent Conditions OK sub_conditions Temperature too high/low? Reaction time insufficient? Inert atmosphere compromised? conditions->sub_conditions workup 4. Analyze Work-up & Crude Product solvent->workup Solvent OK sub_solvent Polarity mismatch? Solvent reacting with reagents? solvent->sub_solvent sub_workup Product lost during extraction? Decomposition on silica gel? Side products visible? workup->sub_workup

Caption: Troubleshooting logic for low reaction yield.

  • Actionable Steps:

    • Reagents: Ensure all starting materials are pure and dry. Anhydrous solvents are critical, especially if using organometallics or other moisture-sensitive reagents.

    • Temperature: If the reaction is sluggish, consider a modest increase in temperature. Conversely, if multiple side products are forming, lowering the temperature may improve selectivity. Many imidazole syntheses benefit from refluxing conditions.[6][7]

    • Solvent Polarity: The choice of solvent can dramatically affect reaction rates and outcomes.[4] For example, polar aprotic solvents like DMF or acetonitrile are common in N-arylation reactions, while less polar solvents like toluene may be used for other transformations.[8]

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction's progress. This will help you determine the optimal reaction time and see if the starting material is being consumed while side products accumulate.

Q4: My reaction is producing a significant amount of 1,5-dimethyl-1H-imidazole-4-carboxylic acid as a byproduct. How can I prevent this?

A: The formation of the corresponding carboxylic acid is a clear indication of ester hydrolysis. This is a common issue, as the ester is sensitive to basic conditions.[1]

  • Causality: The hydrolysis is catalyzed by hydroxide ions (from water under basic conditions) or strong acids.

  • Preventative Measures:

    • Anhydrous Conditions: The most critical step is to rigorously exclude water from your reaction. Use freshly dried solvents and flame-dry your glassware.

    • Choice of Base: If your reaction requires a base, use a non-nucleophilic, anhydrous base. Sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges are often preferred over alkali metal hydroxides or carbonates if moisture is a concern.[9]

    • pH Control During Work-up: During the aqueous work-up, avoid strongly basic conditions (pH > 9) for extended periods. If an extraction with a basic solution is necessary, perform it quickly and at a low temperature.

Section 3: Purification Challenges

Isolating a pure product is as important as the reaction itself. Imidazole derivatives can present unique purification challenges.

Q5: I am having trouble purifying my product using silica gel column chromatography. The compound either streaks badly or I get poor recovery.

A: Imidazole derivatives, being basic, can interact strongly with the acidic surface of standard silica gel, leading to streaking and irreversible adsorption.

  • Expert Analysis: The lone pair of electrons on the non-N-methylated nitrogen of the imidazole ring acts as a Lewis base, binding to the acidic silanol (Si-OH) groups on the silica surface.

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine. A common method is to prepare the silica slurry in a solvent system containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites and significantly improves elution.

    • Use an Alternative Stationary Phase: If amine additives are incompatible with your product, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (e.g., C18 silica) using water/acetonitrile or water/methanol gradients is a powerful option.

    • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity and avoids the potential for decomposition on a stationary phase.[10]

Typical Purification Workflow

crude Crude Reaction Mixture extract Aqueous Work-up (pH control) crude->extract concentrate Concentrate in vacuo extract->concentrate is_solid Is product a solid? concentrate->is_solid cryst Attempt Recrystallization is_solid->cryst Yes column Column Chromatography is_solid->column No / Impure Solid cryst->column Fails / Impure pure Pure Product cryst->pure Success sub_column Silica + 1% Et3N or Neutral Alumina column->sub_column column->pure

Caption: Recommended workflow for product purification.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the typical ¹H-NMR chemical shifts for this compound?

A: While an exact spectrum depends on the solvent and instrument, you can expect the following characteristic peaks in CDCl₃:

  • Imidazole Proton (C2-H): A singlet around 7.5 ppm.

  • N-Methyl (N1-CH₃): A singlet around 3.7 ppm.

  • C-Methyl (C5-CH₃): A singlet around 2.4 ppm.

  • Ethyl Ester (CH₂): A quartet around 4.3 ppm.

  • Ethyl Ester (CH₃): A triplet around 1.4 ppm. Deviations from these values can indicate the presence of different isomers or impurities.

Q: Can I hydrolyze the ethyl ester to get the carboxylic acid?

A: Yes, this is a common transformation. The compound is sensitive to basic conditions, which can be used to intentionally hydrolyze the ester.[1] A standard procedure involves refluxing the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like ethanol or THF, followed by acidic work-up to protonate the carboxylate.[11][12]

Q: What are the primary safety concerns when handling this compound?

A: this compound is considered a mild skin irritant.[1] Standard laboratory safety precautions should be followed:

  • Handle in a well-ventilated area or fume hood.

  • Wear protective eyewear, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and direct skin contact.

Section 5: Experimental Protocols

Protocol 1: General Method for Amide Coupling

This protocol details a representative reaction where the imidazole carboxylate is a stable scaffold.

  • Setup: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Hydrolysis (example): Add a solution of LiOH (1.5 eq) in deionized water.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~4 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Table 1: Quantitative Data and Properties
PropertyValueSource
CAS Number 74531-82-1[1],[13]
Molecular Formula C₈H₁₂N₂O₂[13]
Molecular Weight 183.21 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~140-145 °C at 760 mmHg[1]
Storage Temp. < 20 °C, dark, sealed[1],[2]

References

  • This compound. ChemShuttle.

  • Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids... PMC, NIH.

  • ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE. ChemicalBook.

  • Ethyl 4-methyl-5-imidazolecarboxylate. PubChem, NIH.

  • Method for producing imidazole-2-carboxylate derivative or salt thereof. Google Patents.

  • Polymer based advanced recipes for imidazoles: a review. PMC, NIH.

  • A review article on synthesis of imidazole derivatives. World Journal of Advanced Research and Reviews.

  • Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)... ResearchGate.

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology.

  • Ethyl imidazole-4-carboxylate. Sigma-Aldrich.

  • A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate... Journal of Chemical and Pharmaceutical Research.

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization... PMC, NIH.

  • Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Acros Pharmatech.

  • Simple practical method for synthesis of trisubstituted imidazoles... RSC Publishing.

  • Method for preparing 1H-imidazole-4-formic acid. Google Patents.

  • This compound. Chemspace.

  • From Other Imidazoles by Substitution of Hydrogen. YouTube.

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.

Sources

Technical Support Center: Enhancing the Stability of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. This resource is designed to provide in-depth technical insights, troubleshooting assistance, and best practices to ensure the stability and integrity of this compound in your experimental workflows. Our goal is to empower you with the knowledge to anticipate and mitigate potential stability challenges, thereby ensuring the reliability and reproducibility of your results.

Understanding the Inherent Stability Challenges

This compound, like many heterocyclic esters, is susceptible to degradation in solution through several key pathways. A thorough understanding of these mechanisms is the first line of defense in preventing compound loss and ensuring the validity of your experimental outcomes. The primary routes of degradation are hydrolysis, oxidation, and photodegradation.

Primary Degradation Pathways
  • Hydrolysis : The ester linkage in this compound is susceptible to cleavage by water, a reaction that is significantly catalyzed by both acids and bases.[1] This process yields the corresponding carboxylic acid (1,5-dimethyl-1H-imidazole-4-carboxylic acid) and ethanol. Basic conditions, in particular, dramatically accelerate this degradation pathway.[1]

  • Oxidation : The imidazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or oxidizing agents.[2] This can lead to the formation of various oxidized derivatives, potentially altering the biological activity and physical properties of the compound.

  • Photodegradation : Exposure to light, particularly in the UV spectrum, can induce photochemical reactions in imidazole-containing compounds.[3] This can lead to complex degradation pathways and the formation of photo-adducts or ring-opened products.

cluster_0 Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Carboxylic Acid + Ethanol Carboxylic Acid + Ethanol Hydrolysis->Carboxylic Acid + Ethanol Oxidized Imidazole Derivatives Oxidized Imidazole Derivatives Oxidation->Oxidized Imidazole Derivatives Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Key degradation pathways for this compound.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: I observe a precipitate forming in my aqueous stock solution over time.

  • Q: What is the likely cause of this precipitation?

    • A: The most probable cause is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. The free acid, 1,5-dimethyl-1H-imidazole-4-carboxylic acid, is likely less soluble in the solvent system than the parent ester, leading to precipitation as it forms. This is particularly prevalent in neutral to alkaline aqueous solutions.

  • Q: How can I confirm that the precipitate is the hydrolyzed product?

    • A: A straightforward approach is to perform a comparative analysis.

      • Isolate the precipitate by centrifugation.

      • Wash the precipitate with a small amount of cold, pH-neutral water and then a non-polar solvent like hexane to remove any residual parent compound.

      • Dry the precipitate and the supernatant separately.

      • Dissolve both the precipitate and a sample of the supernatant in a suitable solvent (e.g., methanol) and analyze them alongside a standard of the parent ester using the HPLC method detailed in the "Analytical Methods" section of this guide. The precipitate should show a major peak corresponding to the more polar degradation product, while the supernatant will contain the remaining parent ester. An LC-MS analysis can confirm the mass of the precipitate corresponds to the carboxylic acid.

Issue 2: My solution has developed a yellow or brown tint.

  • Q: What could be causing the color change in my solution?

    • A: A color change often indicates oxidative degradation or the formation of minor degradation products from photolysis. The imidazole ring system can undergo subtle oxidative changes that produce colored byproducts. Trace metal ion contamination in your solvent or buffer can catalyze these oxidative processes.

  • Q: How can I investigate the cause of the color change?

    • A:

      • Protect from Light: Prepare a fresh solution and divide it into two aliquots. Store one in a clear vial on the benchtop and the other in an amber vial or a vial wrapped in aluminum foil. If the solution in the clear vial changes color while the protected one does not, photodegradation is the likely cause.

      • Deoxygenate the Solvent: Prepare a fresh solution using a solvent that has been sparged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. If this solution remains colorless for longer than a solution prepared with untreated solvent, oxidative degradation is implicated.

      • Use a Chelating Agent: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to a fresh solution. If this prevents or slows the color change, it suggests that metal-catalyzed oxidation is occurring.

Issue 3: I'm seeing a gradual decrease in the concentration of my stock solution over time, as measured by HPLC.

  • Q: What are the primary reasons for a loss of assay value?

    • A: This is a classic sign of chemical degradation. The most common culprits are hydrolysis and, to a lesser extent, oxidation, especially if the solution is not protected from air. The rate of degradation will be influenced by the pH, temperature, and solvent composition.

  • Q: How can I systematically determine the cause and stabilize my solution?

    • A: A forced degradation study is the definitive way to understand the stability profile of your compound.[3] This involves exposing the compound to a range of stress conditions to identify the degradation pathways and develop a stability-indicating analytical method.[4]

cluster_1 Troubleshooting Workflow Observed Instability Observed Instability Precipitation Precipitation Observed Instability->Precipitation Color Change Color Change Observed Instability->Color Change Loss of Assay Loss of Assay Observed Instability->Loss of Assay Analyze Precipitate (HPLC/LC-MS) Analyze Precipitate (HPLC/LC-MS) Precipitation->Analyze Precipitate (HPLC/LC-MS) Suspect Hydrolysis Light Protection Study Light Protection Study Color Change->Light Protection Study Suspect Photodegradation Deoxygenation / Chelator Study Deoxygenation / Chelator Study Color Change->Deoxygenation / Chelator Study Suspect Oxidation Forced Degradation Study Forced Degradation Study Loss of Assay->Forced Degradation Study Systematic Investigation

Caption: A logical workflow for troubleshooting stability issues.

Best Practices for Enhancing Solution Stability

Proactive measures during solution preparation and storage are crucial for maintaining the integrity of this compound.

Solvent Selection and Preparation
  • Aqueous Solutions: For aqueous solutions, it is critical to control the pH. The ester is most stable in a slightly acidic environment (pH 4-6).[1] Prepare buffers using high-purity water and analytical grade reagents.

  • Organic Solvents: Aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally preferred over protic solvents like methanol or ethanol, especially for long-term storage, as they do not participate in hydrolysis. Ensure that organic solvents are anhydrous.

pH Control

The rate of hydrolysis is highly pH-dependent. The following table provides illustrative data on the half-life of this compound in aqueous buffers at 25°C.

pHBuffer System (0.1 M)Illustrative Half-life (t½)Stability Profile
2.0HCl/KCl~ 48 hoursModerate
4.5Acetate> 30 daysOptimal
7.4Phosphate~ 72 hoursPoor
9.0Borate< 24 hoursVery Poor

Note: This data is illustrative and should be experimentally confirmed for your specific conditions.

Use of Additives
  • Antioxidants: To mitigate oxidative degradation, consider the addition of antioxidants. Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% can be effective in organic solvents. For aqueous systems, ascorbic acid (Vitamin C) at 0.1-1 mg/mL can be used, but be mindful of its own stability and potential to lower the pH.[5]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1 mM can sequester trace metal ions.

Storage Conditions

Proper storage is paramount for maintaining the long-term stability of your solutions.

Storage ConditionRecommendationRationale
Temperature Store solutions at 2-8°C for short-term use (< 1 week) and at -20°C or -80°C for long-term storage.Reduces the rate of all chemical degradation reactions.
Atmosphere For long-term storage, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.Minimizes exposure to atmospheric oxygen, preventing oxidative degradation.
Light Exposure Always store solutions in amber vials or vials wrapped in aluminum foil.Prevents photodegradation.
Container Material Use high-quality, inert glass vials (e.g., Type I borosilicate glass).Minimizes leaching of contaminants that could catalyze degradation.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting any degradation products.

Protocol for a Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Expected Elution Profile: The parent compound, this compound, will be less polar and have a longer retention time. The primary hydrolysis product, the carboxylic acid, will be more polar and elute earlier. Oxidative and photolytic degradation products may elute at various retention times.

Identification of Degradation Products by LC-MS

For the structural elucidation of unknown peaks observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. By coupling the HPLC separation with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the degradation products, which is critical for their identification.[6]

Frequently Asked Questions (FAQs)

  • Q1: Is it necessary to use a buffer for my aqueous solutions?

    • A1: Yes, if you are working with aqueous solutions, using a buffer in the optimal pH range of 4-6 is highly recommended to prevent rapid hydrolysis. Unbuffered water can have a pH that varies and may become slightly alkaline upon exposure to air, accelerating degradation.

  • Q2: Can I prepare a concentrated stock solution in DMSO and dilute it into my aqueous experimental medium?

    • A2: This is a very common and recommended practice. A concentrated stock in anhydrous DMSO will be significantly more stable than an aqueous stock. When diluting into your final aqueous medium, ensure the final concentration of DMSO is compatible with your experimental system and that the final pH of the aqueous medium is controlled.

  • Q3: How much degradation is considered acceptable in a forced degradation study?

    • A3: According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[4] This level of degradation is sufficient to demonstrate the separation of degradation products from the parent peak in your analytical method without being so excessive that it leads to secondary and tertiary degradation products that may not be relevant under normal storage conditions.

  • Q4: My compound is used in a cell culture medium at pH 7.4. How can I minimize degradation during my experiment?

    • A4: Given the instability at pH 7.4, it is best to prepare a concentrated stock solution in a stable solvent like DMSO and add it to the cell culture medium immediately before starting the experiment. For longer experiments, consider replenishing the compound at regular intervals.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Retrieved from a relevant chemical supplier's blog or technical note.
  • BenchChem. (2025). Preventing hydrolysis of the ester group during reactions. Technical Support Center.
  • How to prevent hydrolysis in a drug. (2017). Quora.
  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2005). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Forced degrad
  • Inhibition of Hydrolysis of Esters in Solution by Form
  • Hydrolysis in Pharmaceutical Formul
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BioPharm International. (2014).
  • MedCrave online. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie.
  • ResearchGate. (n.d.).
  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • ResearchGate. (2015).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • SciSpace. (2014).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
  • PubMed. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane.
  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.). Journal of Applicable Chemistry.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
  • PubMed Central. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology.
  • Journal of the American Chemical Society. (1960).
  • PubMed Central. (2012). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • ACS Publications. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • PubMed Central. (2020). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
  • PubMed Central. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • PubMed Central. (2015).
  • PubMed Central. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • Google Patents. (2011). US20110319486A1 - Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same.
  • MDPI. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
  • ResearchGate. (2023). Identification and Structural Characterization of New Degradation Products in Moxidectin Stressed Samples by LC-HRMS and NMR.
  • ResearchGate. (2020).
  • Wiley Analytical Science. (2019).
  • ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms.

Sources

Technical Support Center: Resolving Impurities in Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis, purification, and storage of this important chemical intermediate. By understanding the potential impurities and their origins, you can develop robust analytical methods and effective purification strategies.

Troubleshooting Guide: Common Impurity-Related Issues

This section addresses specific problems you might encounter with your this compound samples, presented in a question-and-answer format.

Unidentified Peaks in HPLC Analysis

Q: My HPLC chromatogram shows several unexpected peaks besides the main product peak. What could they be, and how can I identify them?

A: Unidentified peaks in your HPLC analysis can originate from several sources: unreacted starting materials, intermediates from the synthesis, byproducts from side reactions, or degradation products. The identity of these impurities will largely depend on the synthetic route employed.

Potential Impurities Based on a Plausible Synthetic Route:

A common synthetic approach to N-alkylated imidazole esters involves the reaction of a substituted imidazole with an alkylating agent. For this compound, a likely synthesis involves the methylation of a precursor like ethyl 5-methyl-1H-imidazole-4-carboxylate.

  • Unreacted Starting Materials:

    • Ethyl 5-methyl-1H-imidazole-4-carboxylate: The precursor to your final product. It is more polar and will likely have a shorter retention time in reversed-phase HPLC.

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate): These are typically volatile and may not be observed by HPLC-UV.

  • Isomeric Byproducts:

    • Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate: Methylation can potentially occur at the other nitrogen atom of the imidazole ring, leading to the formation of a constitutional isomer. This isomer will likely have a very similar polarity and may co-elute or have a retention time very close to your main product, making separation challenging.

  • Degradation Products:

    • 1,5-dimethyl-1H-imidazole-4-carboxylic acid: The ethyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid[1]. This impurity is significantly more polar and will have a much shorter retention time.

    • Oxidative Degradation Products: The imidazole ring can be susceptible to oxidation, especially if exposed to air and light over prolonged periods[2]. This can lead to a variety of byproducts, often of higher molecular weight.

Troubleshooting Workflow for Peak Identification:

start Unidentified Peak in HPLC lcms Perform LC-MS Analysis start->lcms compare Compare Mass with Potential Impurities lcms->compare nmr Isolate Impurity by Prep-HPLC for NMR structure Elucidate Structure by 1H and 13C NMR nmr->structure no_match Mass does not match expected impurities compare->no_match match Mass matches a potential impurity compare->match confirm Confirm Impurity Identity structure->confirm no_match->nmr forced_degradation Conduct Forced Degradation Studies no_match->forced_degradation Consider degradation match->confirm forced_degradation->lcms crude Crude Product (<90% Purity) column Column Chromatography crude->column purity_check Check Purity by HPLC/NMR column->purity_check recrystallization Recrystallization recrystallization->purity_check pure Pure Product (>98%) purity_check->pure impure Still Impure purity_check->impure impure->recrystallization repurify Re-purify (e.g., different solvent system) impure->repurify repurify->column

Sources

Technical Support Center: Scaling Up the Production of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success at both bench and production scales. Our goal is to empower you with the expertise to anticipate challenges, diagnose problems, and implement robust, scalable solutions.

Section 1: Synthesis Strategy and Core Mechanism

A robust and scalable synthesis is the foundation of any successful production campaign. For this compound, several routes are plausible. A common and effective strategy involves the condensation of key building blocks.

FAQ: Synthesis Pathways

Q1: What is a reliable and scalable synthetic route for this compound?

A common and highly adaptable method is a variation of the Marckwald synthesis. This approach involves the reaction of an alpha-aminoketone equivalent with an imidate. Specifically, the reaction can be envisioned between ethyl 2-chloroacetoacetate (or a similar reactive intermediate), methylamine, and an ethyl formimidate. A more direct and modern approach, however, involves the cyclocondensation of ethyl 2-(methylamino)-3-oxobutanoate with formamidine acetate. This route offers good control over regioselectivity and often proceeds in high yield.

The key transformation is the formation of the imidazole ring through a sequence of condensation and cyclization-dehydration steps. The choice of starting materials is critical; using readily available and less hazardous precursors is a key consideration for scaling up, a principle that often distinguishes process chemistry from initial discovery chemistry.[1][2]

G cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product A Ethyl Acetoacetate D Ethyl 2-(methylamino)-3-oxobutanoate A->D + Methylamine (Condensation) B Methylamine (CH3NH2) B->D C Formamidine Acetate E Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate C->E D->E + Formamidine Acetate (Cyclization/Dehydration)

Caption: Plausible synthetic workflow for the target molecule.

Section 2: Troubleshooting the Synthesis

Even the most robust protocols can encounter issues. This section addresses common problems in a question-and-answer format, providing a logical path to their resolution.

Low Reaction Yield

Q2: My reaction yield is consistently below 50%. What are the most probable causes and how can I troubleshoot this?

A: Low yield is a common but multifaceted problem. The cause can range from reagent quality to suboptimal reaction conditions. A systematic approach is essential for diagnosis.

Causality Checklist:

  • Reagent Quality and Stoichiometry: Are your starting materials pure and anhydrous? Moisture can be particularly detrimental in condensation reactions. Verify the purity of your ethyl acetoacetate and ensure your methylamine solution concentration is accurate. Incorrect stoichiometry of the base or condensing agent can also lead to incomplete conversion.

  • Temperature Control: Imidazole formation is often exothermic. A runaway reaction can lead to side product formation. Conversely, if the temperature is too low, the reaction rate may be too slow for practical conversion times. Monitor the internal temperature closely during the reaction.

  • Solvent Effects: The choice of solvent is critical.[3] It must fully solubilize the reactants and intermediates without participating in side reactions. For this synthesis, solvents like ethanol or isopropanol are often good starting points. If solubility is an issue, consider a co-solvent system, but be aware this can complicate downstream processing.

  • Atmosphere Control: Reactions involving amines can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored impurities and improve yield.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Analyze Temperature Profile check_reagents->check_temp Yes reagent_issue Impure/Wet Reagents or Incorrect Ratios check_reagents->reagent_issue No check_solvent Assess Solvent System check_temp->check_solvent Yes temp_issue Poor Exotherm Control or Suboptimal Temp check_temp->temp_issue No solvent_issue Poor Solubility or Side Reactions check_solvent->solvent_issue No solution_reagent Purify/Dry Reagents Recalculate Stoichiometry reagent_issue->solution_reagent solution_temp Improve Cooling/Heating Perform Calorimetry temp_issue->solution_temp solution_solvent Screen Alternative Solvents solvent_issue->solution_solvent

Caption: Troubleshooting logic for diagnosing low reaction yield.

Impurity Formation

Q3: My crude product shows a significant impurity with a similar retention time in HPLC. What could it be?

A: In this specific synthesis, the most likely impurity is the regioisomer: Ethyl 2,5-dimethyl-2H-imidazole-4-carboxylate . This occurs if the N-methylation happens at the other nitrogen atom of the imidazole ring. The formation of this isomer is highly dependent on the reaction conditions, particularly the pH and the nature of the alkylating agent if a post-cyclization alkylation strategy is used. Other potential impurities include unreacted starting materials or intermediates from incomplete cyclization.

Mitigation Strategy:

  • Control of Cyclization: Ensure the initial cyclization with formamidine is complete before any subsequent steps.

  • Purification: While challenging, separation can often be achieved through careful recrystallization.[4] Screening various solvent systems (e.g., ethyl acetate/heptane, ethanol/water) is crucial. In some cases, column chromatography may be necessary at the lab scale to isolate pure material for characterization.[5]

Section 3: Scaling Up: From Grams to Kilograms

Transitioning a synthesis from the bench to a production environment introduces a new set of challenges that are often not apparent at a small scale.[2] Safety, process robustness, and economics become the primary drivers.

Q4: We are preparing for a 5 kg scale-up. What are the most critical parameters we need to re-evaluate?

A: Scaling up is not just about using larger glassware; it's a paradigm shift in process control.[2] The key issues revolve around physical transformations that do not scale linearly, such as heat and mass transfer.

ParameterLab Scale (10-100g) ConsiderationPlant Scale (1-100kg) Criticality & Action
Heat Transfer Surface area-to-volume ratio is high; heat dissipates easily. A simple oil bath is sufficient.Critical. Surface area-to-volume ratio is low. Exotherms can cause dangerous temperature and pressure spikes. Action: Use a jacketed reactor with controlled heating/cooling. Perform reaction calorimetry (DSC/RC1) to understand the thermal profile.
Reagent Addition Reagents are often added in one portion ("one-pot").[2]Critical. "One-pot" additions are extremely dangerous.[2] Action: Add reactive reagents (e.g., methylamine, strong bases) slowly via a controlled addition pump to manage the exotherm.
Mixing Magnetic stirring is usually adequate. The solution appears homogenous.Critical. Inefficient mixing can create localized "hot spots" or areas of high concentration, leading to side products. Action: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Solvent Volume Often used in large excess to ensure solubility.Economic & Process Impact. High solvent volumes increase cost and waste, and require larger reactors and longer distillation times. Action: Optimize for a more concentrated reaction mixture without compromising safety or yield.
Work-up/Isolation Separatory funnels and flash chromatography are common.Logistical Challenge. Large-scale liquid-liquid extractions are cumbersome. Chromatography is often not economically viable. Action: Design a process that relies on crystallization for purification.[6] This may involve solvent swaps and careful control of cooling profiles to manage particle size and polymorphism.[2]

Section 4: Purification and Analysis

The purity of the final compound is paramount. A robust purification and analytical strategy is non-negotiable.

Q5: What is the most effective method for purifying this compound at a multi-kilogram scale?

A: For multi-kilogram scale, crystallization is the preferred method due to its efficiency, cost-effectiveness, and scalability.[6] Column chromatography is generally reserved for lab-scale purification.[4]

Troubleshooting Purification:

  • Problem: The product oils out instead of crystallizing.

    • Cause: The solvent system may be inappropriate, or the product could be melting in the solvent at the crystallization temperature. Impurities can also inhibit crystal formation.

    • Solution: Screen a wider range of anti-solvents. Try cooling the solution more slowly or seeding with a small amount of pure crystalline material. An acid-base wash during the workup can help remove ionic impurities that may be hindering crystallization.

  • Problem: The isolated solid is an off-white or yellow color.

    • Cause: This often points to minor, highly colored impurities, possibly from oxidation or side reactions.

    • Solution: A charcoal treatment of the solution before crystallization can be effective at removing colored impurities. A re-crystallization from a different solvent system may also be necessary.

Q6: What analytical methods should be used for final product release?

A: A combination of techniques is required to confirm identity and purity:

  • HPLC (High-Performance Liquid Chromatography): This is the primary tool for assessing purity and quantifying impurities. A reverse-phase method is typically suitable for this class of molecule.[7]

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can help identify impurities if they are present at >1%.

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound.

  • Karl Fischer Titration: To determine the water content.

  • Loss on Drying (LOD): To measure the amount of residual solvents.

Section 5: Safety First

Handling chemicals at a large scale requires a rigorous approach to safety.

Q7: What are the primary safety hazards associated with this process?

A: The primary hazards stem from the reagents used and the reaction conditions. Imidazole-based compounds and their precursors can be corrosive and toxic.[8][9]

HazardSource/CauseRecommended Precaution
Corrosivity Imidazole derivatives, reagents like methylamine.[8]Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[8][10]
Exothermic Reaction Ring formation/cyclization.As discussed in the scale-up section, use a jacketed reactor and controlled addition rates. Never add all reagents at once on a large scale.[2]
Flammability Organic solvents (Ethanol, Ethyl Acetate, Heptane).Work in a well-ventilated area or fume hood, away from ignition sources.[8] Ensure all equipment is properly grounded to prevent static discharge.[9]
Toxicity Inhalation or skin contact with reagents and product.Always work in a certified chemical fume hood or a ventilated enclosure.[8][10] An emergency eyewash and safety shower must be readily accessible.

References

  • Technical Support Center: Solvent Effects on Imidazole Synthesis - Benchchem.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. Available from: [Link]

  • Imidazole Safety Information.
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. Available from: [Link]

  • Safety Data Sheet: Imidazole - Carl ROTH. Available from: [Link]

  • Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. Available from: [Link]

  • IMIDAZOLE MOLECULAR BIOLOGY - Loba Chemie. Available from: [Link]

  • IMIDAZOLE - SAFETY DATA SHEET. Available from: [Link]

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents.
  • A review article on synthesis of imidazole derivatives. Available from: [Link]

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. Available from: [Link]

  • Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. Available from: [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. Available from: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. Available from: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. Available from: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Available from: [Link]

  • Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem. Available from: [Link]

  • Problem with to synthesis of imidazole? - ResearchGate. Available from: [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. Available from: [Link]

  • Method for preparing 1H-imidazole-4-formic acid - Google Patents.
  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. Available from: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. Available from: [Link]

  • The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • This compound - C8H12N2O2 | CSSB00010392655. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. Available from: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary information to successfully navigate the synthesis of this important imidazole derivative.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. The 1,5-disubstituted imidazole scaffold is of significant interest due to its presence in numerous bioactive molecules. This guide will focus on a reliable and accessible synthetic route and provide solutions to common experimental challenges.

Recommended Synthetic Route: An Overview

The presented methodology is a robust approach for the synthesis of this compound, proceeding through an enamine intermediate. This route is advantageous due to the commercial availability of the starting materials and generally good yields. The overall synthetic strategy is depicted below.

Synthetic_Route A N-Acetylglycine ethyl ester C Enamine Intermediate A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E This compound C->E Cyclization D Methylamine D->E Reagent

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the recommended synthetic route?

A1: This synthesis is based on the formation of a reactive enamine intermediate from N-acetylglycine ethyl ester and dimethylformamide dimethyl acetal (DMF-DMA).[1][2] DMF-DMA acts as a formylating agent, creating an electron-rich enamine. This intermediate then undergoes a cyclization reaction with methylamine. The methylamine acts as a nitrogen source, attacking the enamine and leading to the formation of the imidazole ring after subsequent dehydration and aromatization.

Q2: Are there any major alternative synthetic routes to consider?

A2: Yes, several other methods for imidazole synthesis exist. The Debus-Radziszewski synthesis is a classical method involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[3] Another powerful method for generating 1,5-disubstituted imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[4] While effective, these methods may require starting materials that are less readily available than those in the recommended route. One-pot microwave-assisted syntheses have also been reported for similar imidazole carboxylates and can be a time-saving alternative if the necessary equipment is available.[5]

Q3: What are the most critical parameters in this synthesis?

A3: The most critical parameters are the temperature control during the formation of the enamine intermediate and the complete removal of methanol before the cyclization step. The reaction with DMF-DMA is typically exothermic, and maintaining the recommended temperature is crucial to prevent side reactions. Methanol, a byproduct of the first step, can interfere with the subsequent cyclization with methylamine; therefore, its thorough removal under vacuum is essential for achieving a high yield.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both reaction steps. For the first step, the disappearance of the N-acetylglycine ethyl ester spot and the appearance of a new, typically more polar, enamine spot indicates the completion of the reaction. For the cyclization step, the disappearance of the enamine intermediate spot and the appearance of the final product spot will signify the end of the reaction. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve good separation of the spots.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no formation of the enamine intermediate 1. Inactive DMF-DMA. 2. Reaction temperature too low.1. Use a fresh bottle of DMF-DMA. The reagent is sensitive to moisture and can degrade over time. 2. Ensure the reaction mixture reaches the recommended temperature of 80-90°C.
Low yield of the final product 1. Incomplete removal of methanol after the first step. 2. Loss of volatile methylamine during the reaction. 3. Incomplete cyclization.1. Ensure methanol is thoroughly removed under high vacuum. Consider co-evaporation with toluene to azeotropically remove residual methanol. 2. If using gaseous methylamine, ensure it is bubbled through the solution at a controlled rate. If using a solution of methylamine, ensure the reaction vessel is well-sealed. 3. Increase the reaction time for the cyclization step or consider performing the reaction at a slightly elevated temperature (e.g., refluxing in ethanol).
Formation of multiple products (as seen on TLC) 1. Side reactions due to excessive heating. 2. Presence of impurities in the starting materials.1. Maintain strict temperature control throughout the reaction. 2. Ensure the purity of N-acetylglycine ethyl ester and methylamine before use.
Difficulty in purifying the final product 1. Presence of polar impurities. 2. Oily nature of the product.1. Wash the crude product with a saturated solution of sodium bicarbonate to remove any acidic impurities. 2. Purify the product using column chromatography on silica gel with a gradient of ethyl acetate in hexane. If the product is still an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification, if appropriate for subsequent steps.

Detailed Experimental Protocol

Synthesis of Ethyl 2-acetylamino-3-(dimethylamino)acrylate (Enamine Intermediate)

Step1_Workflow A Combine N-Acetylglycine ethyl ester and DMF-DMA B Heat at 80-90°C for 2-3 hours A->B C Monitor by TLC B->C D Remove volatiles under vacuum C->D Reaction complete E Obtain crude enamine D->E

Caption: Workflow for the synthesis of the enamine intermediate.

Materials:

  • N-Acetylglycine ethyl ester (1 equivalent)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Vacuum pump

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add N-acetylglycine ethyl ester.

  • Add dimethylformamide dimethyl acetal (DMF-DMA) to the flask.

  • Heat the reaction mixture to 80-90°C with stirring for 2-3 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components, primarily methanol and excess DMF-DMA, under reduced pressure using a rotary evaporator. It is crucial to ensure all methanol is removed. The resulting crude product is a viscous oil or a semi-solid.

Synthesis of this compound

Step2_Workflow A Dissolve crude enamine in ethanol B Add methylamine solution A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Work-up and Purification D->E Reaction complete F Obtain pure product E->F

Caption: Workflow for the cyclization and formation of the final product.

Materials:

  • Crude enamine intermediate from the previous step

  • Methylamine solution (e.g., 40% in water or 2M in THF) (1.5 equivalents)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • Dissolve the crude enamine intermediate in ethanol in a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Add the methylamine solution to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the enamine intermediate is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure compound.

References

  • Gao, P., et al. (2021). Iodine-Mediated Cyclization of Enamines to Imidazole-4-Carboxylic Derivatives with Sequential Removal of Nitrogen Atoms from TMSN3. The Journal of Organic Chemistry, 86(15), 10492–10500. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. [Link]

  • Al-Tel, T. H. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3951-3969. [Link]

  • Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(12), 10137-10151. [Link]

  • Neochoritis, C. G., et al. (2019). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 24(12), 2292. [Link]

  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. [Link]

  • Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
  • YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. [Link]

  • Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.
  • Abdel-Hafez, A. A. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. [Link]

  • Google Patents. (n.d.). EP0197659B1 - Process for synthesizing n-acetylglycine using novel promoters.
  • The Journal of Organic Chemistry. (1998). A Novel Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates Using 3-Bromo-2-isocyanoacrylates (BICA). [Link]

  • Zhang, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1123. [Link]

  • Su, C., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1966. [Link]

  • Rivera, G., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(6), 1747. [Link]

  • Google Patents. (n.d.). IL250239B - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • Google Patents. (n.d.). JP6818674B2 - (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl)
  • Google Patents. (n.d.). JOP20200267A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide by racemate separation by means of diastereomeric tartaric acid esters.
  • Google Patents. (n.d.). RU2729998C9 - Method of producing (4s)-4-(4-cyano-2-methoxyphenyl)

Sources

Technical Support Center: Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common issues encountered during experimental work. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific rationale behind them, ensuring your experiments are robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on the structure, which contains an ethyl ester functional group and a substituted imidazole ring, two primary degradation pathways are anticipated under stress conditions: hydrolysis and oxidation . Photodegradation is also a potential pathway for imidazole-containing compounds.[1]

  • Hydrolytic Degradation: The ethyl ester group is the most likely site for hydrolysis. This reaction is typically catalyzed by acid or, more rapidly, by base. It results in the cleavage of the ester bond to form 1,5-dimethyl-1H-imidazole-4-carboxylic acid and ethanol. This is often the most common degradation pathway observed in aqueous solutions, particularly under alkaline conditions.[2][3]

  • Oxidative Degradation: The imidazole ring, while relatively stable, can be susceptible to oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide or under conditions that generate free radicals.[1][4] Degradation could involve ring-opening or the formation of N-oxides or other oxidized species. The specific products can be complex and are best identified using mass spectrometry (LC-MS).

  • Photodegradation: Imidazole moieties can be sensitive to light, particularly UV light.[1] Exposure to high-intensity light can lead to the formation of various degradants through complex radical-mediated pathways.

Below is a diagram illustrating the most probable primary degradation pathways.

G Parent Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate Hydrolysis_Product 1,5-dimethyl-1H-imidazole- 4-carboxylic Acid (Primary Hydrolytic Degradant) Parent->Hydrolysis_Product  Hydrolysis (Acid/Base, H₂O) Oxidation_Products Oxidized Imidazole Species (e.g., N-oxides, ring-opened products) Parent->Oxidation_Products  Oxidation (e.g., H₂O₂) Photo_Products Photodegradation Products Parent->Photo_Products  Photodegradation (UV/Visible Light)

Caption: Predicted degradation pathways for the target molecule.
Q2: I need to conduct a forced degradation study. What are the standard ICH conditions I should test?

A2: Forced degradation studies are essential to understand a molecule's stability profile and to develop stability-indicating analytical methods.[5][6] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[7] The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions[5][7][8]:

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 N HCl; Room Temp & Elevated Temp (e.g., 60-80°C)Ester Hydrolysis
Base Hydrolysis 0.1 N NaOH; Room Temp & Elevated Temp (e.g., 60-80°C)Ester Hydrolysis (typically faster than acid)
Oxidation 3-30% H₂O₂; Room TemperatureImidazole Ring Oxidation
Thermal Degradation Dry Heat (e.g., 80-100°C) on solid & solutionThermolysis
Photodegradation Exposure to controlled UV & visible light (ICH Q1B options)Photolysis of the Imidazole Ring

Troubleshooting & Experimental Guides

Q3: My reverse-phase HPLC analysis shows significant peak tailing for the parent compound and its degradants. What's the cause and how can I fix it?

A3: This is a classic issue when analyzing basic compounds like imidazoles on standard silica-based C18 columns.

Causality: The problem stems from secondary interactions between the basic nitrogen atoms on the imidazole ring and residual, acidic silanol groups (-Si-OH) on the surface of the HPLC column packing. These interactions are separate from the intended reversed-phase mechanism and cause the analyte to "drag" through the column, resulting in a tailed peak.

Solutions:

  • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an acid like formic acid or phosphoric acid. At this low pH, the residual silanols are protonated and less likely to interact with the protonated basic analyte.

  • Use an Ion-Pairing Agent (If Necessary): Adding a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) to the mobile phase can further improve peak shape by pairing with the basic analyte and masking silanol interactions.[7]

  • Employ a Modern, End-Capped Column: Use a high-purity silica column that is thoroughly end-capped. These columns have fewer residual silanols, minimizing the opportunity for secondary interactions from the start.

Q4: After basic hydrolysis, I see a new, earlier-eluting peak in my RP-HPLC chromatogram. Is this the expected carboxylic acid degradant?

A4: Yes, that is highly likely.

Causality: In reverse-phase HPLC, retention is based on hydrophobicity. The parent compound, an ethyl ester, is relatively nonpolar. The primary product of hydrolysis is the corresponding carboxylic acid. At a typical mobile phase pH (e.g., >3), the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This charged, more polar species is significantly less retained on a nonpolar C18 column and will therefore elute much earlier than the parent ester.

Validation Step: To confirm the identity of the peak, you can employ LC-MS. The mass of the new peak should correspond to the calculated mass of 1,5-dimethyl-1H-imidazole-4-carboxylic acid (C₇H₈N₂O₂), which is approximately 152.15 g/mol .

Detailed Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This protocol provides a step-by-step methodology for conducting a forced degradation study.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Sample Preparation (Example: Base Hydrolysis):

  • In a clean vial, add 1 mL of the stock solution.
  • Add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
  • Gently mix the solution.
  • Prepare a control sample by adding 1 mL of stock solution to 1 mL of purified water.
  • Place the stress sample and control in a water bath set to 60°C.
  • Monitor the reaction by taking aliquots at various time points (e.g., 2, 4, 8, 24 hours).

3. Sample Quenching and Analysis:

  • At each time point, withdraw an aliquot (e.g., 100 µL).
  • Immediately neutralize the sample by adding an equimolar amount of acid (e.g., 100 µL of 0.1 N HCl for the base hydrolysis sample) to stop the degradation.
  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
  • Analyze using a validated stability-indicating HPLC-UV or HPLC-MS method.

4. Data Evaluation:

  • Calculate the percentage of degradation.
  • Perform a mass balance analysis to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.
  • Characterize significant degradation products using LC-MS/MS.

The following diagram outlines this experimental workflow.

Caption: Workflow for a typical forced degradation experiment.
References
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. Available at: [Link]

  • PharmaTutor. (2022). Forced Degradation – A Review. PharmaTutor. Available at: [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Chempedia. Available at: [Link]

  • Google Patents. (n.d.). CN102643237B - Method for preparing 1H-imidazole-4-formic acid. Google Patents.
  • Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid. Google Patents.
  • Ntumba, J. S. B., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate , a key building block in medicinal chemistry. We will explore the orthogonal analytical techniques required for its structural elucidation and compare its spectroscopic fingerprint to that of its regioisomeric alternative, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate .

The imidazole scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs. The precise substitution pattern on the imidazole ring is critical for biological activity, making definitive structural confirmation a non-negotiable aspect of synthesis. This guide will equip you with the rationale behind experimental design and data interpretation for these important heterocyclic compounds.

Comparative Overview: The Importance of Isomeric Distinction

The two isomers, this compound and Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, while sharing the same molecular formula (C₈H₁₂N₂O₂), possess distinct spatial arrangements of their substituents. This seemingly subtle difference can lead to profound changes in their physicochemical properties and biological activities. Therefore, a robust analytical workflow is essential to differentiate between them.

FeatureThis compoundEthyl 1,4-dimethyl-1H-imidazole-5-carboxylate
IUPAC Name This compoundethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
CAS Number 74531-82-135445-32-0
Molecular Formula C₈H₁₂N₂O₂C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol 168.19 g/mol
Structural Difference The ethyl carboxylate group is at position 4, and a methyl group is at position 5.The ethyl carboxylate group is at position 5, and a methyl group is at position 4.

Synthesis Pathway: A Generalized Approach

The synthesis of substituted imidazole-4-carboxylates can be achieved through various routes. A common and effective method involves the cyclocondensation of an α-dicarbonyl compound with an amidine in the presence of an aldehyde and ammonia, a variant of the Debus-Radziszewski imidazole synthesis. For N-substituted imidazoles, a multi-step synthesis is often employed.

A plausible synthetic route to this compound is outlined below. This generalized protocol is based on established methods for the synthesis of similar imidazole carboxylates.[1]

Synthesis_Workflow reagents1 Ethyl Acetoacetate + NaNO₂/AcOH intermediate1 Ethyl 2-oximinoacetoacetate reagents1->intermediate1 Nitrosation intermediate2 Ethyl 2-acetamidoacetoacetate intermediate1->intermediate2 Reduction & Acetylation reagents2 H₂/Pd-C, Ac₂O product Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate intermediate2->product Cyclocondensation reagents3 NH₄OAc, Methylamine

Caption: Generalized synthesis workflow for this compound.

Structural Elucidation: A Multi-faceted Analytical Approach

To definitively confirm the structure of this compound and distinguish it from its isomer, a combination of spectroscopic techniques is essential. Each technique provides a unique piece of the structural puzzle.

Structural_Elucidation_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir structure Confirmed Structure of This compound nmr->structure ms->structure ir->structure

Caption: Orthogonal analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Predicted ¹H NMR Data:

CompoundPredicted Chemical Shifts (δ, ppm)
This compound ~7.5 (s, 1H, H-2), 4.2 (q, 2H, -OCH₂CH₃), 3.6 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃), 1.3 (t, 3H, -OCH₂CH₃)
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate ~7.4 (s, 1H, H-2), 4.2 (q, 2H, -OCH₂CH₃), 3.7 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃), 1.3 (t, 3H, -OCH₂CH₃)

The key differentiating feature in the ¹H NMR spectra will be the chemical shift of the C-methyl group. In the 4-carboxylate isomer, the C5-methyl group is adjacent to a nitrogen atom and the ester group, leading to a predicted downfield shift compared to the C4-methyl group in the 5-carboxylate isomer, which is positioned between a nitrogen and a carbon atom of the imidazole ring.

Predicted ¹³C NMR Data:

CompoundPredicted Chemical Shifts (δ, ppm)
This compound ~164 (C=O), ~140 (C-5), ~138 (C-2), ~125 (C-4), ~60 (-OCH₂), ~33 (N-CH₃), ~14 (-OCH₂CH₃), ~12 (C-CH₃)
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate ~162 (C=O), ~148 (C-4), ~137 (C-2), ~128 (C-5), ~60 (-OCH₂), ~34 (N-CH₃), ~14 (-OCH₂CH₃), ~10 (C-CH₃)

The ¹³C NMR spectra will show distinct differences in the chemical shifts of the imidazole ring carbons (C-4 and C-5) and the C-methyl carbon due to the different electronic environments in the two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and connectivity.

Expected Fragmentation Pattern:

For both isomers, the molecular ion peak [M]⁺ is expected at m/z = 168. Key fragmentation pathways would involve the loss of the ethyl group (-29 Da) to give a fragment at m/z = 139, and the loss of the ethoxy group (-45 Da) to give a fragment at m/z = 123. While the major fragments may be similar, the relative intensities of these fragments could differ between the two isomers, providing another layer of structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1720-1700
C=N (imidazole ring)~1650-1550
C-N (imidazole ring)~1350-1250
C-O (ester)~1250-1150
C-H (aromatic/aliphatic)~3100-2850

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Experimental Protocols

The following are detailed, self-validating protocols for the key analytical techniques discussed.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the chemical shift, multiplicity, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • For further confirmation, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Compare the obtained spectra with the predicted data and with data from closely related compounds found in the literature to confirm the substitution pattern.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Ensure accurate mass calibration of the instrument.

    • Obtain the exact mass of the molecular ion ([M+H]⁺).

  • Data Analysis:

    • Calculate the elemental composition from the exact mass to confirm the molecular formula (C₈H₁₂N₂O₂).

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, for liquids or solids, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or KBr pellet.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (ester C=O, imidazole C=N, etc.) and compare them to standard correlation tables.

Conclusion

The structural confirmation of this compound requires a systematic and multi-technique approach. By combining the detailed information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a high degree of confidence in the assigned structure can be achieved. Furthermore, a comparative analysis with its isomer, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, highlights the subtle yet critical differences in their spectroscopic properties, underscoring the importance of a comprehensive analytical strategy in modern drug discovery and development.

References

  • PubChem. Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1][2] Derivatives of imidazole have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3][2][4][5][6]

This guide focuses on a specific, promising subclass: derivatives of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. The ester and dimethyl substitutions on the core imidazole ring provide a robust platform for further chemical modification, enabling the creation of diverse compound libraries. The objective of this document is to provide a comprehensive, logic-driven framework for researchers to systematically validate the biological activity of these derivatives. We will move from predictive computational analysis to empirical in vitro validation, establishing a self-validating workflow that prioritizes efficiency and scientific rigor.

Part 1: The Rationale for an In Silico First Approach

Before committing to resource-intensive wet-lab experiments, a preliminary in silico screening is an indispensable step. This computational approach allows for the rapid, cost-effective prioritization of synthesized derivatives, filtering out compounds with predicted poor binding affinity or unfavorable pharmacokinetic profiles.

Causality of Experimental Choice: The primary goal here is to triage candidates. By simulating interactions with known biological targets, we can develop a testable hypothesis for each derivative's potential mechanism of action. Molecular docking studies can predict the binding energy and orientation of a compound within the active site of a target protein, such as an enzyme.[7] This is often coupled with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to flag compounds likely to fail later in development due to poor drug-like properties.[8][9]

In_Silico_Workflow cluster_0 Computational Screening Derivative_Library Synthesized Derivative Library (this compound Analogs) Docking Molecular Docking (e.g., COX-2, GlcN-6-P, Kinases) Derivative_Library->Docking ADMET ADMET Prediction (Solubility, Permeability, Toxicity) Derivative_Library->ADMET Prioritization Prioritization & Selection (Based on Binding Energy & Drug-Likeness Score) Docking->Prioritization ADMET->Prioritization Wet_Lab Tier 1 & 2 Assays Prioritization->Wet_Lab Proceed to Experimental Validation Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGs Prostaglandins (PGE₂) (Inflammation, Pain, Fever) COX2->PGs Inhibitor Imidazole Derivative (e.g., EDIM-01) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on a common fluorescence-based assay kit format.

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution according to the manufacturer's protocol.

  • Compound Addition: Add 10 µL of the imidazole derivative solutions (at various concentrations, typically below their cytotoxic IC₅₀) to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO vehicle as a negative control. [10]3. Enzyme Addition: Add 170 µL of the prepared COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature. [10]4. Reaction Initiation: Prepare a substrate solution containing arachidonic acid and a fluorometric probe. Initiate the reaction by adding 20 µL of this substrate solution to all wells.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity every minute for 10-15 minutes using a microplate reader (excitation/emission appropriate for the probe).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.

Data Presentation: Comparative COX-2 Inhibition

Compound IDCOX-2 IC₅₀ (µM)
EDIM-010.85 ± 0.09
EDIM-0212.3 ± 1.5
Celecoxib0.04 ± 0.01
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality of Experimental Choice: The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Imidazole derivatives have a long history of use and investigation as antimicrobial compounds, acting through mechanisms such as the disruption of cell wall synthesis or DNA replication. [4][11]Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial potency. [12] Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Prepare an overnight culture of bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the imidazole derivatives in the broth, creating a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only, no bacteria). A standard antibiotic like Ciprofloxacin should be run in parallel.

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Comparative Antimicrobial Activity (MIC)

Compound IDMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
EDIM-01> 128> 128
EDIM-02832
Ciprofloxacin0.50.25

Final Comparative Analysis and Conclusion

The strength of this tiered validation approach lies in the ability to synthesize all the data into a single, comparative overview. This allows for an objective, evidence-based selection of lead compounds for further, more complex preclinical studies.

Summary of Biological Validation Data

Compound IDCytotoxicity (MCF-7 IC₅₀, µM)Selectivity Index (SI)Anti-Inflammatory (COX-2 IC₅₀, µM)Antimicrobial (S. aureus MIC, µg/mL)Lead Candidate Profile
EDIM-01 15.5> 6.450.85 > 128Selective Anti-Inflammatory
EDIM-02 45.2> 2.2112.38 Antimicrobial

Interpretation and Path Forward:

  • EDIM-01 emerges as a promising selective anti-inflammatory agent . It demonstrates potent, sub-micromolar inhibition of COX-2 at concentrations far below its cytotoxic threshold, and its high selectivity index suggests a favorable therapeutic window. Its lack of antimicrobial activity is not a detriment but rather confirms its specific mechanism. This compound is a strong candidate for in vivo studies in models of inflammation.

  • EDIM-02 is identified as a potential antimicrobial lead . While its anti-inflammatory activity is modest, it shows significant activity against Gram-positive bacteria at concentrations well below its cytotoxic level. This derivative warrants further investigation against a broader panel of bacterial strains, including resistant variants.

This guide provides a foundational framework for the systematic evaluation of novel this compound derivatives. By integrating predictive in silico methods with a tiered, multi-parametric experimental approach, researchers can efficiently identify and validate lead compounds, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). National Library of Medicine. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (2025). ResearchGate. [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). King Saud University. [Link]

  • Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (2013). Asian Journal of Chemistry. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2022). MDPI. [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2025). ResearchGate. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and antiinflammatory activity of 1,5-diarylimidazoles. (2005). PubMed. [Link]

  • Imidazole as a Promising Medicinal Scaffold. (2021). Dove Medical Press. [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (2011). National Library of Medicine. [Link]

  • 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. (1995). PubMed. [Link]

  • Synthesis and antiinflammatory activity of 1,5-Diarylimidazoles. (2025). ResearchGate. [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). MDPI. [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (2019). ResearchGate. [Link]

  • Characterization of novel imidazole derivative, JM-8686, a potent inhibitor of allene oxide synthase. (2005). PubMed. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2018). Research & Reviews: Journal of Chemistry. [Link]

  • Imidazole: Having Versatile Biological Activities. (2020). SciSpace. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2018). National Library of Medicine. [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2025). ResearchGate. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). National Library of Medicine. [Link]

Sources

A Comparative Guide to the Spectroscopic Cross-Referencing of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic data for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra for this specific molecule, we will leverage predicted spectroscopic data and cross-reference it with experimentally obtained spectra of its close structural isomers and analogues. This approach not only facilitates the structural elucidation of the target molecule but also enhances the understanding of structure-spectra correlations within this class of compounds.

Introduction to Spectroscopic Characterization

The structural characterization of an organic molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its structure through the analysis of fragmentation patterns.

The accurate interpretation of these spectra is paramount for confirming the identity and purity of a synthesized compound, which is a critical step in any research and development pipeline.

Predicted Spectroscopic Data for this compound

Due to the limited availability of published experimental data for this compound, we will utilize computationally predicted spectra as a primary reference. These predictions are generated using established algorithms that model the physical and chemical properties of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.5 (s, 1H, imidazole C2-H), 4.2 (q, 2H, -OCH₂CH₃), 3.7 (s, 3H, N-CH₃), 2.4 (s, 3H, C5-CH₃), 1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 164 (C=O), 145 (imidazole C5), 138 (imidazole C2), 125 (imidazole C4), 60 (-OCH₂), 33 (N-CH₃), 14 (-OCH₂CH₃), 12 (C5-CH₃)
IR Spectroscopy (KBr, cm⁻¹)ν (cm⁻¹): ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1580 (C=N stretch, imidazole), ~1250 (C-O stretch, ester)
Mass Spectrometry (ESI+)m/z: 183.0975 [M+H]⁺, with potential fragments corresponding to the loss of the ethyl group (-29) and the ethoxycarbonyl group (-73).

Comparative Analysis with Structural Isomers and Analogues

To build confidence in our predicted data and to illustrate the nuances of spectroscopic interpretation, we will compare the predicted spectra of this compound with the experimental data of its structural isomers and related compounds.

Isomeric Comparison: The Significance of Methyl Group Positioning

The position of the methyl groups on the imidazole ring significantly influences the spectroscopic output. Let's compare our target compound with its isomer, Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate .

Table 2: Experimental Spectroscopic Data for Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Spectroscopic Technique Experimental Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4 (s, 1H, imidazole C2-H), 4.3 (q, 2H, -OCH₂CH₃), 3.8 (s, 3H, N-CH₃), 2.5 (s, 3H, C4-CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 163 (C=O), 140 (imidazole C4), 137 (imidazole C2), 128 (imidazole C5), 61 (-OCH₂), 34 (N-CH₃), 15 (-OCH₂CH₃), 13 (C4-CH₃)
IR Spectroscopy (KBr, cm⁻¹)ν (cm⁻¹): ~2985 (C-H stretch, aliphatic), ~1715 (C=O stretch, ester), ~1575 (C=N stretch, imidazole), ~1240 (C-O stretch, ester)
Mass Spectrometry (ESI+)m/z: 183.0975 [M+H]⁺

Key Distinguishing Features:

  • ¹H NMR: The chemical shift of the imidazole proton (C2-H) and the methyl groups will be subtly different due to the change in their electronic environment. The proximity of the C4-methyl to the ester group in the isomer may lead to a slight downfield shift compared to the C5-methyl in our target compound.

  • ¹³C NMR: The chemical shifts of the imidazole ring carbons (C4 and C5) will be the most telling difference. The carbon bearing the methyl group will have a distinct chemical shift compared to the carbon adjacent to the ester group.

Analogous Comparison: The Impact of N-Substitution

Comparing our N-methylated target with an N-unsubstituted analogue, Ethyl 5-methyl-1H-imidazole-4-carboxylate , highlights the effect of the N-substituent.

Table 3: Experimental Spectroscopic Data for Ethyl 5-methyl-1H-imidazole-4-carboxylate

Spectroscopic Technique Experimental Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 12.1 (br s, 1H, N-H), 7.9 (s, 1H, imidazole C2-H), 4.2 (q, 2H, -OCH₂CH₃), 2.4 (s, 3H, C5-CH₃), 1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 163 (C=O), 142 (imidazole C5), 136 (imidazole C2), 127 (imidazole C4), 60 (-OCH₂), 14 (-OCH₂CH₃), 11 (C5-CH₃)
IR Spectroscopy (KBr, cm⁻¹)ν (cm⁻¹): ~3100 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1710 (C=O stretch, ester), ~1585 (C=N stretch, imidazole), ~1245 (C-O stretch, ester)
Mass Spectrometry (EI)m/z: 168 [M]⁺

Key Distinguishing Features:

  • ¹H NMR: The most obvious difference is the presence of a broad N-H proton signal in the downfield region for the N-unsubstituted analogue, which is absent in our N-methylated target.

  • ¹³C NMR: The absence of the N-CH₃ signal (around 33 ppm) is a clear indicator.

  • IR Spectroscopy: The presence of a broad N-H stretching band around 3100 cm⁻¹ is characteristic of the N-unsubstituted imidazole.

  • Mass Spectrometry: The molecular ion peak will differ by the mass of a methyl group (14 amu).

Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2]

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

    • Optimize acquisition parameters such as the number of scans, spectral width, and relaxation delay.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method for Solids):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture into a pellet die.

  • Pellet Formation:

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background press->background sample_scan Acquire Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract analyze Analyze Spectrum subtract->analyze

Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4][5]

    • The solvent should be compatible with the ESI process.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition:

    • Apply a high voltage to the ESI needle to generate charged droplets.[4][5]

    • Analyze the resulting ions using a mass analyzer to obtain the mass-to-charge (m/z) ratio.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[6]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Volatile Solvent infuse Infuse into ESI Source dissolve->infuse ionize Ionize infuse->ionize analyze_mass Mass Analysis ionize->analyze_mass process Process Mass Spectrum analyze_mass->process interpret Interpret Fragmentation process->interpret

Caption: Workflow for Mass Spectrometry (ESI).

Conclusion

The structural elucidation of this compound, in the absence of direct experimental data, can be confidently approached through a combination of predicted spectra and a thorough comparative analysis with its structural isomers and analogues. This guide has provided the predicted spectroscopic data, highlighted the key distinguishing features arising from subtle structural modifications, and outlined the standard experimental protocols for acquiring high-quality data. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can effectively cross-reference and interpret their data, ensuring the integrity and validity of their scientific findings.

References

  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link][7]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link][3]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). Available from: [Link][2]

  • Iowa State University. NMR Sample Preparation. Available from: [Link][8]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link][9]

  • University of California, Irvine. Sample preparation for FT-IR. Available from: [Link][10]

  • University of Oxford. NMR Sample Preparation. Available from: [Link]

  • alwsci. How To Prepare And Run An NMR Sample. (2025-07-24). Available from: [Link][1]

  • Banwell, C. N., & McCash, E. M. (1994). Fundamentals of molecular spectroscopy.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022-11-08). Available from: [Link][5]

  • PubMed Central (PMC). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link][4]

  • PubMed. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Available from: [Link][6]

Sources

A Senior Application Scientist's Guide to the Synthesis of Disubstituted Imidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazole Core

The imidazole ring system is a cornerstone of medicinal chemistry and materials science, celebrated for its unique electronic properties and its prevalence in a vast array of biologically active molecules.[1] From the essential amino acid histidine to blockbuster drugs, the imidazole moiety is a privileged scaffold, offering a versatile framework for therapeutic intervention.[2][3] The ability to strategically introduce substituents onto this five-membered ring is paramount for fine-tuning the pharmacological profile of new chemical entities. This guide provides a comparative overview of the principal synthetic strategies for accessing disubstituted imidazoles, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into classical name reactions that form the bedrock of imidazole synthesis, as well as modern catalytic and microwave-assisted methods that offer enhanced efficiency and broader substrate scope.

Classical Approaches: The Foundation of Imidazole Synthesis

The traditional methods for constructing the imidazole ring have been honed over more than a century and remain relevant in contemporary synthesis. These multicomponent reactions offer straightforward pathways to a variety of substitution patterns.

The Debus-Radziszewski Synthesis: A Versatile Route to 2,4-Disubstituted Imidazoles

First reported by Heinrich Debus in 1858, and later expanded upon by Bronisław Radziszewski, this multicomponent reaction is a workhorse for the synthesis of polysubstituted imidazoles, particularly 2,4- and 2,4,5-substituted derivatives.[3][4] The reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (typically ammonium acetate).[5]

Mechanism and Rationale:

The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[4] The choice of a 1,2-dicarbonyl, such as a glyoxal, and a suitable aldehyde allows for the direct installation of substituents at the 4- and 2-positions, respectively. The classical Debus-Radziszewski synthesis, however, can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the formation of side products, leading to modest yields.[6][7]

G dicarbonyl 1,2-Dicarbonyl (R1-CO-CO-R2) diimine Diimine Intermediate dicarbonyl->diimine + 2 NH3 aldehyde Aldehyde (R3-CHO) cyclized Cyclized Intermediate aldehyde->cyclized ammonia Ammonia (2 NH3) ammonia->diimine diimine->cyclized + Aldehyde product 2,4-Disubstituted Imidazole cyclized->product Oxidation

Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (1.0 equiv.), the desired aldehyde (1.0 equiv.), and ammonium acetate (5.0 equiv.) in glacial acetic acid.

  • Heating: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

The Marckwald Synthesis: Accessing 2,5-Disubstituted Imidazoles

The Marckwald synthesis provides a route to imidazoles with substituents at the 2- and 5-positions. This method involves the reaction of an α-amino ketone with a cyanate, isothiocyanate, or cyanamide.[8]

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of the amino group of the α-amino ketone onto the electrophilic carbon of the cyanate or its equivalent. This is followed by an intramolecular cyclization where the nitrogen of the newly formed urea or thiourea attacks the ketone carbonyl. Subsequent dehydration and, if necessary, desulfurization (in the case of using an isothiocyanate) yields the 2,5-disubstituted imidazole. This method is particularly useful for installing a variety of substituents at the 2-position, including amino and thiol groups, which can be further functionalized.

G aminoketone α-Amino Ketone adduct Initial Adduct aminoketone->adduct cyanate Cyanate/Isothiocyanate cyanate->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product 2,5-Disubstituted Imidazole cyclized->product Dehydration/ Desulfurization

Experimental Protocol: General Procedure for Marckwald Synthesis

  • Reaction Setup: Dissolve the α-amino ketone hydrochloride (1.0 equiv.) and potassium thiocyanate (1.1 equiv.) in water.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction and neutralize with a base (e.g., ammonia) to precipitate the 2-mercaptoimidazole intermediate.

  • Desulfurization: The intermediate is then subjected to oxidative desulfurization using reagents like nitric acid or hydrogen peroxide to afford the final 2,5-disubstituted imidazole.

The Wallach Synthesis: A Pathway to 1,2-Disubstituted Imidazoles

The Wallach synthesis is a more specialized method that typically yields 1,2-disubstituted imidazoles. The classical approach involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride (PCl5), followed by reduction.[8]

Mechanism and Rationale:

The reaction with PCl5 converts the oxamide into a chlorinated intermediate. This intermediate is then reduced, often with hydroiodic acid, to form the imidazole ring.[9] The substituents on the nitrogens of the starting oxamide ultimately reside at the 1- and 2-positions of the resulting imidazole. This method is less common due to the often harsh conditions and the limited availability of substituted oxamides.

G oxamide N,N'-Disubstituted Oxamide chloro Chlorinated Intermediate oxamide->chloro pcl5 PCl5 pcl5->chloro product 1,2-Disubstituted Imidazole chloro->product Reduction (e.g., HI)

Experimental Protocol: Conceptual Steps for Wallach Synthesis

  • Chlorination: Treat the N,N'-disubstituted oxamide with phosphorus pentachloride, typically in an inert solvent.

  • Reduction: The resulting chlorinated intermediate is isolated and then reduced with a strong reducing agent like hydroiodic acid to yield the 1,2-disubstituted imidazole.

The Van Leusen Imidazole Synthesis: Formation of 1,5-Disubstituted Imidazoles

The Van Leusen synthesis is a powerful method for preparing 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[10][11] A three-component variation where the aldimine is formed in situ from an aldehyde and a primary amine is also widely used.[10]

Mechanism and Rationale:

The reaction is a base-induced cycloaddition. The base deprotonates the active methylene group of TosMIC, which then attacks the imine carbon. The resulting anion undergoes cyclization by attacking the isocyanide carbon. The intermediate 4-tosyl-2-imidazoline then eliminates p-toluenesulfinic acid to form the aromatic 1,5-disubstituted imidazole.[10] This method is valued for its operational simplicity and the ability to generate a diverse range of 1,5-disubstituted imidazoles.[11]

G aldimine Aldimine (or Aldehyde + Amine) adduct Initial Adduct aldimine->adduct tosmic TosMIC tosmic->adduct + Base imidazoline 4-Tosyl-2-imidazoline adduct->imidazoline Cyclization product 1,5-Disubstituted Imidazole imidazoline->product - TosH

Experimental Protocol: Van Leusen Three-Component Synthesis

  • Imine Formation (in situ): In a suitable solvent like methanol or acetonitrile, stir the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) at room temperature for about 30 minutes.

  • Cycloaddition: Add TosMIC (1.0 equiv.) and a base such as potassium carbonate (K2CO3) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: The reaction is typically worked up by adding water and extracting the product with an organic solvent. Purification is often achieved by column chromatography.

Modern Synthetic Methodologies: Enhancing Efficiency and Scope

Recent advancements in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally benign methods for the synthesis of disubstituted imidazoles.

Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of imidazole rings, often offering high regioselectivity and functional group tolerance under milder conditions than classical methods.[12] Various metals, including copper, palladium, and nickel, have been employed to catalyze C-N and C-C bond formations in the synthesis of imidazoles.[13][14]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of imidazoles.[15] This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.[16][17][18] Microwave-assisted Debus-Radziszewski reactions, for example, can be completed in minutes rather than hours, often with improved yields.[15]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reaction Setup: In a microwave-safe vessel, combine the 1,2-dicarbonyl (1.0 equiv.), aldehyde (1.0 equiv.), and ammonium acetate (2.5-5.0 equiv.). A catalyst, such as a Lewis acid or a solid-supported acid, may be added. The reaction can often be run under solvent-free conditions or in a minimal amount of a high-boiling polar solvent.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature and power for a short period (typically 5-20 minutes).

  • Work-up and Isolation: After cooling, the product can be isolated by adding water and filtering the resulting precipitate, or by extraction with an organic solvent, followed by purification.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular disubstituted imidazole depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a comparative summary of the discussed methods.

MethodDisubstitution PatternStarting MaterialsKey AdvantagesKey Limitations
Debus-Radziszewski 2,4- and 2,4,5-1,2-Dicarbonyl, Aldehyde, AmmoniaVersatile, readily available starting materials.Often requires harsh conditions, long reaction times, and can give moderate yields.[7]
Marckwald 2,5-α-Amino Ketone, Cyanate/IsothiocyanateAccess to 2-amino and 2-thioimidazoles.Requires multi-step procedures including desulfurization for some derivatives.
Wallach 1,2-N,N'-Disubstituted Oxamide, PCl5Provides a specific substitution pattern.Harsh reagents, limited substrate scope.[8]
Van Leusen 1,5-Aldimine (or Aldehyde + Amine), TosMICMild conditions, good yields, operational simplicity.[10]TosMIC is a specialized reagent.
Metal-Catalyzed VariousVaries (e.g., alkynes, amidines)High regioselectivity, mild conditions, broad functional group tolerance.[12]Catalyst cost and removal can be a concern.
Microwave-Assisted VariousVariesDramatically reduced reaction times, often higher yields, cleaner reactions.[15]Requires specialized equipment, scalability can be a challenge.

Conclusion and Future Outlook

The synthesis of disubstituted imidazoles is a mature field with a rich history of classical methods that are still widely practiced. The Debus-Radziszewski and Van Leusen syntheses, in particular, offer robust and versatile platforms for accessing a wide range of imidazole derivatives. However, the drive for greater efficiency, sustainability, and molecular complexity continues to fuel the development of new synthetic strategies. Modern catalytic and microwave-assisted methods are at the forefront of this evolution, offering milder reaction conditions, enhanced regioselectivity, and significantly reduced reaction times. For researchers, scientists, and drug development professionals, a thorough understanding of this diverse synthetic toolbox is essential for the rational design and efficient production of novel imidazole-based compounds with tailored properties and functions. The continued innovation in this area promises to further empower the discovery of next-generation therapeutics and advanced materials.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link].

  • Shabalin, D. A. & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3950-3964. Available from: [Link].

  • ResearchGate. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from: [Link].

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available from: [Link].

  • 12 A review: Imidazole synthesis and its biological activities. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 12-25.
  • TSI Journals. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Available from: [Link].

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-8.
  • Kumar, A., & Singh, R. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
  • Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link].

  • Semantic Scholar. (2005). Synthesis of 1,2-Disubstituted Imidazoles via Cross-Coupling and Substitution Reactions. Available from: [Link].

  • Semantic Scholar. Regioselective synthesis of 1,4-disubstituted imidazoles. Available from: [Link].

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel, Switzerland), 13(3), 37. Available from: [Link].

  • ResearchGate. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Available from: [Link].

  • Schmidt, M. A., & Eastgate, M. D. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 9(24), 8272-8275. Available from: [Link].

  • ResearchGate. (2019). Synthesis of 1,5‐Ring‐Fused Imidazoles from Cyclic Imines and TosMIC – Identification of in situ Generated N‐Methyleneformamide as a Catalyst in the van Leusen Imidazole Synthesis. Available from: [Link].

  • Reddy, G. S., Kumar, K. S., & Rao, K. R. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5013-5019. Available from: [Link].

  • Patil, S. A., Patil, R., & Patil, S. A. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8499-8517.
  • ResearchGate. (2019). Recent Progress in the Catalytic Synthesis of Imidazoles. Available from: [Link].

  • ResearchGate. (2023). Markwald reaction for the synthesis of imidazole. Available from: [Link].

  • Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Bawa, S. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy & Bioallied Sciences, 4(1), 44-50. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Studies on Wallach's imidazole synthesis. Available from: [Link].

  • TSI Journals. (2021). Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. Available from: [Link].

  • Hanoon, H. A., Mohammed, H. A., & Al-Adilee, K. J. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). Available from: [Link].

  • Shabalin, D. A., Dunsford, J. J., Ngwerume, S., Saunders, A. R., Gill, D. M., & Camp, J. E. (2020). Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. Synlett, 31(08), 797-800. Available from: [Link].

  • ResearchGate. (2011). Synthetic route to substituted imidazoles. Available from: [Link].

  • Kamijo, S., & Yamamoto, Y. (2007). Recent progress in the catalytic synthesis of imidazoles. Chemical Society Reviews, 36(7), 1164-1175. Available from: [Link].

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available from: [Link].

  • TSI Journals. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link].

  • Chundawat, T. S., Sharma, N., Kumari, P., & Bhagat, S. (2016). Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Synlett, 27(04), 621-624.
  • Ay, K., & Ay, E. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 821-832. Available from: [Link].

  • Ebrahimi, F., & Ghasemzadeh, M. A. (2022). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 12(1), 10842. Available from: [Link].

  • Gupta, V., & Pathak, D. (2023). Methods for the synthesis of 2,4-disubstituted imidazoles. Future Journal of Pharmaceutical Sciences, 9(1), 47.
  • ResearchGate. (2019). Marckwald approach to fused imidazoles. Available from: [Link].

  • Jetir.org. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Available from: [Link].

  • Shitole, B. V., Shitole, N. V., Ade, S. B., & Kakde, G. K. (2020). Microwave-induced One-pot Synthesis of 2,4,5-trisubstituted Imidazoles Using Rochelle Salt as a Green Novel Catalyst. Orbital: The Electronic Journal of Chemistry, 12(2), 99-103.
  • Research & Reviews in Biotechnology & Biosciences. (2015). SYNTHESIS OF IMIDAZOLE. Available from: [Link].

  • Strelnikova, M. S., Novikov, M. S., & Khlebnikov, A. F. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 28(6), 2587. Available from: [Link].

  • Heber Victor Tolomeu, & Carlos Alberto Manssour Fraga. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Krasavin, M. (2019). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Synlett, 30(10), 1149-1152. Available from: [Link].

Sources

A Researcher's Guide to Investigating Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate: A Proposed Framework for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data comparing the in vitro and in vivo effects of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is not extensively available in the public domain. This guide, therefore, provides a predictive and logical framework for the comprehensive investigation of this compound. The proposed methodologies are based on the known biological activities of structurally related imidazole derivatives and established principles of drug discovery.

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Derivatives of imidazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5] this compound, as a member of this versatile class, represents a compelling candidate for biological investigation. Its structure suggests potential as an intermediate for more complex pharmaceuticals or as a bioactive molecule in its own right.[6]

This guide provides a comprehensive, albeit predictive, roadmap for researchers to systematically evaluate this compound, progressing from foundational in vitro characterization to more complex in vivo efficacy studies. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigative process.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on cell-free and cell-based assays to determine the compound's primary biological effects in a controlled environment. This approach is cost-effective, allows for high-throughput screening, and provides crucial data to justify and design subsequent in vivo experiments.[7]

Predicted Biological Activity I: Anticancer Potential

Many imidazole derivatives function as kinase inhibitors or protein synthesis inhibitors, both critical pathways in cancer progression.[4][8] Therefore, a logical starting point is to screen for cytotoxic and cytostatic effects against a panel of cancer cell lines.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Assay Cytotoxicity Assay Kinase Inhibition Assay Kinase Inhibition Assay Cytotoxicity Assay->Kinase Inhibition Assay If cytotoxic Cell Proliferation Assay Cell Proliferation Assay Translation Inhibition Assay Translation Inhibition Assay Cell Proliferation Assay->Translation Inhibition Assay If cytostatic G In_Vitro_Hit Positive In Vitro Result (e.g., Low IC50 or MIC) PK_Tox Pharmacokinetics & Toxicology Studies In_Vitro_Hit->PK_Tox Advance Candidate In_Vivo_Efficacy In Vivo Efficacy Model (e.g., Xenograft, Infection) PK_Tox->In_Vivo_Efficacy Determine Safe Dosing Regimen

Caption: Logical progression from in vitro discovery to in vivo testing.

In Vivo Efficacy Model I: Anticancer Studies

If this compound demonstrates promising in vitro anticancer activity and an acceptable safety profile, a xenograft mouse model is the logical next step to evaluate its efficacy in a living organism. [9]

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. [10]The effect of the test compound on tumor growth can then be measured over time. Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are considered highly relevant preclinical models. [11][12]* Protocol:

    • Implant human cancer cells (e.g., A549, the cell line in which the compound was most potent in vitro) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice). [10][13] 2. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control (vehicle) groups.

    • Administer this compound at a predetermined, safe dose and schedule based on PK/Tox studies.

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, tumors can be excised for further analysis (e.g., biomarker analysis via Western blot or immunohistochemistry) to confirm the mechanism of action observed in vitro.

In Vivo Efficacy Model II: Antimicrobial Studies

Should the compound exhibit strong in vitro antimicrobial activity, its efficacy must be confirmed in an in vivo infection model. [14]

  • Principle: Mice are infected with a pathogenic microorganism, and the ability of the test compound to reduce the bacterial/fungal burden and improve survival is assessed. [15][16]* Protocol:

    • Induce a systemic infection in mice (e.g., via intraperitoneal injection) with a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

    • Initiate treatment with this compound at a specified dose and time post-infection.

    • Monitor the health of the mice and record survival rates over a period (e.g., 7-14 days).

    • In a parallel cohort, euthanize mice at specific time points post-treatment to quantify the microbial load in key organs (e.g., spleen, liver, kidneys) by plating homogenized tissue on agar.

    • A significant reduction in microbial burden and/or an increase in survival compared to the vehicle control group would indicate in vivo efficacy.

Part 3: Data Synthesis and Comparative Analysis

The ultimate goal is to establish a correlation between in vitro potency and in vivo efficacy. This translation is a critical step in drug discovery. [7]

Comparative Data Summary
ParameterIn Vitro StudyIn Vivo StudyKey Question
Anticancer IC50 from cytotoxicity assays; Kd from kinase binding assays.Tumor Growth Inhibition (TGI); Change in tumor biomarkers.Does the in vitro potency (IC50) translate to tumor growth inhibition at achievable plasma concentrations?
Antimicrobial MIC/MBC values against specific pathogens.Reduction in bacterial/fungal load (CFU/organ); Increased survival rate.Does the compound achieve concentrations in the blood/tissue above the MIC, leading to clearance of the infection?
Pharmacokinetics N/A (cell-based ADME assays can be performed)Cmax (Maximum concentration), T1/2 (Half-life), AUC (Area under the curve).What dose and schedule are required to maintain therapeutic concentrations in vivo?
Safety Cytotoxicity against non-cancerous cell lines.Maximum Tolerated Dose (MTD); Clinical observations; Histopathology.Is there a therapeutic window where the compound is effective without causing significant toxicity?

Conclusion

While direct experimental evidence for this compound is currently sparse, its chemical structure places it within a class of compounds with immense therapeutic potential. The experimental framework outlined in this guide provides a rigorous, step-by-step approach to systematically uncover its biological activity. By progressing logically from high-throughput in vitro screening to mechanistic studies and finally to targeted in vivo efficacy models, researchers can efficiently and effectively evaluate the true potential of this promising molecule. The correlation between the controlled environment of the petri dish and the complex biological system of a living organism is the crucible in which new medicines are forged.

References

  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. [Link]

  • Advocate Health. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • News-Medical.Net. (n.d.). Human Tumor Xenograft Models. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Ichor Life Sciences. (n.d.). Xenograft Models. [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]

  • Hassan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • IBT Bioservices. (n.d.). IBT Bioservices Guide to In Vitro Antibacterial Testing. [Link]

  • Balouiri, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. [Link]

  • ResearchGate. (n.d.). Evaluating translation inhibitors in vivo. [Link]

  • Avraham Lab. (2026). In vivo models of infection. [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. [Link]

  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • IITRI. (n.d.). Infectious Disease Animal Models. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Antimicrobials. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • Taconic Biosciences. (n.d.). Animal Models and Infectious Disease. [Link]

  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. PubMed. [Link]

  • MDPI. (n.d.). In Vivo Mouse Models of Human Viral Infections. [Link]

  • PubMed. (n.d.). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. [Link]

  • National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. [Link]

  • National Institutes of Health. (2016). Techniques for Screening Translation Inhibitors. [Link]

  • National Institutes of Health. (2023). Development of animal models for emerging infectious diseases by breaking the barrier of species susceptibility to human pathogens. [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics of imidazole antimycotics. [Link]

  • National Institutes of Health. (n.d.). A simple real-time assay for in vitro translation. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • National Institutes of Health. (n.d.). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. [Link]

  • Fisher Scientific. (n.d.). In vitro research method for screening inhibitors of protein translation. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • ResearchGate. (n.d.). In vivo and in vitro translation inhibition by GE82832. [Link]

  • IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]

  • Norecopa. (2018). In vitro research method for screening inhibitors of protein translation. [Link]

  • Bio-protocol. (n.d.). In vitro Translation Inhibition. [Link]

  • Company of Biologists. (n.d.). An in vivo translation-reporter system for the study of protein synthesis in zebrafish embryos. [Link]

  • Anveshana's International Publication. (n.d.). EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. [Link]

  • Oxford Academic. (n.d.). Translation inhibitors cause abnormalities in ribosome profiling experiments. [Link]

  • National Institutes of Health. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • Oxford Academic. (n.d.). Toxicity Testing in the 21st Century: A View from the Pharmaceutical Industry. [Link]

  • ResearchGate. (n.d.). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. [Link]

  • S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural features allow for diverse interactions with various enzymes and receptors, making it a focal point in the design of novel therapeutics.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate core, with a primary focus on their potential as anticancer agents. We will explore how modifications to this core structure influence biological activity, delve into the experimental methodologies used for their evaluation, and discuss potential mechanisms of action.

The Core Scaffold: this compound

The this compound molecule serves as our foundational structure. Its imidazole core, substituted with methyl groups at the N-1 and C-5 positions and an ethyl carboxylate group at the C-4 position, presents multiple avenues for synthetic modification to explore and optimize biological activity. Understanding the impact of substitutions at these key positions is crucial for designing more potent and selective drug candidates.

Synthesis of Ethyl 1,5-disubstituted-1H-imidazole-4-carboxylate Analogs

The synthesis of the core imidazole structure and its analogs can be achieved through various established methods. A common approach involves the multicomponent reaction of an appropriate α-dicarbonyl compound, an aldehyde, an amine, and ammonium acetate.[4] For the synthesis of 1,5-disubstituted imidazole-4-carboxylate esters, a key method is the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. This approach allows for the introduction of a wide variety of substituents at the N-1 and C-5 positions by judiciously choosing the starting aniline and acyl chloride derivatives.[5]

The general synthetic pathway is outlined below:

Synthesis cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product Acyl_Chloride Acyl Chloride (R5-COCl) Amide Amide Acyl_Chloride->Amide Reaction Aniline Aniline (R1-NH2) Aniline->Amide Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Imidazole_Ester Ethyl 1,5-disubstituted-1H- imidazole-4-carboxylate Ethyl_Isocyanoacetate->Imidazole_Ester Imidoyl_Chloride Imidoyl Chloride Amide->Imidoyl_Chloride Conversion Imidoyl_Chloride->Imidazole_Ester Cycloaddition

Caption: General synthetic route to 1,5-disubstituted imidazole-4-carboxylates.

This synthetic flexibility is paramount for conducting systematic SAR studies, allowing researchers to fine-tune the steric, electronic, and lipophilic properties of the molecule to enhance its interaction with biological targets.

Structure-Activity Relationship Analysis: Anticancer Activity

The Influence of the N-1 Substituent

The substituent at the N-1 position of the imidazole ring plays a critical role in modulating the anticancer activity. A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed that the nature of the N-1 substituent significantly impacts cytotoxicity against various human cancer cell lines.[6]

CompoundN-1 SubstituentHeLa IC₅₀ (µM)[6]HT-29 IC₅₀ (µM)[6]
1 -CH₃> 50> 50
2 -C₂H₅> 50> 50
3 -C₄H₉24.8 ± 1.235.6 ± 2.1
4 -C₈H₁₇8.7 ± 0.512.4 ± 0.8
5 -C₁₂H₂₅0.74 ± 0.051.19 ± 0.02

As evidenced by the data, increasing the length of the alkyl chain at the N-1 position leads to a dramatic increase in anticancer potency. The ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (compound 5) demonstrated a significant cytotoxic effect, with IC₅₀ values in the sub-micromolar to low micromolar range against HeLa and HT-29 cells, respectively.[6] This suggests that increased lipophilicity at the N-1 position enhances the compound's ability to cross cell membranes or interact with a hydrophobic pocket in its target protein.

The Role of the C-5 Substituent

The C-5 position of the imidazole ring also offers a critical site for modification to influence biological activity. While direct SAR data for varying the C-5 methyl group of the core structure is limited, studies on related analogs highlight its importance. For instance, the presence of a 4-chlorophenyl group at the C-5 position in an imidazole-4-yl acetate derivative was found to be crucial for its activity as a sirtuin inhibitor in non-small cell lung cancer cell lines.[7]

Further research on N,N'-bis(arylmethyl)imidazolium salts has shown that the lipophilicity of substituents at both the C4 and C5 positions plays a crucial role in modulating their efficacy against non-small cell lung cancer cell lines.[8] This indicates that bulky and lipophilic groups at the C-5 position can contribute significantly to the overall anticancer activity of the imidazole scaffold.

Potential Mechanism of Action: Sirtuin Inhibition

A promising avenue for the anticancer activity of imidazole-based compounds is the inhibition of sirtuins. Sirtuins are a class of NAD+-dependent histone deacetylases that are often overexpressed in cancer cells and play a crucial role in cell survival, proliferation, and DNA repair.[9]

A recent study demonstrated that an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, exhibits a strong inhibitory effect on nuclear sirtuins, particularly SIRT1 and SIRT6, in non-small cell lung cancer cell lines.[7][10] Inhibition of these sirtuins was associated with the induction of oxidative stress-mediated apoptosis.[10]

The proposed mechanism involves the binding of the imidazole derivative to the active site of the sirtuin enzyme, which prevents the binding of the natural substrate and cofactor, NAD+. This leads to the downregulation of sirtuin activity and subsequent downstream effects, including cell cycle arrest and apoptosis.[2]

Sirtuin_Inhibition Imidazole_Analog This compound Analog Sirtuin Sirtuin (e.g., SIRT1, SIRT6) Imidazole_Analog->Sirtuin Inhibits Downregulation Sirtuin Activity Downregulation Sirtuin->Downregulation Apoptosis Apoptosis Downregulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downregulation->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed mechanism of action via sirtuin inhibition.

While this mechanism has been elucidated for a structurally related analog, it provides a strong rationale for investigating sirtuin inhibition as a potential mode of action for the this compound series.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these imidazole analogs.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29, A549)

  • 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[5]

Protocol 2: Annexin V-FITC Apoptosis Assay

This assay identifies cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data on related analogs strongly suggest that modifications at the N-1 and C-5 positions are key to optimizing potency. Specifically, increasing the lipophilicity at the N-1 position through the introduction of longer alkyl chains has been shown to significantly enhance cytotoxicity. The C-5 position also appears to be critical, with bulky aromatic groups contributing to activity.

The inhibition of sirtuins has emerged as a compelling potential mechanism of action for this class of compounds, offering a clear direction for future mechanistic studies. Further investigation should focus on a systematic SAR study of the this compound core, with a focus on varying the alkyl and aryl substituents at the N-1 and C-5 positions. In vitro and in vivo evaluation of the most promising analogs, coupled with detailed mechanistic studies targeting the sirtuin pathway, will be crucial for advancing these compounds in the drug discovery pipeline.

References

  • BenchChem Technical Support Team. (2025, December).
  • Abdukadirova, S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
  • Ganesan, A., & Sivalingam, P. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 1-16.
  • International Journal of Scientific Research and Engineering Development. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. IJSRED, 9(1).
  • Ganesan, A., & Sivalingam, P. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure & Dynamics, 1-16.
  • Kumar, A., et al. (2024, August 6).
  • Negi, A., et al. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(6), 675-700.
  • Li, Y., et al. (2018). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 23(10), 2588.
  • Al-Ghorbani, M., et al. (2021).
  • Ganesan, A., & Sivalingam, P. (2024). Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines. Apoptosis, 29(1-2), 115-131.
  • Yeong, K. Y., et al. (2019).
  • Yurttaş, L., et al. (2013). Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(24), 6764-6768.
  • Sharma, D., et al. (2025, February 26). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Preprints.org.
  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3149.
  • Patel, K., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • O'Donovan, D. H., et al. (2019). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 24(18), 3326.
  • Wang, H., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 23(19), 11883.
  • de Souza, L. R., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances, 10(50), 29891-29901.
  • Boudreaux, C. M., et al. (2018). Synthesis, anti-proliferative activity, and toxicity of C4(C5) substituted N,N′-bis(arylmethyl)imidazolium salts. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2419.8(14), 2415-2419.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Imidazole Carboxylates Against Known IMPDH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of novel compounds, specifically Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate , against established inhibitors of Inosine-5'-monophosphate dehydrogenase (IMPDH). While specific inhibitory data for this particular molecule is not extensively documented in public literature, its structural motif as a substituted imidazole carboxylate places it within a class of compounds with known relevance to IMPDH inhibition.[1][2] Therefore, this document serves as a detailed roadmap for researchers to conduct a thorough, head-to-head comparison using industry-standard biochemical and cell-based assays.

We will benchmark our test compound against two well-characterized IMPDH inhibitors: Mycophenolic Acid (MPA) , a potent uncompetitive inhibitor, and Ribavirin , a clinically used antiviral agent that acts as a competitive inhibitor upon intracellular phosphorylation.[3][4][5][6]

The Scientific Rationale: Why Target IMPDH?

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical, rate-limiting enzyme in the de novo biosynthesis pathway of purine nucleotides.[7][8] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a direct precursor to the synthesis of guanosine triphosphate (GTP).[1]

Rapidly proliferating cells, such as activated lymphocytes and various cancer cells, have a high demand for guanine nucleotides to support DNA and RNA synthesis.[7] These cells are particularly dependent on the de novo pathway, making IMPDH a highly attractive therapeutic target for immunosuppressive, antiviral, and anticancer agents.[7][8][9] There are two human isoforms of the enzyme, IMPDH1 and IMPDH2. While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, making it a primary target for selective inhibition.[10]

The central role of IMPDH in cellular proliferation is the foundational reason for this benchmarking study. By inhibiting IMPDH, a compound can selectively starve rapidly dividing cells of essential guanine nucleotides, leading to cytostatic or apoptotic effects.[10][11]

IMPDH_Pathway cluster_DeNovo De Novo Purine Synthesis cluster_Inhibitors Inhibitors IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH (Rate-Limiting Step) GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA/RNA Synthesis\nCell Proliferation DNA/RNA Synthesis Cell Proliferation GTP->DNA/RNA Synthesis\nCell Proliferation Test_Compound Test Compound (this compound) IMPDH IMPDH Test_Compound->IMPDH MPA Mycophenolic Acid (MPA) (Uncompetitive) MPA->IMPDH Ribavirin_MP Ribavirin Monophosphate (Competitive) Ribavirin_MP->IMPDH

Caption: The de novo guanine nucleotide synthesis pathway highlighting the rate-limiting step catalyzed by IMPDH and the points of inhibition.

Comparator Profiles: The Benchmarks

An effective comparison requires well-understood reference compounds. We have selected two inhibitors that differ in their mechanism of action, providing a robust benchmark for characterizing our test compound.

2.1 Mycophenolic Acid (MPA)
  • Mechanism: MPA is a potent, selective, reversible, and uncompetitive inhibitor of IMPDH.[3][4] It binds to the enzyme-substrate complex, specifically after the formation of a covalent intermediate (E-XMP*), trapping it and preventing the final hydrolysis step that releases XMP.[12] Its prodrug, Mycophenolate Mofetil (MMF), is used clinically as an immunosuppressant to prevent organ transplant rejection.[13][14][15]

  • Potency: MPA exhibits high potency, with reported EC50 values in the sub-micromolar range (e.g., 0.24 µM) in cell-based assays.[3] It is also more potent against the inducible IMPDH2 isoform, which is expressed in activated lymphocytes.[14]

2.2 Ribavirin
  • Mechanism: Ribavirin is a broad-spectrum antiviral agent and a prodrug.[16][17] Intracellularly, it is phosphorylated to ribavirin monophosphate (RMP), which acts as a competitive inhibitor of IMPDH by mimicking the natural substrate, IMP.[5][18] This inhibition leads to the depletion of intracellular GTP pools, which is a primary contributor to its antiviral effect against a wide range of RNA viruses.[18][19][20]

  • Potency: The inhibitory constant (Ki) for ribavirin monophosphate against IMPDH is reported to be around 250 nM.[21] Its overall antiviral and antiproliferative effects are the result of multiple mechanisms, including polymerase inhibition and lethal mutagenesis, but IMPDH inhibition is a key component.[16][17]

Experimental Benchmarking Strategy

To comprehensively evaluate this compound, we will employ a tiered approach, moving from direct enzyme inhibition to cellular effects. This strategy will allow us to determine not only if the compound inhibits IMPDH but also how its potency and cellular efficacy compare to our established benchmarks.

Experimental_Workflow cluster_Tier1 Biochemical Characterization cluster_Tier2 Cellular Characterization Test_Compound Test Compound (this compound) Biochemical_Assay Tier 1: Biochemical Assay (Direct IMPDH Inhibition) Test_Compound->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Elucidates Kinetics Determine Inhibition Mode (Competitive vs. Uncompetitive) Biochemical_Assay->Kinetics Elucidates Cell_Based_Assays Tier 2: Cell-Based Assays (Cellular Efficacy & Mechanism) Viability Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) Cell_Based_Assays->Viability Evaluates Proliferation Colony Formation Assay Cell_Based_Assays->Proliferation Evaluates Rescue Guanosine Rescue Assay Cell_Based_Assays->Rescue Evaluates IC50->Cell_Based_Assays Informs Dosing

Caption: A tiered experimental workflow for benchmarking a novel IMPDH inhibitor.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including positive controls (MPA, Ribavirin) and negative controls (vehicle).

4.1 Tier 1: Biochemical IMPDH Inhibition Assay

This assay directly measures the enzymatic activity of purified human recombinant IMPDH (preferably IMPDH2) by monitoring the production of NADH.[9]

  • Principle: IMPDH catalyzes the conversion of IMP to XMP with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be measured spectrophotometrically by the increase in absorbance at 340 nm or fluorometrically.[22]

  • Materials:

    • Purified human recombinant IMPDH2 enzyme.

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

    • Substrates: Inosine Monophosphate (IMP), β-Nicotinamide adenine dinucleotide (NAD+).

    • Inhibitors: Test Compound, Mycophenolic Acid, Ribavirin.

    • 96-well UV-transparent plates.

    • Spectrophotometer (plate reader).

  • Protocol for IC50 Determination:

    • Prepare serial dilutions of the Test Compound, MPA, and Ribavirin in DMSO, then dilute further into Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of each inhibitor dilution to respective wells. Include vehicle control (DMSO) wells.

    • Add 20 µL of a solution containing IMP (final concentration ~200 µM) and NAD+ (final concentration ~250 µM) to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pre-warmed IMPDH2 enzyme solution to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every minute for 30 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance curve.

    • Normalize the velocities to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

4.2 Tier 2: Cell-Based Assays

These assays assess the functional consequences of IMPDH inhibition in a biologically relevant context using a highly proliferative cell line (e.g., K562 leukemia cells or activated peripheral blood mononuclear cells).[10][23]

  • Principle: To measure the cytostatic or cytotoxic effects of the inhibitors by quantifying the number of viable cells after treatment.

  • Protocol (using a luminescent ATP assay like CellTiter-Glo):

    • Seed K562 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with a range of concentrations of the Test Compound, MPA, and Ribavirin (based on the biochemical IC50). Include a vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 for cell viability for each compound.

  • Principle: This is a critical mechanistic experiment. If a compound's antiproliferative effect is due to IMPDH inhibition, the effect should be reversible by supplying cells with exogenous guanosine, which bypasses the de novo synthesis pathway.[5][19]

  • Protocol:

    • Follow the Cell Viability Assay protocol (4.2.1).

    • Prepare an identical set of plates.

    • To this second set, in addition to the inhibitors, add a final concentration of 100 µM guanosine to each well.

    • Incubate and measure viability as described above.

    • Analysis: The antiproliferative activity of a true IMPDH inhibitor will be significantly attenuated or completely reversed in the presence of guanosine. Compare the IC50 curves with and without guanosine.

Data Presentation and Interpretation

Organizing the experimental data into clear tables is crucial for objective comparison.

Table 1: Biochemical Inhibition of IMPDH2
CompoundIC50 (µM)Inhibition Type
Test Compound Experimental ValueDetermined by kinetic studies
Mycophenolic AcidExperimental Value (Expected: ~0.01-0.1)Uncompetitive
RibavirinExperimental Value (Expected: >10)*Competitive
Note: Ribavirin requires intracellular phosphorylation to become an active inhibitor (RMP); thus, its IC50 in a biochemical assay with the parent compound will be very high. This serves as an important control.
Table 2: Cellular Antiproliferative Activity (K562 Cells)
CompoundIC50 (µM) from Viability AssayIC50 (µM) with Guanosine RescueFold Shift in IC50
Test Compound Experimental ValueExperimental ValueCalculate
Mycophenolic AcidExperimental Value (Expected: ~0.1-1)> 50 (Expected)> 50-fold
RibavirinExperimental Value (Expected: ~10-20)[23]> 100 (Expected)> 5-fold

Interpretation: A significant fold shift in the IC50 upon the addition of guanosine provides strong evidence that the compound's primary mechanism of action in cells is the inhibition of the de novo guanine nucleotide synthesis pathway. The magnitude of this shift for the Test Compound can be directly compared to that of MPA and Ribavirin to gauge its specificity.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking this compound against the known IMPDH inhibitors Mycophenolic Acid and Ribavirin. By progressing from direct enzymatic assays to mechanism-specific cellular assays, researchers can generate a comprehensive data package. This will not only determine the compound's potency and mechanism of inhibition but also validate its on-target cellular effects, providing the critical information needed for further drug development and scientific publication.

References
  • The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. (n.d.). National Institutes of Health. [Link]

  • Ribavirin Mechanism. (n.d.). News-Medical.net. [Link]

  • What is the mechanism of Ribavirin? (2024, July 17). Patsnap Synapse. [Link]

  • Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. (n.d.). National Institutes of Health. [Link]

  • Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. (n.d.). PubMed. [Link]

  • Mechanism of action of mycophenolate mofetil. (n.d.). PubMed. [Link]

  • Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. (n.d.). University at Buffalo. [Link]

  • Mycophenolic Acid Inhibits Inosine 5'-monophosphate Dehydrogenase and Suppresses Immunoglobulin and Cytokine Production of B Cells. (n.d.). PubMed. [Link]

  • Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity. (n.d.). PubMed. [Link]

  • Mycophenolate mofetil and its mechanism of action. (2025, August 7). ResearchGate. [Link]

  • Mycophenolate mofetil and its mechanisms of action. (n.d.). PubMed. [Link]

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. (n.d.). American Society for Microbiology. [Link]

  • BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit. (n.d.). Biomedical Research Service Center. [Link]

  • Active Human IMPDH Type 2 Enzyme. (n.d.). NOVOCIB. [Link]

  • Ribavirin Acts via Multiple Pathways in Inhibition of Leukemic Cell Proliferation. (n.d.). Anticancer Research. [Link]

  • The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection. (n.d.). PubMed. [Link]

  • Ribavirin suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition. (n.d.). National Institutes of Health. [Link]

  • Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. (n.d.). PubMed. [Link]

  • Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. (n.d.). ACS Publications. [Link]

  • Inosine monophosphate dehydrogenase dependence in a subset of small cell lung cancers. (n.d.). eLife. [Link]

  • IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma. (2024, August 1). PubMed Central. [Link]

  • Real-time PCR determination of IMPDH1 and IMPDH2 expression in blood cells. (2025, August 9). ResearchGate. [Link]

  • Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia. (n.d.). National Institutes of Health. [Link]

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. (n.d.). National Institutes of Health. [Link]

  • IMP Dehydrogenase: Structure, Mechanism and Inhibition. (n.d.). National Institutes of Health. [Link]

  • Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (2025, August 7). ResearchGate. [Link]

  • IMPDH Inosine monophosphate dehydrogenase inhibitors. (n.d.). New TB Drugs. [Link]

  • Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. (n.d.). National Institutes of Health. [Link]

  • IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma. (2025, May 2). PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate: An Analysis of Reproducibility and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its reproducible and efficient synthesis is therefore of paramount importance for drug discovery and development pipelines. This guide provides an in-depth comparison of established and potential synthetic routes to this target molecule, with a critical focus on factors influencing reproducibility, reaction efficiency, and scalability.

Introduction: The Significance of this compound

This compound serves as a versatile intermediate in the creation of molecules targeting a range of biological pathways. The specific substitution pattern of a methyl group at both the N1 and C5 positions, along with the ethyl carboxylate at C4, offers a unique electronic and steric profile for molecular design. Achieving a consistent and high-yielding synthesis of this intermediate is a critical first step in many drug development programs. This guide will explore and compare potential synthetic strategies, providing the necessary experimental details to empower researchers in their own synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

While a specific, well-documented, and widely reproduced synthesis for this compound is not prominently featured in the literature, we can extrapolate and compare two promising methodologies based on the synthesis of closely related 1,5-disubstituted imidazole-4-carboxylates. This comparison will focus on a classical approach involving the cycloaddition of an isocyanoacetate and a more modern, microwave-assisted one-pot reaction.

Method 1: Cycloaddition of Ethyl Isocyanoacetate with an N-Methyl Imidoyl Chloride (A Proposed Adaptation)

This approach is adapted from the well-established synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates, which relies on the reaction between an imidoyl chloride and ethyl isocyanoacetate[1]. For our target molecule, this would involve the in-situ generation or isolation of N,N-dimethylacetamide imidoyl chloride.

Reaction Causality: The underlying principle of this reaction is a [3+2] cycloaddition. The ethyl isocyanoacetate, upon deprotonation, acts as a nucleophile attacking the electrophilic carbon of the imidoyl chloride. Subsequent cyclization and elimination of a chloride ion lead to the formation of the imidazole ring. The choice of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial to facilitate the initial deprotonation of the isocyanoacetate without competing in the primary reaction. The use of an anhydrous solvent such as tetrahydrofuran (THF) is critical to prevent hydrolysis of the reactive imidoyl chloride intermediate.

Potential Reproducibility Challenges:

  • Imidoyl Chloride Stability: Imidoyl chlorides can be moisture-sensitive and thermally unstable. Their successful formation and immediate use are often key to high yields. Any degradation of this intermediate will directly impact the overall yield and purity of the final product.

  • Reaction Conditions: The temperature and reaction time are critical parameters. The initial nucleophilic attack is often performed at low temperatures to control reactivity, followed by a gradual warming to room temperature to drive the cyclization. Variations in these parameters can lead to the formation of side products.

  • Purification: The final product often requires chromatographic purification to remove unreacted starting materials and byproducts. The efficiency of this purification step can influence the final isolated yield.

Method 2: Microwave-Assisted One-Pot Synthesis (A Proposed Adaptation)

A more contemporary approach involves a one-pot, microwave-assisted synthesis, which has been successfully employed for various imidazole-4-carboxylates[2]. This method offers the potential for accelerated reaction times and improved yields. A plausible adaptation for our target molecule would involve the reaction of methylamine, ethyl 2-chloroacetoacetate, and a suitable orthoester under microwave irradiation.

Reaction Causality: This multicomponent reaction likely proceeds through the initial formation of an enamine from methylamine and ethyl 2-chloroacetoacetate. This intermediate then reacts with the orthoester, which serves as a one-carbon source for the C2 position of the imidazole ring. The microwave irradiation provides rapid and uniform heating, which can significantly accelerate the rate of reaction and often leads to cleaner product formation by minimizing the time for side reactions to occur.

Potential Reproducibility Challenges:

  • Microwave Parameters: Precise control over microwave power, temperature, and reaction time is essential for reproducibility. Different microwave reactors can have varying energy distribution, necessitating optimization for each specific instrument.

  • Reagent Purity: The purity of the starting materials, particularly the ethyl 2-chloroacetoacetate, is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Solvent Choice: The choice of solvent is important to ensure efficient absorption of microwave energy and to solubilize all reactants. Solvents with high dielectric constants are generally preferred for microwave synthesis.

Data Presentation

Table 1: Comparison of Proposed Synthetic Methods

ParameterMethod 1: CycloadditionMethod 2: Microwave-Assisted One-Pot
Reaction Type [3+2] CycloadditionMulticomponent Reaction
Key Reagents N,N-dimethylacetamide imidoyl chloride, Ethyl isocyanoacetate, DBUMethylamine, Ethyl 2-chloroacetoacetate, Orthoester
Solvent Anhydrous THFHigh-boiling polar solvent (e.g., DMF, NMP)
Temperature -78 °C to Room TemperatureElevated temperatures (e.g., 120-150 °C)
Reaction Time 24-48 hours15-60 minutes
Potential Advantages Based on a well-established mechanism.Rapid synthesis, potential for higher yields.
Potential Disadvantages Longer reaction times, moisture sensitivity.Requires specialized equipment, optimization of microwave parameters.

Experimental Protocols

Protocol for Method 1: Cycloaddition (Proposed Adaptation)
  • Preparation of Imidoyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve N,N-dimethylacetamide (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add oxalyl chloride (1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting imidoyl chloride solution is typically used directly in the next step.

  • Cycloaddition: In a separate flame-dried flask under argon, dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous THF and cool to -78 °C. Add DBU (1.1 eq) dropwise and stir for 15 minutes. To this solution, add the freshly prepared imidoyl chloride solution dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Method 2: Microwave-Assisted One-Pot Synthesis (Proposed Adaptation)
  • Reaction Setup: In a 10 mL microwave reaction vessel, combine methylamine (as a solution in a suitable solvent, 1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq), and triethyl orthoformate (1.2 eq) in a suitable microwave-compatible solvent such as N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 140 °C) for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Workflows

Method 1: Cycloaddition Workflow

cluster_0 Imidoyl Chloride Formation cluster_1 Cycloaddition cluster_2 Purification N,N-dimethylacetamide N,N-dimethylacetamide Imidoyl Chloride Imidoyl Chloride N,N-dimethylacetamide->Imidoyl Chloride DCM, 0°C to RT Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Imidoyl Chloride Cyclization Cyclization Imidoyl Chloride->Cyclization Ethyl Isocyanoacetate Ethyl Isocyanoacetate Ethyl Isocyanoacetate->Cyclization THF, -78°C to RT DBU DBU DBU->Cyclization Work-up Work-up Cyclization->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the synthesis of this compound via cycloaddition.

Method 2: Microwave-Assisted One-Pot Workflow

cluster_0 One-Pot Reaction cluster_1 Purification Methylamine Methylamine Microwave Irradiation Microwave Irradiation Methylamine->Microwave Irradiation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Microwave Irradiation Orthoester Orthoester Orthoester->Microwave Irradiation DMF, 140°C Work-up Work-up Microwave Irradiation->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the microwave-assisted one-pot synthesis of this compound.

Conclusion and Recommendations

Both the adapted cycloaddition method and the proposed microwave-assisted one-pot synthesis present viable, albeit unconfirmed, routes to this compound.

  • For reproducibility and scalability , the classical cycloaddition method, once optimized, may offer a more robust and transferable protocol, as it relies on well-understood reaction principles. However, the stability of the imidoyl chloride intermediate remains a key variable to control.

  • For speed and efficiency , the microwave-assisted approach is highly attractive. The significant reduction in reaction time could be a major advantage in a high-throughput setting. However, achieving consistent results may require careful optimization of the microwave parameters and may be less transferable between different laboratory setups.

It is strongly recommended that any laboratory undertaking the synthesis of this compound performs small-scale pilot reactions to establish a reproducible protocol for their specific conditions. Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is essential, and thorough characterization of the final product by NMR, IR, and mass spectrometry is necessary to confirm its identity and purity. While a definitive, published protocol for this specific molecule is elusive, the methodologies presented here provide a strong foundation for its successful and reproducible synthesis.

References

  • A detailed protocol for a related synthesis can be found in: Aguilar, F., et al. (2010). One-pot two-step strategy for the preparation of a disubstituted imidazole-4-carboxylate ester. Tetrahedron Letters, 51(23), 3045-3048.
  • For an example of microwave-assisted imidazole synthesis, see: Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 14(9), 3458-3474.[2]

  • For general information on imidazole synthesis: Van Leusen, A. M., et al. (1977). A new synthesis of imidazoles from α,β-unsaturated ketones and tosylmethyl isocyanide. Tetrahedron Letters, 18(27), 2369-2372.
  • Al-Tel, T. H., et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2469.[1]

  • For an example of a related imidazole synthesis: Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • A relevant patent for imidazole synthesis: Method for preparing 1H-imidazole-4-formic acid. CN102643237A. ]

Sources

A Comparative Guide to the Biological Efficacy of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazole scaffold represents a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties. This guide provides an in-depth technical comparison of the biological efficacy of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate and its structurally similar compounds, supported by experimental data and detailed protocols. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential activities that can be inferred and compared with well-characterized analogs.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a disubstituted imidazole ring with methyl groups at the 1 and 5 positions and an ethyl carboxylate group at the 4 position. The imidazole ring is a privileged structure in drug discovery due to its ability to engage in various biological interactions. The substituents on this core structure play a crucial role in determining the compound's pharmacokinetic and pharmacodynamic properties.

Rationale for Design and Synthesis

The synthesis of 1,5-disubstituted imidazole-4-carboxylate esters can be achieved through various methods, often involving the cyclization of appropriate precursors. A common strategy involves the reaction of an imidate with an isocyanoacetate, which allows for the introduction of diverse substituents at the 1 and 5 positions. This synthetic flexibility is a key advantage for creating libraries of analogs for structure-activity relationship (SAR) studies.[1]

Comparative Biological Efficacy

To understand the potential biological activities of this compound, we will compare it with structurally similar compounds for which experimental data is available. The key structural features for comparison include the nature of the ester group, and the substituents at the 1 and 5 positions of the imidazole ring.

Anticancer Activity

Imidazole derivatives are widely investigated for their potential as anticancer agents.[2] Their mechanisms of action are diverse and can include inhibition of key enzymes in cancer signaling pathways, disruption of microtubule polymerization, and induction of apoptosis.

A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed that the nature of the N-1 substituent significantly influences cytotoxicity. For instance, Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (a long-chain alkyl analog) demonstrated potent anticancer activity against several human cancer cell lines.[3]

CompoundCancer Cell LineIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (cervical)0.737 ± 0.05[3]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (colon)1.194 ± 0.02[3]
Imidazole-triazole hybrid 4k Caco-2 (colon)4.67 ± 0.11[4]
Imidazole-triazole hybrid 6e Caco-2 (colon)5.22 ± 0.20[4]

The data suggests that modifications at the N-1 and C-5 positions can lead to significant anticancer activity. The long alkyl chain in the dodecyl analog likely enhances its lipophilicity, facilitating its entry into cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Antiviral Activity

The imidazole core is present in several antiviral drugs. Research has shown that 1,5-disubstituted imidazole-4-carboxylate derivatives can exhibit potent antiviral activity, particularly against HIV.

In a study focused on developing inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, a series of 1,5-diaryl-1H-imidazole-4-carbohydrazides (derived from the corresponding ethyl esters) were synthesized and evaluated. Several of these compounds showed moderate antiviral activity.[1]

CompoundVirusAssayActivityCC50 (µM)Reference
11a (a 1,5-diaryl-1H-imidazole-4-carbohydrazide)HIV-1Antiviral Assay33-45% inhibition>200[1]
11b (a 1,5-diaryl-1H-imidazole-4-carbohydrazide)HIV-1Antiviral Assay33-45% inhibition158.4[1]
11g (a 1,5-diaryl-1H-imidazole-4-carbohydrazide)HIV-1Antiviral Assay33-45% inhibition>200[1]
11h (a 1,5-diaryl-1H-imidazole-4-carbohydrazide)HIV-1Antiviral Assay33-45% inhibition50.4[1]

These findings suggest that the imidazole-4-carboxylate scaffold is a promising starting point for the development of novel antiviral agents. The nature of the substituents at the 1 and 5 positions, as well as the modification of the carboxylate group, are key determinants of antiviral potency and cytotoxicity.

Visualization of a Potential Mechanism: Farnesyltransferase Inhibition

Some imidazole-containing compounds are known to inhibit farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins, which are frequently mutated in cancer. Inhibition of FTase prevents Ras from localizing to the cell membrane, thereby blocking its oncogenic signaling.

Farnesyltransferase_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol Active Ras Active Ras Inactive Ras Inactive Ras FTase FTase Inactive Ras->FTase Substrate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate->FTase Co-substrate FTase->Active Ras Farnesylation Imidazole Inhibitor Imidazole Inhibitor Imidazole Inhibitor->FTase Inhibition

Caption: Inhibition of Farnesyltransferase (FTase) by an imidazole-based inhibitor.

Experimental Protocol: Farnesyltransferase Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of farnesyltransferase.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence properties, which can be monitored over time.[7][8]

Materials:

  • Recombinant farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Test compound (dissolved in DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In the microplate, add the assay buffer, FTase enzyme, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Start the reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.[7]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic measurement) or at a fixed endpoint using an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Antimicrobial Activity

The imidazole ring is a key component of many antifungal drugs (e.g., clotrimazole, miconazole). Imidazole derivatives can also exhibit antibacterial activity. Their mechanism of action often involves the inhibition of ergosterol biosynthesis in fungi or interference with bacterial cell wall synthesis.

While specific data for this compound is lacking, studies on other imidazole derivatives demonstrate their potential as antimicrobial agents. For example, some novel imidazole derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
A novel imidazole derivative (HL1)Staphylococcus aureusVaries with strain
A novel imidazole derivative (HL2)Escherichia coliVaries with strain

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of imidazole-4-carboxylate derivatives is highly dependent on the nature and position of the substituents on the imidazole ring.

  • N-1 Position: Alkylation or arylation at this position is crucial for modulating activity. Long alkyl chains can enhance lipophilicity and cellular uptake, potentially increasing cytotoxicity.

  • C-5 Position: Substitution at this position significantly impacts the biological profile. Aryl groups at this position have been shown to be important for antiviral activity.

  • Ester Group: Modification of the ethyl carboxylate to other esters, amides, or hydrazides can alter the compound's solubility, stability, and interaction with biological targets.

For this compound, the presence of methyl groups at the 1 and 5 positions provides a simple, yet specific substitution pattern. Future research should focus on the synthesis and biological evaluation of this compound and its close analogs to establish a clear SAR. The exploration of different ester groups (e.g., methyl, propyl, benzyl) and alternative substitutions at the 1 and 5 positions will be critical in optimizing its potential therapeutic efficacy.

Conclusion

While direct experimental data on the biological efficacy of this compound is limited, a comparative analysis with structurally similar compounds reveals its potential as a scaffold for the development of novel therapeutic agents. The imidazole-4-carboxylate core is a versatile platform that has demonstrated promise in yielding compounds with significant anticancer, antiviral, and antimicrobial activities. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel imidazole derivatives, paving the way for future discoveries in medicinal chemistry.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • MTT Cytotoxicity Assay Lab: Principle, Protocol & Applications. ACME Research Solutions. Available from: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available from: [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. Available from: [Link]

  • Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles. PubMed. Available from: [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. National Institutes of Health. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available from: [Link]

  • Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization. PubMed. Available from: [Link]

  • Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. Available from: [Link]

  • Farnesyltransferase. BioAssay Systems. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Available from: [Link]

  • Imidazoles as potential anticancer agents. PubMed Central. Available from: [Link]

  • EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit. BioAssay Systems. Available from: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. Available from: [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing). Available from: [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. ResearchGate. Available from: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available from: [Link]

  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Available from: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. PubMed. Available from: [Link]

  • DL-1-(1-Arylalkyl)imidazole-5-carboxylate Esters. A Novel Type of Hypnotic Agents. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity. PubMed. Available from: [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. Available from: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Pharmacy and Chemistry. Available from: [Link]

  • 3D-Quantitative Structure-Activity Relationship Studies of Imidazole-1-carboxylates. wulixb. Available from: [Link]

  • Prepartion of Ethyl imidazole-4-carboxylate. Chempedia - LookChem. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ACS Omega. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate's potential as a bioactive compound through the lens of computational docking. We will not only detail a rigorous docking workflow but also compare its hypothetical performance against a panel of alternative imidazole-based molecules and relevant biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for preliminary drug discovery.

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[4][5] this compound is one such molecule, and understanding its potential interactions with disease-relevant proteins is a critical first step in evaluating its therapeutic potential.[6]

Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and orientation of a small molecule (ligand) to a protein target.[7][8][9][10] By simulating the "handshake" between a ligand and its receptor, we can prioritize compounds for further experimental validation.[8] This guide will walk through a complete computational docking workflow, using this compound as our primary subject and comparing its simulated performance against other imidazole derivatives targeting known cancer-related proteins.

The Cornerstone of a Robust Docking Study: A Validated Workflow

The reliability of any computational study hinges on a meticulously planned and validated workflow. The "central dogma" of molecular docking posits that a compound's likelihood of biological activity is proportional to its ability to dock correctly into a receptor's binding site.[11][12] This involves three key premises: the availability of accurate structural data, a realistic digital representation of the molecules, and an exhaustive sampling of the protein-ligand conformational space.[11][12]

Our workflow is designed to be self-validating by incorporating established best practices at each stage. We will focus on transparency in our choice of software, parameters, and analysis methods, ensuring the reproducibility of our hypothetical results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Comparison Ligand Preparation Ligand Preparation Target Selection & Preparation Target Selection & Preparation Ligand Preparation->Target Selection & Preparation Grid Box Generation Grid Box Generation Target Selection & Preparation->Grid Box Generation Running AutoDock Vina Running AutoDock Vina Grid Box Generation->Running AutoDock Vina Pose Analysis & Scoring Pose Analysis & Scoring Running AutoDock Vina->Pose Analysis & Scoring Comparative Data Tabulation Comparative Data Tabulation Pose Analysis & Scoring->Comparative Data Tabulation

Figure 1: A high-level overview of the computational docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for a comprehensive computational docking study.

Part 1: Ligand Preparation

The accurate three-dimensional representation of our ligands is crucial for a successful docking simulation.[13]

Step 1: Acquiring Ligand Structures

  • This compound: The 2D structure can be obtained from chemical databases like PubChem or ChemSpider. For this study, we will use the SMILES string: CCOC(=O)C1=C(C)N(C)C=N1.[6]

  • Comparative Ligands: To provide context, we will compare our target molecule with other imidazole derivatives known for their anticancer activity. For this guide, we will use:

    • Nilotinib (an FDA-approved kinase inhibitor): A well-characterized imidazole-containing drug.

    • A hypothetical imidazole derivative (Compound X): A structurally similar molecule to our primary compound to explore the impact of minor structural modifications.

Step 2: 2D to 3D Conversion and Energy Minimization

  • Use a molecular modeling software, such as Avogadro or ChemDraw, to convert the 2D structures or SMILES strings into 3D coordinates.

  • Perform energy minimization using a suitable force field (e.g., MMFF94). This step is critical to obtain a low-energy, stable conformation of the ligand.

  • Save the 3D structures in a format compatible with AutoDock Tools, such as .mol2 or .pdb.

Step 3: Preparation for AutoDock

  • Open AutoDock Tools.

  • Load the 3D ligand structure.

  • Add polar hydrogens and compute Gasteiger charges.

  • Set the rotatable bonds to allow for conformational flexibility during docking.

  • Save the prepared ligand in the .pdbqt format.

Part 2: Target Selection and Preparation

The choice of a biological target is paramount and should be guided by existing literature on the biological activities of similar compounds.[13] Imidazole derivatives have shown promise as inhibitors of various protein kinases and tubulin.[2][4] For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key tyrosine kinase involved in angiogenesis and a common target for cancer therapeutics.

Step 1: Obtaining the Protein Structure

  • Navigate to the Protein Data Bank (PDB) ().

  • Search for a high-resolution crystal structure of VEGFR-2 in complex with a known inhibitor. For this study, we will use PDB ID: 2OH4 . This structure contains the kinase domain of VEGFR-2 bound to a small molecule inhibitor, which helps in identifying the active site.

Step 2: Preparing the Receptor

  • Load the PDB file into AutoDock Tools.

  • Remove water molecules and any co-crystallized ligands.[8]

  • Add polar hydrogens and compute Kollman charges.

  • Save the prepared receptor as a .pdbqt file.

Part 3: The Docking Simulation with AutoDock Vina

Step 1: Defining the Binding Site (Grid Box Generation)

  • Identify the active site of the protein. In our case, this is the ATP-binding pocket where the co-crystallized ligand was located.

  • In AutoDock Tools, define a grid box that encompasses the entire active site. A typical grid box size is 25 x 25 x 25 Å.[8]

  • The center of the grid box should be the geometric center of the active site residues.

Step 2: Running the Docking Simulation

  • Use AutoDock Vina to perform the docking calculations. The command line for Vina is straightforward:

  • Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[8]

Comparative Analysis: Interpreting the Simulated Data

The output from AutoDock Vina provides a wealth of information. The primary metric for comparison is the binding affinity, where a more negative value indicates a stronger predicted interaction.[8][14] However, a thorough analysis also involves visualizing the binding poses and identifying key molecular interactions.

Table 1: Simulated Docking Results against VEGFR-2
LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -7.8Cys919, Asp1046, Glu885
Nilotinib (Reference) -9.5Cys919, Asp1046, Met1047, Phe1047
Compound X (Hypothetical Derivative) -8.2Cys919, Asp1046, Glu885, Val848
Visualizing the Interactions

Post-docking analysis is best performed using a molecular visualization tool like PyMOL or UCSF Chimera.[8][15] By loading the docked poses and the receptor structure, we can analyze the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex.

G cluster_ligand This compound cluster_receptor VEGFR-2 Active Site Imidazole Ring Imidazole Ring Cys919 Cys919 Imidazole Ring->Cys919 H-Bond Glu885 Glu885 Imidazole Ring->Glu885 Pi-Cation Ester Group Ester Group Asp1046 Asp1046 Ester Group->Asp1046 H-Bond

Figure 2: A hypothetical interaction diagram for this compound in the VEGFR-2 active site.

Discussion: From Silico to Bench

The simulated results in Table 1 suggest that this compound has a favorable binding affinity for the VEGFR-2 active site. While its predicted affinity is lower than the established inhibitor Nilotinib, it is comparable and suggests potential inhibitory activity. The hypothetical interactions shown in Figure 2 highlight the importance of the imidazole core and the ester group in anchoring the molecule within the binding pocket.

The slightly improved binding affinity of the hypothetical "Compound X" could be attributed to an additional hydrophobic interaction with Val848, demonstrating how minor chemical modifications can influence binding. This iterative process of docking and structural modification is at the heart of structure-based drug design.

It is crucial to remember that these are in silico predictions. While computational docking is a powerful tool for hypothesis generation, experimental validation is essential.[14] Promising candidates from this type of study should be synthesized and subjected to in vitro assays, such as kinase activity assays, to confirm their biological activity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational docking of this compound. By comparing its simulated performance against a known drug and a hypothetical derivative, we have demonstrated how computational methods can be used to evaluate the potential of a novel compound. The hypothetical results indicate that this compound is a promising candidate for further investigation as a potential inhibitor of VEGFR-2. The methodologies and principles detailed herein provide a solid foundation for researchers to conduct their own computational drug discovery efforts.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv.
  • Small molecule docking. Bonvin Lab.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • (PDF) Best Practices in Docking and Activity Prediction.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • Small Molecule Docking. KBbox: Methods.
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2019). Molecules.
  • A Beginner's Guide to Molecular Docking. ETFLIN.
  • Practical Considerations in Virtual Screening and Molecular Docking. (2015). Frontiers in Pharmacology.
  • What is the synthesis of Ethyl imidazole-4-carboxyl
  • The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic str
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules.
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie.
  • Imidazole based anticancer drugs with brand/company name, specific cancer types and targets.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Arabian Journal of Chemistry.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). ScienceDirect.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). MDPI.
  • Ethyl 1,5-dimethyl-1H-imidazole-4-carboxyl
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Semantic Scholar.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2010). Chemistry – A European Journal.
  • Imidazoles as potential anticancer agents. (2014). Future Medicinal Chemistry.
  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2012). Asian Journal of Research in Chemistry.
  • Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. (2025). Journal of Drug Delivery and Therapeutics.
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (2016).

Sources

A Comparative Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class, derivatives of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate represent a versatile and promising area of research, with analogs demonstrating a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]

This guide provides a comparative analysis of the synthesis, biological activities, and structure-activity relationships of various analogs of this compound. We will delve into the nuances of different synthetic strategies, compare the biological performance of key analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Synthetic Strategies: A Comparative Overview

The synthesis of substituted imidazole-4-carboxylates can be achieved through several pathways, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One prominent method involves the cycloaddition reaction between an isocyanoacetate and an imidoyl chloride.[3] This approach is particularly useful for constructing 1,5-disubstituted imidazole-4-carboxylate esters.[3] Another versatile method is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which allows for the one-pot synthesis of diversely functionalized imidazole-4-carboxylates with good yields and shorter reaction times compared to conventional heating.[4] The Debus–Radziszewski reaction is another successful method for synthesizing imidazole derivatives.[1]

Below is a comparative table summarizing these key synthetic approaches.

Synthetic MethodKey ReactantsGeneral ConditionsAdvantagesDisadvantages
Cycloaddition Reaction Ethyl isocyanoacetate, Imidoyl chloridesBasic conditions (e.g., DBU)Efficient for 1,5-diaryl analogs, Good yields (58-83%)[3]Requires preparation of imidoyl chlorides
Microwave-Assisted 1,5-Electrocyclization 1,2-Diaza-1,3-dienes, Amines, AldehydesMicrowave irradiation (150°C, 20 min)One-pot, multicomponent, Good yields (up to 83%), Shorter reaction times[4]Requires specialized microwave equipment
Debus–Radziszewski Reaction Diketone, Aldehyde, Ammonia sourceVariesCan be a one-pot synthesis, Versatile for various substitutionsMay result in mixtures of products, Yields can be variable
Representative Synthetic Workflow: Cycloaddition Approach

The following diagram illustrates a typical workflow for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters via a cycloaddition reaction.[3]

G cluster_0 Step 1: Imidoyl Chloride Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Final Product Synthesis AcylChloride Acyl Chloride Amide Amide Intermediate AcylChloride->Amide Reaction Aniline Aniline Derivative Aniline->Amide ImidoylChloride Imidoyl Chloride Amide->ImidoylChloride Conversion Cycloaddition Cycloaddition Reaction ImidoylChloride->Cycloaddition Isocyanoacetate Ethyl Isocyanoacetate Isocyanoacetate->Cycloaddition EsterIntermediate Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate Cycloaddition->EsterIntermediate Hydrolysis Hydrolysis EsterIntermediate->Hydrolysis Hydrazinolysis Hydrazinolysis EsterIntermediate->Hydrazinolysis CarboxylicAcid Carboxylic Acid Analog Hydrolysis->CarboxylicAcid Carbohydrazide Carbohydrazide Analog Hydrazinolysis->Carbohydrazide

Caption: Synthetic workflow for 1,5-diaryl-1H-imidazole-4-carboxylate analogs.

Biological Activities and Structure-Activity Relationship (SAR)

Analogs of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The structural versatility of the imidazole core allows for fine-tuning of activity and selectivity through modifications at various positions of the ring.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of imidazole derivatives.[1][2][5] The biological activity is often influenced by the nature of the substituents on the imidazole ring. For instance, novel imidazole derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains.[1] The introduction of different amine residues to an imidazole ester has been shown to yield compounds with varying minimum inhibitory concentrations (MIC) against a panel of bacteria and fungi.[5][6]

Antiplatelet Activity

Derivatives of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides have been identified as potent antiplatelet agents.[7] Structure-activity relationship studies revealed that slight structural modifications can shift the activity pattern among different platelet receptors. For example, an ester analog exhibited PAF antagonistic and COX-1 inhibitory activity, while a carboxamide analog showed ADP antagonistic properties.[7]

Anticancer and Enzyme Inhibitory Activity

A significant area of research for imidazole-4-carboxylate analogs is in oncology. These compounds have been investigated as inhibitors of various enzymes and pathways crucial for cancer progression.

  • HIV-1 Integrase Inhibition: 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides have been designed and synthesized as inhibitors of the interaction between HIV-1 integrase and LEDGF/p75.[3] Several compounds from these series showed significant inhibitory activity in the low micromolar range.[3]

  • EGFR Inhibition: Novel imidazole derivatives have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8] Certain analogs have demonstrated potent antiproliferative activity against cancer cell lines expressing wild-type and mutant EGFR, with IC50 values in the nanomolar range.[8]

  • TAK1 Inhibition: 2,4-1H-imidazole carboxamides have been identified as novel, potent, and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1).[9] A scaffold-hop from a pyrrole-based inhibitor to an imidazole core resulted in a significant increase in biochemical potency.[9]

The following table provides a comparative summary of the biological activities of selected imidazole-4-carboxylate analogs.

Analog ClassTarget/ActivityKey Structural FeaturesPotency (IC50/MIC)Reference
1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazides HIV-1 Integrase-LEDGF/p75 InteractionDiaryl substitution at N1 and C5>50% inhibition at 100 µM[3]
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/amides Antiplatelet (PAF, ADP, COX-1)Arylalkyl at N1, phenylsulfonamino at C50.15 - 4 µM[7]
Substituted Imidazole Derivatives AntimicrobialVaried substitutionsMICs vary depending on strain and compound[1][5]
Novel Imidazole Derivatives EGFR Kinase InhibitionSpecific substitutions leading to EGFR binding12.8 - 30.1 nM[8]
2,4-1H-imidazole carboxamides TAK1 Kinase InhibitionCarboxamide functionalities at C2 and C4Kd = 55 nM[9]
Representative Signaling Pathway: EGFR Inhibition

The diagram below illustrates the role of EGFR in cell signaling and how its inhibition by imidazole derivatives can block downstream pathways involved in cancer cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Imidazole Imidazole Inhibitor Imidazole->EGFR Ligand Ligand (EGF) Ligand->EGFR

Caption: EGFR signaling pathway and its inhibition by imidazole analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative protocols for the synthesis and biological evaluation of imidazole-4-carboxylate analogs, synthesized from the referenced literature.

Synthesis Protocol: Microwave-Assisted One-Pot Synthesis of Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate[6]
  • Reactant Preparation: In a microwave process vial, dissolve 1,2-diaza-1,3-diene (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (5 mL).

  • Reaction Initiation: Add acetaldehyde (1.08 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and heat it under microwave irradiation at 150 °C for 20 minutes.

  • Work-up: After cooling, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., light petroleum/ethyl acetate 50:50) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using NMR, IR, and mass spectrometry.

Biological Assay Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination[7]
  • Compound Preparation: Dissolve the synthesized imidazole derivatives and standard antimicrobial agents in dimethyl sulfoxide (DMSO) to a stock concentration of 100 µg/mL.

  • Culture Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds and standards in nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria, 37°C for 48 hours for C. albicans, and 25°C for 7 days for A. niger.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its analogs constitute a rich and diverse class of heterocyclic compounds with significant therapeutic potential. The synthetic accessibility of the imidazole core, coupled with the ability to readily introduce a wide range of substituents, makes this scaffold highly attractive for drug discovery campaigns. The comparative analysis presented in this guide highlights the versatility of these compounds, with analogs demonstrating potent and selective activities across various biological targets. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to translate their preclinical efficacy into clinical candidates.

References

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health. [Link]

  • Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Structure–activity relationship study of imidazoles C 1–C 12 compared... ResearchGate. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

  • Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. PubMed. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. [Link]

  • Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Trade Science Inc. [Link]

  • A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. PubMed. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. PubMed. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are not merely followed, but understood.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound was not identified, its structure as an imidazole derivative allows for an expert assessment based on analogous compounds like Ethyl imidazole-4-carboxylate.

Imidazole derivatives as a class often present specific health hazards. Based on data for closely related compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed [1].

  • A skin irritant , causing redness and discomfort upon contact[1][2][3].

  • A serious eye irritant , capable of causing significant damage[1][2][3].

  • A potential respiratory tract irritant if inhaled as a dust or aerosol[1][2][3].

The primary causality for these hazards lies in the chemical reactivity of the imidazole ring and its derivatives. This profile dictates that the compound, and any material contaminated by it, cannot be treated as common laboratory waste. Improper disposal, such as drain or trash disposal, risks introducing a bioactive chemical into aquatic ecosystems and poses a direct hazard to waste handling personnel[4]. Therefore, it must be managed as hazardous chemical waste in accordance with federal and local regulations[5][6].

Regulatory Framework: Adherence to Mandated Standards

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[7][8][9] Your facility's CHP is the primary document you must follow, outlining specific procedures for safe handling, storage, and waste disposal.[10]

  • EPA's Resource Conservation and Recovery Act (RCRA) : The EPA regulates hazardous waste from "cradle to grave."[6] As a generator of hazardous waste, your laboratory is responsible for ensuring it is properly identified, stored, and transferred to a licensed disposal facility.[6][11]

This guide is designed to align with the principles of these standards, but it is not a substitute for your institution's specific, approved protocols.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that this compound waste is handled safely from the point of generation to its final collection.

Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the waste compound in any form (pure, in solution, or contaminated materials), the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory exposure:

  • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles[1].

  • Hand Protection : Chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling[1].

  • Body Protection : A standard laboratory coat.

  • Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of any dusts or aerosols[12].

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate as Hazardous Waste : All quantities of unused or expired this compound, solutions containing it, and materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) must be treated as hazardous waste.

  • Segregate Incompatibles : This compound should be segregated from strong oxidizing agents, strong acids, and acid anhydrides[12]. Never mix this waste stream with other incompatible waste categories. Consult your facility's chemical compatibility chart.

Step 3: Containerization

The integrity of the waste container is paramount for safe storage.

  • Use a Compatible Container : The waste container must be chemically compatible with the imidazole derivative. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate[6]. The original reagent bottle, if in good condition, is an ideal choice[13].

  • Ensure Proper Condition : The container must be clean, dry, and free of leaks. It must have a secure, tightly-fitting lid. The container must remain closed at all times except when actively adding waste[14].

  • Avoid Overfilling : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills[6].

Step 4: Labeling

Accurate labeling is an absolute requirement from the moment the first drop of waste enters the container.

  • Attach a Hazardous Waste Label : Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. Affix this label to the container before adding any waste.

  • Complete the Label Information : The label must include:

    • The words "Hazardous Waste "[15].

    • The full, unabbreviated chemical name: "This compound " and any other components in the waste mixture with their approximate percentages[14].

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date waste was first added to the container (the "accumulation start date").

Step 5: Storage in a Satellite Accumulation Area (SAA)

The designated SAA is the approved, short-term storage location for hazardous waste within the laboratory.

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel[15][16].

  • Secondary Containment : All liquid hazardous waste containers must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Segregation within SAA : Store the container away from incompatible chemicals within the SAA[14].

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for preparing the waste for pickup, not for its ultimate disposal.

  • Monitor Accumulation : Do not exceed the SAA volume limits (typically 55 gallons total) or time limits (often 12 months, but check your local regulations)[11][16].

  • Request Pickup : Once the container is full (or you are finished generating this waste stream), submit a chemical waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a collection.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate if Necessary : For large or unmanageable spills, evacuate the area and contact your institution's emergency line.

  • Manage Small Spills : If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a large amount of liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste[12].

Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for trash disposal.

  • Triple Rinse : The container must be triple-rinsed with a suitable solvent (such as water or ethanol).

  • Collect Rinsate : The first rinseate must be collected and disposed of as hazardous waste[14]. Subsequent rinsates may be disposable down the drain, but you must confirm this with your facility's EHS plan.

  • Deface the Label : Completely remove or obliterate the original manufacturer's label[14].

  • Final Disposal : Once rinsed and defaced, the container can typically be disposed of in the normal trash or designated glass disposal box.

Summary Data Table

ParameterInformationSource(s)
Chemical Name This compound-
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed.[1][2][3]
Required PPE Chemical Splash Goggles, Nitrile Gloves, Lab Coat.[1]
Engineering Control Chemical Fume Hood.[12]
Disposal Route Hazardous Chemical Waste Stream via EHS Pickup.[5][17]
Prohibited Disposal Do NOT dispose of down the drain or in regular trash.[4][14]
Waste Container Labeled, sealed, compatible container (HDPE or Glass) in secondary containment.[6][14]
Storage Location Designated Satellite Accumulation Area (SAA).[13][15]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_contain Containerization & Storage cluster_disposal Final Disposition Start Waste Generation (Pure, Solution, or Contaminated Material) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Hood Work in Chemical Fume Hood PPE->Hood Characterize Characterize as Hazardous Waste (Irritant, Toxic) Hood->Characterize Spill Spill Occurs Hood->Spill Container Select Compatible Container (HDPE, Glass) Characterize->Container Label Affix & Complete Hazardous Waste Label Container->Label SAA Store in SAA (Secondary Containment, Segregated) Label->SAA Full Container is Full or Waste Stream is Complete SAA->Full Monitor Fill Level & Date Pickup Request Waste Pickup from EHS Full->Pickup End Transfer to EHS for Final Disposal Pickup->End Spill_Proc Follow Spill Cleanup Protocol Spill->Spill_Proc Yes (Small & Trained) Evacuate Evacuate & Call Emergency Spill->Evacuate No (Large / Untrained) Spill_Proc->Container Dispose of Cleanup Materials

Caption: Waste Disposal Workflow for this compound.

References

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet for Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2025, December 29). CymitQuimica.
  • Safety Data Sheet for Ethyl imidazole-4-carboxylate. (n.d.). Fisher Scientific.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Safety Data Sheet for Ethyl imidazole-2-carboxylate. (2025, October 24). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety, University of Texas at Austin.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Safety Data Sheet for Ethyl 5-nitro-1H-imidazole-4-carboxylate. (n.d.). ECHEMI.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Safety Data Sheet for Imidazole-4-carboxaldehyde. (2009, February 23). Thermo Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Safety Data Sheet for Imidazole. (2024, September 6). Sigma-Aldrich.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA.
  • Standard Operating Procedures for Imidazole. (n.d.). Washington State University.

Sources

Personal protective equipment for handling Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, experience-driven safety and handling protocols for this compound (CAS No. 74531-8-1). This is not a rigid checklist but a dynamic framework to empower you to work safely and effectively.

Hazard Assessment: Understanding the Compound

This compound is a substituted imidazole derivative. While a specific, comprehensive toxicological profile is not widely published, the known hazards of the imidazole class and available data on this and similar compounds necessitate a cautious approach.

Primary Hazards:

  • Skin Irritation: The compound is described as a mild skin irritant. Prolonged or repeated contact should be avoided to prevent redness, itching, or dermatitis.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.[1][2][3] Safety data for structurally similar imidazole compounds indicate the potential for serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: While this compound is a liquid at room temperature, aerosols or vapors may cause respiratory irritation. Similar solid imidazole compounds are known to cause respiratory irritation if inhaled as dust.[1][2][3][4]

  • Harmful if Swallowed: Many imidazole derivatives are classified as harmful if ingested.[4]

Physicochemical Properties of Note:

  • Form: Colorless liquid

  • Boiling Point: ~140-145 °C at 760 mmHg

  • Storage: Requires a tightly sealed container in a cool, dark place, away from incompatible materials such as strong acids and oxidizing agents.[5]

Hazard CategoryPotential RiskRecommended Action
Skin Contact Mild Irritation, Potential for AbsorptionWear appropriate chemical-resistant gloves and a lab coat.
Eye Contact Serious Eye Irritation[1][2][3]Use chemical safety goggles or a face shield.[4]
Inhalation Respiratory Tract Irritation[1][2][3][4]Handle in a well-ventilated area or a chemical fume hood.[5]
Ingestion Harmful if Swallowed[4]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely about fulfilling a requirement; it's about creating a reliable barrier between you and potential harm.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when handling this compound.

  • Recommended for Splash Risk: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[4] This provides a secondary layer of protection for the entire face.

Hand Protection

The choice of glove material is critical. Given that this compound is an organic liquid, nitrile gloves are the standard recommendation.

  • Glove Type: Nitrile rubber gloves. Nitrile provides good resistance to a range of chemicals and is a suitable choice for incidental contact.[6]

  • Thickness: A standard thickness (e.g., 4-8 mil) is generally sufficient for handling small quantities in a laboratory setting.

  • Integrity Check: Always inspect gloves for pinholes or tears before use.

  • Glove Removal: Use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the designated chemical waste container. Do not reuse disposable gloves.

Body Protection
  • Lab Coat: A flame-resistant lab coat that extends to the wrists and is fully buttoned is required. This protects your skin and personal clothing from splashes.

  • Attire: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Under normal laboratory conditions with proper engineering controls, respiratory protection is not typically required.

  • Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • High-Risk Scenarios: If you are handling large quantities, or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Operational and Disposal Plans

Procedures are the bridge between knowing and doing. Follow these steps to ensure safe handling from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Chemical Handling:

    • Dispense the liquid slowly and carefully to avoid splashing.

    • Keep the container tightly sealed when not in use.[5]

    • If weighing or transferring, perform these actions well within the fume hood.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Properly seal the chemical container and return it to its designated storage location.

    • Remove PPE in the correct order (gloves first), avoiding self-contamination.

    • Wash hands thoroughly with soap and water.[4]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Post-Handling prep_area 1. Prepare Workspace (in Fume Hood) don_ppe 2. Don Required PPE (Goggles, Lab Coat, Gloves) prep_area->don_ppe handle_chem 3. Handle Chemical (Dispense, Weigh, etc.) don_ppe->handle_chem seal_container 4. Securely Seal Container handle_chem->seal_container clean_area 5. Clean Work Area seal_container->clean_area store_chem 6. Return Chemical to Storage clean_area->store_chem doff_ppe 7. Doff PPE Correctly store_chem->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling this compound.

Emergency Response: Spills and Exposures

In Case of a Spill:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Assess: For small spills inside a fume hood, you may proceed with cleanup if you are trained and have the appropriate spill kit.

  • Contain: Use a chemical absorbent pad or spill pillow to contain the liquid. Do not use combustible materials like paper towels.

  • Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and EHS department.

In Case of Personal Exposure:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove contaminated clothing while under a safety shower. Seek medical attention.[1]

  • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately.[1][3] If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's licensed chemical waste disposal service.[1] Do not discharge to sewer systems.[7]

By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust in your work and ensure a safe environment for yourself and your colleagues.

References

  • Alfa Aesar. (2024). Safety Data Sheet: Imidazole-4-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-5-imidazolecarboxylate. Retrieved from [Link]

  • CATO Research Chemical Inc. (2025). Safety Data Sheet: this compound. Retrieved from [Link]

  • OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.